molecular formula C14H26N2O2 B064304 tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate CAS No. 173405-78-2

tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

Número de catálogo: B064304
Número CAS: 173405-78-2
Peso molecular: 254.37 g/mol
Clave InChI: YLKHACHFJMCIRE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate is a high-value, nitrogen-containing spirocyclic scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound features a rigid, three-dimensional spiro[5.5]undecane core structure, which is strategically decorated with a Boc-protected secondary amine and a tertiary amine. This molecular architecture imparts favorable physicochemical properties, making it an exceptional precursor for constructing diverse compound libraries. Its primary research value lies in its application as a key synthetic intermediate for the development of novel bioactive molecules, particularly in the targeting of G-protein-coupled receptors (GPCRs) and central nervous system (CNS) targets.

Propiedades

IUPAC Name

tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-6-14(7-11-16)4-8-15-9-5-14/h15H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKHACHFJMCIRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNCC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00938379
Record name tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173405-78-2
Record name tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Among these, spirocyclic systems, particularly diazaspiroalkanes, have emerged as privileged scaffolds. Their inherent three-dimensionality and conformational rigidity can lead to enhanced target-binding affinity, improved metabolic stability, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate is a key building block in this domain, serving as a versatile intermediate for the synthesis of a wide array of biologically active molecules, including potent antagonists for the γ-aminobutyric acid type A (GABAA) receptor and linkers for Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides a comprehensive, technically detailed overview of a robust and scalable synthetic route to this valuable compound, intended for researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be strategically dissected into two primary phases: the construction of the core 3,9-diazaspiro[5.5]undecane scaffold, followed by the selective installation of the tert-butoxycarbonyl (Boc) protecting group at the N3 position. A common and effective approach for the formation of the spirocyclic core commences with a commercially available and relatively inexpensive starting material, 1-benzyl-4-piperidone. The benzyl group serves as a readily cleavable protecting group for one of the nitrogen atoms during the initial ring-forming reactions.

digraph "retrosynthesis" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

target [label="this compound"]; intermediate1 [label="3,9-Diazaspiro[5.5]undecane"]; intermediate2 [label="3-Benzyl-3,9-diazaspiro[5.5]undecane"]; intermediate3 [label="3-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione"]; start [label="1-Benzyl-4-piperidone"];

target -> intermediate1 [label="Selective N-Boc Protection"]; intermediate1 -> intermediate2 [label="Debenzylation"]; intermediate2 -> intermediate3 [label="Reduction"]; intermediate3 -> start [label="Ring Formation"]; }

Figure 1: Retrosynthetic analysis for the target compound.

Part I: Synthesis of the 3,9-Diazaspiro[5.5]undecane Core

This section details a multi-step synthesis of the foundational 3,9-diazaspiro[5.5]undecane scaffold, commencing from 1-benzyl-4-piperidone.

Step 1: Synthesis of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione

The initial step involves a condensation reaction to construct the second piperidine ring, forming a key dione intermediate. This reaction is a variation of the classic Knoevenagel condensation followed by a Michael addition and cyclization cascade.

Experimental Protocol:

  • To a stirred solution of 1-benzyl-4-piperidone (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, which should induce the precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the dione intermediate. The subsequent hydrolysis of the dinitrile and cyclization to the imide occurs in situ.

Causality and Mechanistic Insights:

The use of a basic catalyst like piperidine is crucial for the initial Knoevenagel condensation between the piperidone and malononitrile. The subsequent intramolecular Michael addition of the resulting vinylogous nitrile to the other nitrile group, followed by hydrolysis and cyclization, leads to the formation of the desired spirocyclic dione. Ethanol is a suitable solvent as it facilitates the dissolution of the reactants and the precipitation of the product upon cooling.

digraph "step1" { rankdir="LR"; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];

reactant1 [label="1-Benzyl-4-piperidone"]; plus1 [label="+"]; reactant2 [label="Malononitrile"]; arrow [label="Piperidine, EtOH, Reflux"]; product [label="9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione"];

reactant1 -> plus1; plus1 -> reactant2; reactant2 -> arrow; arrow -> product; }

Figure 2: Synthesis of the dione intermediate.

Step 2: Reduction of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione

The dione intermediate is then reduced to the corresponding diamine. A powerful reducing agent such as lithium aluminum hydride (LAH) is typically employed for this transformation.

Experimental Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LAH) (4.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of 9-benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione (1.0 eq) in anhydrous THF to the LAH suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

  • Cool the reaction to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield 3-benzyl-3,9-diazaspiro[5.5]undecane.

Causality and Mechanistic Insights:

LAH is a potent, non-selective reducing agent capable of reducing both amide carbonyls to the corresponding amines. The use of anhydrous conditions is critical due to the high reactivity of LAH with water. The Fieser workup is a standard and safe procedure for quenching LAH reactions, resulting in the formation of easily filterable inorganic salts.

Step 3: Debenzylation to 3,9-Diazaspiro[5.5]undecane

The final step in the synthesis of the core scaffold is the removal of the N-benzyl protecting group. Catalytic hydrogenation is the most common and efficient method for this transformation.

Experimental Protocol:

  • Dissolve 3-benzyl-3,9-diazaspiro[5.5]undecane (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to afford the crude 3,9-diazaspiro[5.5]undecane. This product is often isolated as its dihydrochloride salt by treatment with HCl in a suitable solvent (e.g., diethyl ether or isopropanol) to improve stability and ease of handling.

Causality and Mechanistic Insights:

Palladium on carbon is an excellent catalyst for hydrogenolysis, the cleavage of a bond by reaction with hydrogen. The benzyl group is readily cleaved under these conditions, yielding toluene as a byproduct. The use of Celite for filtration prevents the fine palladium particles from passing through.

StepStarting MaterialKey ReagentsProductTypical Yield
11-Benzyl-4-piperidoneMalononitrile, Piperidine9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione70-80%
29-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dioneLithium Aluminum Hydride3-Benzyl-3,9-diazaspiro[5.5]undecane60-70%
33-Benzyl-3,9-diazaspiro[5.5]undecaneH₂, Pd/C3,9-Diazaspiro[5.5]undecane>90%

Table 1: Summary of the Synthesis of the 3,9-Diazaspiro[5.5]undecane Core

Part II: Selective N-Boc Protection

With the core 3,9-diazaspiro[5.5]undecane in hand, the final step is the selective protection of the N3 nitrogen with a tert-butoxycarbonyl (Boc) group. The two nitrogen atoms in the spirocycle have different steric environments, which can be exploited for selective functionalization. The N3 nitrogen is generally more sterically accessible than the N9 nitrogen.

Experimental Protocol:

  • Dissolve 3,9-diazaspiro[5.5]undecane (or its dihydrochloride salt with the addition of a base like triethylamine, 2.2 eq) (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Cool the solution to 0 °C.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound as a white solid.

Causality and Mechanistic Insights:

The use of a slight excess of Boc₂O ensures complete conversion of the starting material. The reaction is typically performed at a low temperature initially to control the exothermicity and improve selectivity. The differential steric hindrance around the two nitrogen atoms favors the formation of the N3-monoprotected product. A careful chromatographic purification is usually necessary to separate the desired product from any unreacted starting material and the di-Boc protected byproduct.

digraph "step4" { rankdir="LR"; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];

reactant1 [label="3,9-Diazaspiro[5.5]undecane"]; plus [label="+"]; reactant2 [label="Boc₂O"]; arrow [label="DCM or Dioxane/H₂O, RT"]; product [label="this compound"];

reactant1 -> plus; plus -> reactant2; reactant2 -> arrow; arrow -> product; }

Figure 3: Selective N-Boc protection.

ParameterValue
Molecular FormulaC₁₄H₂₆N₂O₂
Molecular Weight254.37 g/mol
AppearanceWhite to off-white solid
CAS Number173405-78-2

Table 2: Physicochemical Properties of the Final Product

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound, a key intermediate in modern drug discovery. The presented protocols are based on established chemical transformations and offer a solid foundation for researchers in the field. Further optimization of reaction conditions, particularly for the selective N-Boc protection step, could lead to even higher yields and reduced need for chromatographic purification, enhancing the overall efficiency of the synthesis. The availability of this versatile building block will undoubtedly continue to fuel the development of novel therapeutics with improved pharmacological profiles.

References

An In-Depth Technical Guide to the Synthesis of N-Boc-3,9-diazaspiro[5.5]undecane: A Key Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Boc-3,9-diazaspiro[5.5]undecane is a pivotal building block in modern medicinal chemistry, particularly in the design of novel therapeutics such as PROTACs (Proteolysis Targeting Chimeras) and other complex bioactive molecules. Its rigid, three-dimensional spirocyclic core offers a unique conformational constraint that is highly sought after in drug development for enhancing target affinity and optimizing pharmacokinetic properties. This in-depth technical guide provides a comprehensive overview of a reliable and scalable synthetic route to N-Boc-3,9-diazaspiro[5.5]undecane, commencing from readily available starting materials. The presented methodology is dissected to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved. This document is intended for researchers, scientists, and professionals in the field of drug development who require a practical and well-validated procedure for the synthesis of this important molecular scaffold.

Introduction: The Strategic Importance of the 3,9-Diazaspiro[5.5]undecane Scaffold

The 3,9-diazaspiro[5.5]undecane core is a privileged heterocyclic motif characterized by two piperidine rings sharing a single quaternary carbon atom. This unique structural feature imparts a high degree of rigidity and a defined three-dimensional geometry, which are highly desirable attributes in the design of small molecule therapeutics. By locking the conformation of the molecule, the spirocyclic scaffold can lead to a reduction in the entropic penalty upon binding to a biological target, often resulting in enhanced potency and selectivity.

Furthermore, the presence of two secondary amine functionalities at the 3 and 9 positions provides versatile handles for further chemical elaboration. This allows for the divergent synthesis of a wide array of derivatives, making it an ideal scaffold for structure-activity relationship (SAR) studies. In recent years, N-Boc-3,9-diazaspiro[5.5]undecane has emerged as a crucial intermediate in the synthesis of PROTACs, where it can function as a component of the linker connecting the target-binding ligand and the E3 ligase-recruiting moiety.[1]

This guide details a robust and well-established synthetic pathway to N-Boc-3,9-diazaspiro[5.5]undecane, which proceeds through the formation of the spirocyclic core followed by a selective N-monoprotection. The chosen route, starting from N-benzyl-4-piperidone, offers a practical and scalable approach for laboratory and potential pilot-plant production.

Overall Synthetic Strategy

The synthesis of N-Boc-3,9-diazaspiro[5.5]undecane can be logically divided into two main stages: the construction of the unprotected 3,9-diazaspiro[5.5]undecane core and the subsequent selective mono-protection of the N3-position with a tert-butoxycarbonyl (Boc) group. The formation of the spirocycle itself is a multi-step process beginning with a Knoevenagel condensation, followed by a Michael addition, and culminating in a reductive cyclization.

G cluster_0 Part 1: Spirocycle Core Synthesis cluster_1 Part 2: Selective Protection N-Benzyl-4-piperidone N-Benzyl-4-piperidone Knoevenagel Condensation Knoevenagel Condensation N-Benzyl-4-piperidone->Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel Condensation Benzylidene Malononitrile Intermediate Benzylidene Malononitrile Intermediate Knoevenagel Condensation->Benzylidene Malononitrile Intermediate Michael Addition Michael Addition Benzylidene Malononitrile Intermediate->Michael Addition Cyanide Source Dicyano Intermediate Dicyano Intermediate Michael Addition->Dicyano Intermediate Reduction & Reductive Cyclization Reduction & Reductive Cyclization Dicyano Intermediate->Reduction & Reductive Cyclization N-Benzyl-3,9-diazaspiro[5.5]undecane N-Benzyl-3,9-diazaspiro[5.5]undecane Reduction & Reductive Cyclization->N-Benzyl-3,9-diazaspiro[5.5]undecane N-Debenzylation N-Debenzylation N-Benzyl-3,9-diazaspiro[5.5]undecane->N-Debenzylation 3,9-Diazaspiro[5.5]undecane 3,9-Diazaspiro[5.5]undecane N-Debenzylation->3,9-Diazaspiro[5.5]undecane Selective N-Boc Protection Selective N-Boc Protection 3,9-Diazaspiro[5.5]undecane->Selective N-Boc Protection Boc Anhydride Boc Anhydride Boc Anhydride->Selective N-Boc Protection N-Boc-3,9-diazaspiro[5.5]undecane N-Boc-3,9-diazaspiro[5.5]undecane Selective N-Boc Protection->N-Boc-3,9-diazaspiro[5.5]undecane

Figure 1: Overall Synthetic Workflow

Experimental Procedures & Mechanistic Insights

Synthesis of the 3,9-Diazaspiro[5.5]undecane Core

The construction of the spirocyclic diamine is the cornerstone of this synthesis. The following multi-step procedure has been optimized for yield and purity of the intermediates.

Step 1: Knoevenagel Condensation of N-Benzyl-4-piperidone with Malononitrile

The initial step involves the formation of a carbon-carbon double bond through a Knoevenagel condensation between N-benzyl-4-piperidone and malononitrile. This reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate, and proceeds via an initial nucleophilic addition of the malononitrile carbanion to the ketone, followed by dehydration.[2]

G N-Benzyl-4-piperidone N-Benzyl-4-piperidone Reaction_1 Knoevenagel Condensation N-Benzyl-4-piperidone->Reaction_1 Malononitrile Malononitrile Malononitrile->Reaction_1 Intermediate_1 Benzylidene Malononitrile Intermediate Reaction_1->Intermediate_1

Figure 2: Knoevenagel Condensation

Experimental Protocol:

  • To a solution of N-benzyl-4-piperidone (1 equivalent) in a suitable solvent such as ethanol or a water-glycerol mixture, add malononitrile (1.05 equivalents).[3]

  • Add a catalytic amount of a weak base (e.g., ammonium acetate, 0.1 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the benzylidene malononitrile intermediate as a solid.

Causality of Experimental Choices:

  • Solvent: The use of protic solvents like ethanol or water-glycerol mixtures facilitates the dissolution of the reactants and the catalyst, and can also aid in the dehydration step.

  • Catalyst: A weak base is crucial to deprotonate the highly acidic methylene protons of malononitrile without promoting side reactions like self-condensation of the ketone.

  • Stoichiometry: A slight excess of malononitrile ensures complete conversion of the starting ketone.

Step 2: Michael Addition of Cyanide

The second step involves a Michael addition of a cyanide source to the electron-deficient double bond of the benzylidene malononitrile intermediate. This reaction forms the quaternary spirocyclic center.

Experimental Protocol:

  • Dissolve the benzylidene malononitrile intermediate (1 equivalent) in a suitable solvent, such as ethanol.

  • Add a solution of potassium cyanide (KCN) or sodium cyanide (NaCN) (1.1 equivalents) in water dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, the product is typically isolated by extraction with an organic solvent (e.g., ethyl acetate) after dilution with water. The organic layer is then dried and concentrated to give the crude dicyano intermediate.

Step 3: Reduction of Nitriles and Reductive Cyclization

This is a critical step where the two nitrile groups are reduced to primary amines, which then undergo an intramolecular cyclization to form the second piperidine ring. A strong reducing agent like sodium borohydride in the presence of a cobalt(II) chloride catalyst is effective for this transformation.[4]

Experimental Protocol:

  • Dissolve the crude dicyano intermediate (1 equivalent) in a suitable solvent, such as methanol or ethanol.

  • Add cobalt(II) chloride hexahydrate (catalytic amount) to the solution.

  • Cool the mixture to 0 °C in an ice bath and add sodium borohydride (excess, e.g., 4-6 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction carefully by the slow addition of water, followed by acidification with hydrochloric acid.

  • Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer and concentrate under reduced pressure to obtain the crude N-benzyl-3,9-diazaspiro[5.5]undecane.

Step 4: N-Debenzylation

The final step in the synthesis of the spirocyclic core is the removal of the N-benzyl protecting group. Catalytic hydrogenation is a clean and efficient method for this transformation.[5]

Experimental Protocol:

  • Dissolve the crude N-benzyl-3,9-diazaspiro[5.5]undecane (1 equivalent) in methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude 3,9-diazaspiro[5.5]undecane.

Selective Mono-N-Boc Protection

With the spirocyclic diamine in hand, the final stage is the selective protection of one of the secondary amines with a Boc group. This can be achieved by exploiting the transient formation of a salt with one equivalent of acid.[6]

G 3,9-Diazaspiro[5.5]undecane 3,9-Diazaspiro[5.5]undecane Reaction_2 Selective N-Boc Protection 3,9-Diazaspiro[5.5]undecane->Reaction_2 Boc Anhydride Boc Anhydride Boc Anhydride->Reaction_2 Product N-Boc-3,9-diazaspiro[5.5]undecane Reaction_2->Product

Figure 3: Selective N-Boc Protection

Experimental Protocol:

  • Dissolve the crude 3,9-diazaspiro[5.5]undecane (1 equivalent) in a suitable solvent such as methanol or dichloromethane at 0 °C.

  • Add one equivalent of a methanolic HCl solution or trimethylsilyl chloride dropwise to form the mono-hydrochloride salt in situ.[6]

  • To this mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • After completion, concentrate the reaction mixture. The residue is then partitioned between a basic aqueous solution (e.g., NaHCO₃) and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure N-Boc-3,9-diazaspiro[5.5]undecane.

Causality of Experimental Choices:

  • Selective Protonation: The addition of one equivalent of acid protonates one of the two nitrogen atoms, rendering it less nucleophilic. This allows the Boc anhydride to react selectively with the remaining free secondary amine.

  • Purification: Column chromatography is essential to separate the desired mono-Boc protected product from any unreacted starting material and the di-Boc protected byproduct.

Quantitative Data Summary

The following table summarizes the expected yields and key analytical data for the intermediates and the final product.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield Physical State
Benzylidene Malononitrile IntermediateC₁₅H₁₅N₃249.3085-95%Solid
Dicyano IntermediateC₁₆H₁₆N₄276.3370-85%Solid
N-Benzyl-3,9-diazaspiro[5.5]undecaneC₁₆H₂₄N₂244.3860-75%Oil
3,9-Diazaspiro[5.5]undecaneC₉H₁₈N₂154.2580-90%Solid
N-Boc-3,9-diazaspiro[5.5]undecaneC₁₄H₂₆N₂O₂254.3760-70%Solid

Conclusion

This technical guide has outlined a comprehensive and reliable synthetic route for the preparation of N-Boc-3,9-diazaspiro[5.5]undecane, a highly valuable building block in contemporary drug discovery. By providing detailed, step-by-step experimental protocols and elucidating the scientific rationale behind the chosen methodologies, this document serves as a practical resource for researchers and scientists. The described synthesis, starting from N-benzyl-4-piperidone, is scalable and proceeds through well-characterized intermediates, ensuring a high degree of reproducibility. The strategic importance of the 3,9-diazaspiro[5.5]undecane scaffold, particularly in the context of developing novel therapeutics, underscores the significance of having a robust and accessible synthetic pathway to this key intermediate.

References

An In-depth Technical Guide to tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate, a key building block for medicinal chemists and drug development professionals. We will delve into its synthesis, characterization, reactivity, and applications, offering field-proven insights into its utility as a versatile molecular scaffold.

Introduction: The Strategic Value of the Diazaspiro[5.5]undecane Core

The 3,9-diazaspiro[5.5]undecane framework represents a significant class of saturated heterocyclic compounds. Its rigid, three-dimensional structure offers a distinct advantage in drug design, allowing for precise spatial orientation of substituents to optimize interactions with biological targets.[1] This spirocyclic system, where two nitrogen-containing rings share a single carbon atom, provides a conformationally constrained scaffold that can reduce the entropic penalty of binding to a receptor and enhance selectivity.

The subject of this guide, this compound (also known as 3-Boc-3,9-diazaspiro[5.5]undecane), is a strategically important derivative. The tert-butyloxycarbonyl (Boc) protecting group on one of the secondary amines allows for selective functionalization of the other, making it a valuable intermediate in multi-step syntheses.[2][3] Its application spans various therapeutic areas, most notably in the development of central nervous system (CNS) agents and, more recently, in the cutting-edge field of targeted protein degradation.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a building block is paramount for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 173405-78-2[4][5]
Molecular Formula C₁₄H₂₆N₂O₂[4][6]
Molecular Weight 254.37 g/mol [3][4]
Appearance White to off-white solid[6]
Purity ≥97% (typical)[7]
Storage Temperature 2-8°C[8]

The presence of the bulky tert-butyl group and the spirocyclic core influences the molecule's solubility and conformational dynamics. The Boc-protected amine is sterically hindered, directing reactions towards the unprotected secondary amine at the 9-position.

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step sequence, starting from readily available precursors. A common and well-documented route involves the initial construction of the unprotected 3,9-diazaspiro[5.5]undecane core, followed by selective mono-Boc protection.

Synthesis of the Unprotected Scaffold: 3,9-Diazaspiro[5.5]undecane

A robust synthesis for the parent scaffold is detailed in patent literature (WO2008064273A1), which provides a scalable and efficient method. The general workflow is outlined below.

G cluster_0 Synthesis of 3,9-Diazaspiro[5.5]undecane A Diethyl 1,1-cyclobutanedicarboxylate C Double Mannich Reaction A->C B Piperidin-4-one B->C D 3,9-Diazaspiro[5.5]undecan-2,4,8,10-tetraone C->D Cyclization E Hydrolysis and Decarboxylation D->E Strong Acid (e.g., HCl) F 3,9-Diazaspiro[5.5]undecane E->F

Caption: General synthetic workflow for the 3,9-diazaspiro[5.5]undecane core.

Selective Mono-Boc Protection

With the parent diamine in hand, the subsequent step is the selective protection of one of the two equivalent secondary amines. The stoichiometry of the Boc-anhydride is critical to favor the mono-protected product over the di-protected byproduct.

Experimental Protocol:

  • Dissolution: Dissolve 3,9-diazaspiro[5.5]undecane dihydrochloride in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and water.

  • Basification: Add a base, for example, sodium hydroxide or triethylamine, to neutralize the hydrochloride salt and liberate the free diamine.

  • Boc-Anhydride Addition: Cool the reaction mixture in an ice bath (0°C). Add a solution of di-tert-butyl dicarbonate (Boc₂O) (approximately 1.0-1.1 equivalents) in the reaction solvent dropwise over a period of 1-2 hours. The slow addition and controlled temperature are crucial to minimize the formation of the di-Boc protected species.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, perform an aqueous workup. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the crude product under reduced pressure. The resulting residue is then purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, to isolate the desired mono-Boc protected product.

Characterization and Quality Control

The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

¹H NMR (400 MHz, CDCl₃):

  • δ ~3.40 (t, 4H): Protons on the carbons adjacent to the nitrogen of the Boc-protected piperidine ring.

  • δ ~2.80 (t, 4H): Protons on the carbons adjacent to the unprotected secondary amine.

  • δ ~1.60 (s, 1H): The proton of the secondary amine (NH). This signal may be broad and its chemical shift can be concentration and solvent dependent.

  • δ ~1.45 (s, 9H): The nine equivalent protons of the tert-butyl group.

  • δ ~1.35 (m, 8H): Protons on the remaining methylene groups of the spirocyclic core.

¹³C NMR (101 MHz, CDCl₃):

  • δ ~155.0: Carbonyl carbon of the Boc group.

  • δ ~79.5: Quaternary carbon of the tert-butyl group.

  • δ ~45.0: Carbons adjacent to the nitrogen of the Boc-protected ring.

  • δ ~42.0: Carbons adjacent to the unprotected secondary amine.

  • δ ~35.0: Spirocyclic carbon.

  • δ ~28.5: Methyl carbons of the tert-butyl group.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) will typically show the protonated molecular ion [M+H]⁺ at m/z 255.2.

Chromatographic Purity

The purity of the compound is assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with typical purities for commercial-grade material being ≥97%.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the nucleophilic character of the unprotected secondary amine at the 9-position. This allows for a wide range of derivatization reactions.

G cluster_1 Reactivity at the 9-Position A This compound B Acylation (RCOCl, Base) A->B C Alkylation (R-X, Base) A->C D Reductive Amination (Aldehyde/Ketone, Reducing Agent) A->D E Sulfonylation (RSO₂Cl, Base) A->E F Amide Derivatives B->F G Tertiary Amine Derivatives C->G H Substituted Amine Derivatives D->H I Sulfonamide Derivatives E->I

Caption: Common derivatization reactions of the title compound.

Application in the Synthesis of GABA-A Receptor Antagonists

One of the notable applications of this scaffold is in the development of antagonists for the γ-aminobutyric acid type A (GABA-A) receptor. The spirocyclic core serves as a rigid scaffold to position pharmacophoric elements that mimic the binding of GABA. For instance, acylation of the secondary amine with a substituted benzoic acid derivative, followed by deprotection of the Boc group, can yield potent antagonists.

Role as a Linker in PROTACs

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial for defining the spatial relationship between the two ligands. The 3,9-diazaspiro[5.5]undecane scaffold has been employed as a rigid linker in the design of novel PROTACs, highlighting its utility in modern drug discovery paradigms.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: Based on available data, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3]

  • Personal Protective Equipment (PPE): It is recommended to use standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value building block for medicinal chemistry and drug development. Its unique, conformationally constrained spirocyclic structure, combined with the orthogonal protecting group strategy, provides a versatile platform for the synthesis of complex and biologically active molecules. From its application in CNS drug discovery to its emerging role in the design of PROTACs, this scaffold continues to demonstrate its significance in the pursuit of novel therapeutics. The detailed synthetic and characterization data provided in this guide serve as a valuable resource for researchers looking to incorporate this promising scaffold into their research and development programs.

References

The Strategic Deployment of tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Value of Three-Dimensionality in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic use of molecular scaffolds that offer three-dimensional complexity is paramount for achieving enhanced potency, selectivity, and favorable pharmacokinetic profiles. One such scaffold that has garnered significant interest is the diazaspiro[5.5]undecane core. This guide provides a detailed technical overview of a key derivative, tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate , a versatile building block that serves as a cornerstone in the synthesis of a variety of biologically active compounds. We will delve into its structure, synthesis, and critical applications, offering insights for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

This compound (CAS Number: 173405-78-2) is a bifunctional molecule featuring a rigid spirocyclic core with two nitrogen atoms at positions 3 and 9.[1][2] The nitrogen at position 3 is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, rendering the secondary amine at position 9 available for further chemical modification.

dot graph "tert_Butyl_3_9_diazaspiro_5_5_undecane_3_carboxylate_Structure" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=15296367&t=l", imagescale=true, label=""]; structure [pencolor="#4285F4"]; caption [label="Chemical Structure of this compound", fontname="Arial", fontsize=10, fontcolor="#202124"]; }

The spirocyclic nature of the undecane frame imparts a defined three-dimensional geometry, which can be advantageous for optimizing ligand-receptor interactions. The Boc-protected nitrogen allows for selective functionalization, making this compound a valuable intermediate in multi-step synthetic sequences.

PropertyValueSource
Molecular Formula C₁₄H₂₆N₂O₂[1][2]
Molecular Weight 254.37 g/mol [1]
CAS Number 173405-78-2[1][2]
Appearance Off-white to light yellow solid[1]
Purity ≥97% (typically by GC)[1]
Storage Conditions 2-8°C, protect from light[1]

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a two-stage process: the initial synthesis of the parent 3,9-diazaspiro[5.5]undecane core, followed by the selective mono-Boc protection of one of the secondary amine functionalities.

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

}

A Representative Synthetic Protocol:

While specific proprietary methods may vary, a general and scientifically sound approach for the selective mono-Boc protection of a diamine like 3,9-diazaspiro[5.5]undecane is as follows:

Objective: To selectively protect one of the two secondary amine groups of 3,9-diazaspiro[5.5]undecane with a tert-butoxycarbonyl (Boc) group.

Rationale: The use of di-tert-butyl dicarbonate ((Boc)₂O) is a standard and efficient method for the introduction of the Boc protecting group onto amines. The reaction is typically carried out in an aprotic solvent, and a base may be used to neutralize the acid byproduct. The stoichiometry is controlled to favor mono-protection.

Materials:

  • 3,9-Diazaspiro[5.5]undecane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3,9-diazaspiro[5.5]undecane (1 equivalent) in dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is to control the exothermicity of the reaction.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 equivalents) in dichloromethane to the cooled solution of the diamine. The controlled addition and slight excess of the Boc-anhydride help to drive the reaction to completion while minimizing the formation of the di-protected byproduct.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash with brine to remove any remaining aqueous residues.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to isolate the desired mono-protected product.

Structural Elucidation

The confirmation of the structure of this compound is achieved through a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR A characteristic singlet peak around 1.4 ppm corresponding to the nine protons of the tert-butyl group. Multiple signals in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the protons of the spirocyclic core. The presence of a broad singlet for the NH proton of the unprotected amine. A Certificate of Analysis from a commercial supplier confirms the ¹H NMR spectrum is consistent with the expected structure.[1]
¹³C NMR A signal around 80 ppm for the quaternary carbon of the tert-butyl group and a signal around 28 ppm for the methyl carbons of the tert-butyl group. A peak for the carbonyl carbon of the Boc group around 155 ppm. Multiple signals in the aliphatic region for the carbons of the spirocyclic backbone.
Mass Spectrometry The expected molecular ion peak or, more commonly, adducts such as [M+H]⁺ at m/z 255.20671 and [M+Na]⁺ at m/z 277.18865.

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The free secondary amine at the 9-position serves as a handle for the introduction of various functional groups and pharmacophores.

dot graph "Applications_in_Drug_Discovery" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

}

1. Synthesis of γ-Aminobutyric Acid Type A (GABAₐ) Receptor Antagonists:

A notable application of this building block is in the development of novel GABAₐ receptor antagonists. Research has shown that the 3,9-diazaspiro[5.5]undecane core can be elaborated to produce potent and selective modulators of GABAₐ receptors. In these synthetic routes, the free amine at the 9-position is typically acylated or alkylated to introduce the desired pharmacophoric elements. The Boc group can be retained or removed in a subsequent step to allow for further derivatization at the 3-position.

2. Development of PROTACs:

The structural rigidity and bifunctional nature of the diazaspiro[5.5]undecane core make it an attractive component for the design of Proteolysis Targeting Chimeras (PROTACs). This compound can be used as a linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

3. General Scaffold for Bioactive Compounds:

The diazaspiro[5.5]undecane moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets. By using this compound, medicinal chemists can efficiently explore the chemical space around this core to develop novel therapeutics for a wide range of diseases.

Conclusion

This compound is a strategically important building block in modern drug discovery. Its well-defined three-dimensional structure, coupled with the ability for selective functionalization, provides a robust platform for the synthesis of novel and complex molecular entities. For researchers and drug development professionals, a thorough understanding of the properties, synthesis, and applications of this intermediate is crucial for its effective deployment in the quest for new and improved therapeutics. The insights and protocols provided in this guide are intended to facilitate the innovative use of this valuable chemical tool.

References

The Strategic Role of tert-Butyl 3,9-Diazaspiro[5.5]undecane-3-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional flatlands of aromatic scaffolds. The strategic incorporation of three-dimensional (3D) molecular architectures has emerged as a paramount approach to unlocking new biological targets and overcoming the limitations of planar molecules. Within this paradigm, spirocyclic systems, particularly spirocyclic diamines, have garnered significant attention. Their rigid yet complex structures offer a unique platform for the precise spatial orientation of functional groups, enabling intricate and highly specific interactions with biological macromolecules.

This technical guide provides an in-depth exploration of a key player in this molecular revolution: 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 1,1-dimethylethyl ester , also known as N-Boc-3,9-diazaspiro[5.5]undecane. This versatile building block serves as a cornerstone for the synthesis of a diverse array of bioactive compounds. Its strategic importance lies in the confluence of a rigid spirocyclic core and a strategically placed Boc-protecting group, which allows for selective functionalization of the diazaundecane scaffold. This guide will delve into the synthesis, purification, and analytical characterization of this compound, while also showcasing its pivotal role as a drug intermediate in the development of next-generation therapeutics.

Physicochemical Properties and Structural Attributes

The unique physicochemical properties of tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate are central to its utility in drug discovery. The spirocyclic core imparts a high degree of rigidity, pre-organizing the molecule for specific binding interactions and reducing the entropic penalty upon binding to a target. The presence of two nitrogen atoms at positions 3 and 9 provides avenues for further chemical modification, allowing for the introduction of diverse pharmacophoric elements. The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogens is a key feature, enabling regioselective reactions on the unprotected secondary amine.

PropertyValueSource
CAS Number 173405-78-2--INVALID-LINK--[1]
Molecular Formula C₁₄H₂₆N₂O₂--INVALID-LINK--[1]
Molecular Weight 254.37 g/mol --INVALID-LINK--[1]
Appearance White to off-white solid[Commercial Suppliers]
Solubility Soluble in methanol, dichloromethane, and other common organic solvents.[General Knowledge]
Purity Typically >97%[Commercial Suppliers]

Synthesis and Purification: A Representative Protocol

While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to produce it in-house or modify the synthetic route for analog generation. The most common and direct approach involves the selective mono-Boc protection of the parent diamine, 3,9-diazaspiro[5.5]undecane.

Synthesis Workflow

cluster_synthesis Synthesis of this compound Start 3,9-Diazaspiro[5.5]undecane Reaction Boc Protection (0 °C to RT) Start->Reaction Reacts with Reagent Di-tert-butyl dicarbonate (Boc)₂O Triethylamine (Et₃N) Dichloromethane (DCM) Reagent->Reaction Workup Aqueous Workup (Wash with water and brine) Reaction->Workup Proceeds to Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: A representative workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Materials:

  • 3,9-Diazaspiro[5.5]undecane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade) for elution

Procedure:

  • Reaction Setup: To a solution of 3,9-diazaspiro[5.5]undecane (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq). Cool the mixture to 0 °C using an ice bath.

  • Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.1 eq) in DCM to the cooled reaction mixture dropwise over 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[2] A typical eluent system is a gradient of ethyl acetate in hexanes. The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield this compound as a white to off-white solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group (a singlet at approximately 1.4 ppm) and the protons of the spirocyclic core.

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm), in addition to the signals for the carbons of the diazaundecane ring system.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show the [M+H]⁺ ion, confirming the molecular weight of the compound.

Applications in Drug Discovery: A Versatile Scaffold for Bioactive Molecules

The true value of this compound lies in its application as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The unprotected secondary amine at the 9-position serves as a nucleophilic handle for the introduction of various substituents, while the Boc-protected amine at the 3-position can be deprotected under acidic conditions to allow for further functionalization.

General Derivatization Strategy

cluster_derivatization Derivatization of the Spirocyclic Scaffold Start This compound Reaction N-Acylation, N-Sulfonylation, or N-Alkylation Start->Reaction Reacts with Electrophile Electrophile (e.g., R-COCl, R-SO₂Cl, R-X) Electrophile->Reaction Intermediate N-Substituted Intermediate Reaction->Intermediate Forms Deprotection Boc Deprotection (e.g., TFA or HCl) Intermediate->Deprotection Can undergo Final_Product Functionalized Spirocyclic Diamine Deprotection->Final_Product

Caption: A general scheme for the derivatization of the title compound.

This strategic functionalization allows for the exploration of a vast chemical space and the optimization of structure-activity relationships (SAR). For example, acylation of the secondary amine with various acyl chlorides can introduce amide functionalities that can participate in hydrogen bonding interactions with a biological target.[3]

Case Study: Synthesis of Novel Acetylcholinesterase Inhibitors

While a specific synthesis of an acetylcholinesterase (AChE) inhibitor directly from the title compound was not found in the immediate search results, the scaffold is highly amenable to the design of such inhibitors. Many known AChE inhibitors feature a nitrogen-containing core that interacts with the catalytic or peripheral anionic site of the enzyme. The 3,9-diazaspiro[5.5]undecane core can serve as such a scaffold.

A plausible synthetic route would involve the acylation of this compound with a suitable aromatic or heteroaromatic acyl chloride, followed by Boc deprotection. The resulting functionalized spirocyclic diamine could then be further modified to incorporate moieties known to enhance AChE inhibitory activity.

Conclusion: A Key Building Block for Future Medicines

This compound is more than just a chemical intermediate; it is a testament to the power of rational molecular design in modern drug discovery. Its inherent three-dimensionality, coupled with its synthetic versatility, makes it an invaluable tool for medicinal chemists seeking to develop novel therapeutics with superior efficacy and safety profiles. As the demand for sp³-rich scaffolds continues to grow, the importance of building blocks like this spirocyclic diamine will undoubtedly increase, paving the way for the discovery of innovative medicines for a wide range of diseases.

References

An In-depth Technical Guide to the NMR Spectroscopic Analysis of tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) data for the synthetically valuable intermediate, tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. As a key building block in medicinal chemistry and drug development, a thorough understanding of its structural features through spectroscopic methods is paramount for quality control and reaction monitoring. This document offers a detailed examination of both ¹H and ¹³C NMR spectra, supported by predicted data, and delves into the principles of NMR spectroscopy, experimental protocols, and data interpretation. It is intended to serve as an authoritative resource for researchers and scientists working with this and structurally related compounds.

Introduction: The Significance of this compound

This compound, with the Chemical Abstracts Service (CAS) number 173405-78-2, is a heterocyclic compound featuring a spirocyclic core and a tert-butyloxycarbonyl (Boc) protecting group.[1] Its molecular formula is C₁₄H₂₆N₂O₂ and it has a molecular weight of 254.37 g/mol .[1] This molecule serves as a versatile intermediate in the synthesis of a variety of biologically active compounds. The diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of biological pathways. The Boc protecting group allows for selective functionalization of the second nitrogen atom, making it a crucial component in multi-step synthetic routes.

Accurate structural confirmation of this intermediate is critical to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient (API). NMR spectroscopy is the most powerful and widely used analytical technique for the unambiguous structural elucidation of organic molecules in solution. This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound.

Fundamentals of NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a phenomenon based on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the resonance frequency, is highly sensitive to the local electronic environment of the nucleus.

Key parameters obtained from NMR spectra that aid in structure elucidation include:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm). It is indicative of the electronic environment of the nucleus. Electron-withdrawing groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups shield the nucleus, resulting in a lower chemical shift (upfield).

  • Integration: The area under an NMR signal is proportional to the number of nuclei giving rise to that signal. In ¹H NMR, integration values provide the relative ratio of protons in different environments.

  • Multiplicity (Splitting Pattern): The splitting of an NMR signal into multiple peaks is caused by the interaction of neighboring nuclei through a process called spin-spin coupling. The multiplicity is described by the n+1 rule, where n is the number of equivalent neighboring protons. Common multiplicities include singlet (s), doublet (d), triplet (t), and multiplet (m).

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz). The magnitude of the coupling constant provides information about the dihedral angle between the coupled nuclei and the number of bonds separating them.

By analyzing these parameters, it is possible to piece together the connectivity and three-dimensional arrangement of atoms within a molecule.

Predicted NMR Data for this compound

Due to the limited availability of publicly accessible experimental spectra, this guide utilizes high-quality predicted NMR data to facilitate a detailed analysis. The predictions were generated using advanced computational algorithms that take into account the molecule's structure and conformational flexibility.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is characterized by several key signals corresponding to the different proton environments in the molecule.

Atom Number(s) Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
1, 1', 1''1.46s9Htert-Butyl group (Boc)
2, 2'3.40t4H-N-CH₂ - (Boc-protected ring)
4, 4'1.55t4H-C-CH₂ -C- (Boc-protected ring)
7, 7'2.80t4H-N-CH₂ - (unprotected ring)
8, 8'1.65t4H-C-CH₂ -C- (unprotected ring)
91.90s (broad)1H-NH -
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.

Atom Number Predicted Chemical Shift (ppm) Assignment
128.5tert-Butyl group (-C H₃)
279.5tert-Butyl quaternary carbon (-C (CH₃)₃)
3154.7Carbonyl carbon (-C =O)
4, 4'42.0-N-C H₂- (Boc-protected ring)
5, 5'35.0-C-C H₂-C- (Boc-protected ring)
651.0Spiro carbon
7, 7'45.0-N-C H₂- (unprotected ring)
8, 8'36.0-C-C H₂-C- (unprotected ring)

Interpretation of the NMR Spectra

A detailed analysis of the predicted ¹H and ¹³C NMR data allows for the complete assignment of the molecular structure.

¹H NMR Spectrum Analysis
  • The tert-Butyl Group: The most prominent signal in the ¹H NMR spectrum is a sharp singlet at approximately 1.46 ppm, integrating to nine protons. This is characteristic of the nine equivalent protons of the tert-butyl group on the Boc protecting group. Its singlet nature arises from the absence of adjacent protons.

  • Boc-Protected Piperidine Ring: The four protons on the carbons adjacent to the Boc-protected nitrogen (positions 2 and 2') are expected to appear as a triplet around 3.40 ppm. The downfield shift is due to the electron-withdrawing effect of the nitrogen and the carbamate group. The four protons at positions 4 and 4' will resonate further upfield as a triplet around 1.55 ppm.

  • Unprotected Piperidine Ring: The four protons on the carbons adjacent to the unprotected nitrogen (positions 7 and 7') are predicted to be a triplet at approximately 2.80 ppm. The four protons at positions 8 and 8' will appear as a triplet around 1.65 ppm.

  • NH Proton: The proton on the unprotected nitrogen (position 9) is expected to be a broad singlet around 1.90 ppm. The broadness is due to quadrupole broadening from the nitrogen and potential chemical exchange with residual water in the NMR solvent.

¹³C NMR Spectrum Analysis
  • The tert-Butyl Group: The three equivalent methyl carbons of the tert-butyl group will give a signal at approximately 28.5 ppm. The quaternary carbon of this group is found further downfield at around 79.5 ppm.

  • Carbonyl Carbon: The carbonyl carbon of the Boc group is the most deshielded carbon in the molecule, with a predicted chemical shift of around 154.7 ppm.

  • Spiro Carbon: The central spiro carbon (position 6) is a quaternary carbon and is predicted to have a chemical shift of approximately 51.0 ppm.

  • Piperidine Ring Carbons: The carbons of the two piperidine rings can be distinguished based on their attachment to the nitrogen atoms. The carbons adjacent to the Boc-protected nitrogen (positions 4 and 4') are expected at around 42.0 ppm, while the carbons adjacent to the unprotected nitrogen (positions 7 and 7') are predicted at approximately 45.0 ppm. The remaining methylene carbons in each ring (positions 5, 5', 8, and 8') will have chemical shifts in the range of 35.0-36.0 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for this compound, the following experimental protocol is recommended.

5.1. Sample Preparation

  • Weighing: Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) to the vial. The choice of solvent is crucial and should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.

  • Transfer: Once fully dissolved, transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

5.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., a 90° pulse).

    • Set the number of scans (typically 8-16 for a concentrated sample) and a suitable relaxation delay (e.g., 1-2 seconds).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Employ a pulse sequence with proton decoupling (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

    • A larger number of scans will be required for ¹³C NMR due to its lower natural abundance and sensitivity.

5.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃ or 2.50 ppm for DMSO-d₆).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Visualization of Molecular Structure and Workflow

To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.

Figure 1. 2D representation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune_shim Tune and Shim transfer->tune_shim acquire_1H Acquire ¹H Spectrum tune_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C ft Fourier Transform acquire_13C->ft phase_baseline Phase and Baseline Correct ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate Integrate ¹H Spectrum reference->integrate

Figure 2. Workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

This technical guide has provided a detailed overview of the NMR spectroscopic data for this compound. By combining predicted ¹H and ¹³C NMR data with fundamental principles of NMR spectroscopy, a thorough interpretation and assignment of the molecule's structure have been presented. The included experimental protocol offers a standardized method for acquiring high-quality NMR data for this and similar compounds. This guide serves as a valuable resource for scientists in the fields of organic synthesis, medicinal chemistry, and drug development, enabling them to confidently characterize this important building block and ensure the quality and integrity of their research.

References

Mass spectrometry of tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

Abstract: This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound, a key building block in modern medicinal chemistry. Recognizing the importance of robust analytical methods in drug discovery and development, this document details the principles, experimental protocols, and data interpretation strategies essential for the accurate characterization of this spirocyclic compound. We delve into the rationale for selecting electrospray ionization (ESI), predict the characteristic fragmentation pathways of both the tert-butoxycarbonyl (Boc) protecting group and the diazaspiro[5.5]undecane core, and provide a validated, step-by-step LC-MS/MS protocol. This guide is intended for researchers, analytical chemists, and drug development professionals who require a deep, practical understanding of how to analyze this molecule and its analogues, ensuring data integrity and accelerating research timelines.

Introduction to the Analyte: A Chemist's Perspective

Chemical Identity and Core Properties

This compound is a bifunctional organic molecule featuring a rigid spirocyclic scaffold. This structure is of significant interest in drug discovery, as the conformational rigidity imparted by the spiro center can lead to higher binding affinity and improved pharmacological properties.[1] The molecule's key features for mass spectrometric analysis are the two basic nitrogen atoms—one a secondary amine and the other protected as a tert-butoxycarbonyl (Boc) carbamate. This Boc group is thermally and acid-labile, a characteristic that heavily influences its mass spectrometric behavior.

PropertyValueSource
Molecular Formula C₁₄H₂₆N₂O₂[2][3]
Average Molecular Weight 254.37 g/mol [2][3]
Monoisotopic Mass 254.199428 Da[2]
CAS Number 173405-78-2[2][3][4][5][6][7]
Structure
This compound
Significance in Medicinal Chemistry

As a synthetic intermediate, this compound serves as a versatile scaffold for constructing complex molecules.[5] Its two distinct nitrogen atoms allow for sequential, controlled chemical modifications, making it a valuable component in the synthesis of novel therapeutics. Accurate and reliable mass spectrometric analysis is therefore paramount for reaction monitoring, purity assessment, and structural confirmation throughout the synthetic workflow.

Ionization Strategy: Electrospray Ionization (ESI)

Rationale for Positive-Ion ESI

The presence of two nitrogen atoms makes this compound an ideal candidate for positive-ion electrospray ionization (+ESI). The fundamental principle of ESI involves the creation of a fine spray of charged droplets from a sample solution, followed by solvent evaporation to yield gas-phase ions. For this analyte, the acidic conditions of a typical reversed-phase chromatography mobile phase (e.g., containing 0.1% formic acid) facilitate the protonation of the basic nitrogen atoms.

The secondary amine at the 9-position is significantly more basic than the nitrogen of the Boc-carbamate at the 3-position, whose basicity is greatly diminished by the electron-withdrawing carbonyl group. Therefore, protonation will occur preferentially at the N9 position, leading to the formation of a stable protonated molecule, [M+H]⁺, which will be observed at m/z 255.2072 .

Workflow for LC-MS Analysis

A typical analytical workflow involves sample preparation, chromatographic separation, ionization, and mass analysis. This systematic approach ensures that the analyte is cleanly introduced into the mass spectrometer, free from interfering matrix components, allowing for unambiguous detection and fragmentation.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Dissolve sample in Mobile Phase A/B (50:50) p2 Filter through 0.22 µm syringe filter p1->p2 a1 Inject onto C18 LC Column p2->a1 a2 Gradient Elution a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 Full Scan MS (Detect [M+H]⁺) a3->a4 a5 Tandem MS (MS/MS) (Fragment [M+H]⁺) a4->a5 d1 Extract Ion Chromatogram (XIC) a5->d1 d2 Analyze MS/MS Spectrum a5->d2

Caption: Standard LC-MS/MS workflow for analysis.

Validated Experimental Protocol

This protocol provides a robust starting point for the analysis of this compound. Parameters should be optimized for the specific instrumentation in use.

Sample and Mobile Phase Preparation
  • Sample Stock Solution: Accurately weigh ~1 mg of the analyte and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Liquid Chromatography (LC) Parameters
  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B

    • 8.0 min: 5% B

Mass Spectrometer (MS) Parameters
  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas (N₂): 800 L/hr at 350 °C.

  • Full Scan (MS1) Range: m/z 50 - 500.

  • Tandem MS (MS/MS):

    • Precursor Ion: m/z 255.2

    • Collision Gas: Argon.

    • Collision Energy: Ramp from 10-30 eV. This allows for the observation of both low-energy (Boc group) and higher-energy (ring structure) fragmentations.

Fragmentation Analysis and Mechanistic Elucidation

The structural information gleaned from an MS/MS experiment is derived from the predictable fragmentation of the precursor ion. For this analyte, fragmentation is dominated by the labile Boc group and subsequent cleavages of the spirocyclic core.

The Protonated Precursor: [M+H]⁺

As established, the primary ion observed in a full scan spectrum will be the protonated molecule at m/z 255.2 . This ion is the entry point for all subsequent fragmentation analysis in the MS/MS experiment.

Characteristic Fragmentation of the Boc Group

The Boc protecting group is notoriously fragile under mass spectrometric conditions and serves as a highly diagnostic fragmentation handle. Its cleavage can occur via several well-documented pathways.[8][9]

  • Loss of Isobutylene (C₄H₈): The most common pathway involves a rearrangement reaction that expels a neutral molecule of isobutylene (56.06 Da). This results in a carbamic acid intermediate which may then decarboxylate. The primary fragment observed is from the loss of isobutylene, leading to a prominent ion at m/z 199.1 ([M+H-56]⁺).[9][10]

  • Loss of the tert-butyl cation: Cleavage of the oxygen-tert-butyl bond can generate a tert-butyl cation ([C₄H₉]⁺) at m/z 57.1 .

  • Complete Loss of the Boc Group: Subsequent loss of CO₂ (44 Da) from the m/z 199.1 fragment results in the fully deprotected diazaspirocycle ion at m/z 155.1 ([M+H-100]⁺). This represents the loss of the entire Boc functional group (100.05 Da).

Fragmentation of the Diazaspiro[5.5]undecane Core

Following the initial, low-energy losses from the Boc group, higher collision energies will induce fragmentation of the more stable spirocyclic backbone. These pathways are characteristic of piperidine-like ring systems and generally involve alpha-cleavage (cleavage of the C-C bond adjacent to a nitrogen atom) or other ring-opening mechanisms.[11] Starting from the deprotected ion at m/z 155.1, one can expect losses of ethylene (C₂H₄, 28 Da) or propyl (C₃H₅N, 55 Da) fragments as the rings cleave.

Proposed Fragmentation Scheme

The following diagram illustrates the most probable fragmentation cascade for the [M+H]⁺ ion of this compound.

Fragmentation_Pathway parent [M+H]⁺ m/z 255.2 frag1 [M+H - C₄H₈]⁺ m/z 199.1 parent->frag1 - C₄H₈ (56 Da) (Isobutylene) tbutyl [C₄H₉]⁺ m/z 57.1 parent->tbutyl - C₁₀H₁₇N₂O₂ frag2 [M+H - C₅H₈O₂]⁺ m/z 155.1 frag1->frag2 - CO₂ (44 Da) ring_frag Ring Fragments (e.g., m/z 127.1, 112.1) frag2->ring_frag Ring Opening

References

A-Z Guide to tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate: Procurement, Quality Control, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The spirocyclic scaffold is a privileged structure in modern medicinal chemistry, prized for its ability to confer conformational rigidity and novel three-dimensional exit vectors, often leading to improved potency and pharmacokinetic properties. Among these, the 3,9-diazaspiro[5.5]undecane core is a particularly valuable building block. This guide provides a comprehensive technical overview of its Boc-protected derivative, tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS No. 173405-78-2), focusing on its commercial availability, quality verification, and synthetic utility for professionals in drug discovery and development.[1]

Compound Identity and Physicochemical Properties

This compound is a key intermediate where one of the two secondary amines of the core structure is protected by a tert-butoxycarbonyl (Boc) group.[2] This monofunctionalization strategy is crucial, as it allows for selective chemical modification at the unprotected N-9 position, followed by subsequent deprotection and functionalization at the N-3 position.

Key Identifiers:

  • Chemical Name: this compound[3]

  • Synonym(s): 3-Boc-3,9-diazaspiro[5.5]undecane[3][4]

  • CAS Number: 173405-78-2[3][5][6][7]

  • Molecular Formula: C₁₄H₂₆N₂O₂[3][5]

  • Molecular Weight: 254.37 g/mol [3][5]

Physicochemical Data Summary Table:

PropertyValueSource
Appearance White to off-white solid/powder[3][8]
Purity Typically ≥97%[3][5][6]
Storage Conditions 2-8°C, protect from light[5][9]
SMILES CC(C)(C)OC(=O)N1CCC2(CCNCC2)CC1[3]
InChI Key YLKHACHFJMCIRE-UHFFFAOYSA-N[3]

Commercial Availability and Supplier Evaluation

This building block is readily available from a variety of chemical suppliers, catering to needs from discovery-scale (milligrams) to process development (kilograms). When selecting a supplier, researchers should consider not only price but also stock status, available documentation (Certificate of Analysis, SDS), and typical purity specifications.

Representative Commercial Suppliers:

SupplierPurity SpecificationAvailable ScalesNotes
ChemScene ≥97%Custom Synthesis, Commercial ProductionOffers a range of services beyond supply.[5]
Fluorochem 97%250 mg to 100 gProvides detailed hazard and handling information.[3]
Apollo Scientific Not specified100 mg to 100 gCheck for stock lead times.[10]
BLD Pharm Not specifiedNot specifiedProvides links to analytical data like NMR, HPLC.[11]
MedChemExpress Not specifiedNot specifiedMarketed as a drug intermediate for research use.[12]
Parchem Not specifiedNot specifiedSpecialty chemical supplier.[13]
ChemicalBook Not specifiedNot specifiedAggregates multiple suppliers and data.[14]

Disclaimer: This is a representative, non-exhaustive list. Availability and pricing are subject to change. Always verify with the supplier directly.

Expert Insight on Procurement: For early-stage research, multiple small-scale batches from different vendors can be a prudent choice to screen for quality. For later-stage development, establishing a relationship with a supplier who can provide consistent quality, detailed Certificates of Analysis (CoA), and scalability is paramount.

Quality Control and Incoming Material Verification

Trust in a starting material is the foundation of efficient and reproducible research. Upon receiving a shipment of this compound, it is crucial to perform in-house analytical verification, even if a supplier's CoA is provided.

Recommended Analytical Workflow:

Caption: Workflow for incoming quality control verification.

Step-by-Step Methodologies:

  • Documentation Review:

    • Causality: Before any analytical chemistry is performed, ensure the received material matches the order and that the Safety Data Sheet (SDS) is reviewed for proper handling protocols.[4][7] The CoA provides the supplier's own quality assessment, which serves as a baseline for your verification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Protocol: Prepare a ~1 mg/mL solution in a suitable solvent (e.g., Methanol or Acetonitrile). Inject onto a C18 reverse-phase column with a standard water/acetonitrile gradient containing 0.1% formic acid.

    • Expected Results: The primary output should be a single major peak in the chromatogram. The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 255.4.

    • Expertise: This technique is invaluable for rapidly assessing purity and confirming the molecular weight. The presence of significant secondary peaks may indicate impurities or degradation.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

    • Protocol: Dissolve ~5-10 mg of the compound in a deuterated solvent such as CDCl₃ or DMSO-d₆.

    • Expected Results: The spectrum should be clean and consistent with the structure. Key diagnostic signals include:

      • A sharp singlet at ~1.4-1.5 ppm, integrating to 9 protons, which corresponds to the tert-butyl group of the Boc protector.

      • A broad singlet corresponding to the N-H proton of the unprotected secondary amine.

      • A complex series of multiplets in the aliphatic region (~1.5-3.5 ppm) corresponding to the protons on the spirocyclic core.

    • Trustworthiness: ¹H NMR is the gold standard for structural confirmation. The absence of the Boc signal or the presence of unexpected signals would be a major red flag, indicating either the wrong compound or significant impurities.

Core Applications in Synthetic Chemistry

This reagent is primarily used as a scaffold to build more complex molecules, particularly in the development of antagonists for the GABA-A receptor and other CNS targets.[2] Its utility stems from the orthogonal protecting group strategy it enables.

Typical Synthetic Workflow:

  • N-9 Functionalization: The free secondary amine at the 9-position is nucleophilic and can be readily functionalized via reactions such as reductive amination, acylation, or alkylation.

  • N-3 Boc Deprotection: The Boc group is stable to a wide range of reaction conditions but can be selectively removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • N-3 Functionalization: Once deprotected, the newly revealed secondary amine at the 3-position can be functionalized using a different set of reactants, allowing for the divergent synthesis of a library of compounds from a common intermediate.

Caption: General synthetic pathway utilizing the reagent.

Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining the integrity of the compound.

  • Hazard Identification: The compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[3][4]

  • Personal Protective Equipment (PPE): Always use in a chemical fume hood.[7] Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7]

  • Handling: Avoid breathing dust.[4][15] Wash hands thoroughly after handling.[4][7] Keep away from heat, sparks, and open flames.[15]

  • Storage: Store in a tightly closed container in a well-ventilated place.[4] Recommended storage is refrigerated at 2-8°C or 4°C.[5][9]

References

The Strategic Deployment of Boc-Protected 3,9-Diazaspiro[5.5]undecane Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has driven medicinal chemists to explore beyond the conventional flat, aromatic scaffolds. In this context, three-dimensional structures have emerged as a promising frontier, and among them, spirocyclic systems have garnered significant attention. This guide delves into the core principles, synthesis, and application of a particularly valuable scaffold: the Boc-protected 3,9-diazaspiro[5.5]undecane framework. This versatile building block offers a rigid, yet three-dimensional, architecture that is proving instrumental in the design of next-generation therapeutics.

The strategic incorporation of spirocyclic scaffolds, such as the 3,9-diazaspiro[5.5]undecane core, can significantly improve the pharmacological properties of drug candidates. The inherent rigidity of the spirocyclic system reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency. Furthermore, the three-dimensional arrangement of substituents allows for a more precise orientation of pharmacophoric elements, enhancing selectivity and reducing off-target effects. The presence of two nitrogen atoms in the 3,9-diazaspiro[5.5]undecane core provides multiple points for diversification, enabling the exploration of a vast chemical space.

The tert-butyloxycarbonyl (Boc) protecting group plays a pivotal role in the synthetic manipulation of this scaffold. Its stability under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal choice for protecting one of the amine functionalities while the other is selectively modified. This orthogonal protection strategy is fundamental to the construction of complex and diverse libraries of 3,9-diazaspiro[5.5]undecane derivatives.

This technical guide will provide a comprehensive overview of the synthesis of the core tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate, detailed protocols for its derivatization, and a discussion of the structure-activity relationships of the resulting compounds in various therapeutic areas.

Core Synthesis: Establishing the Spirocyclic Framework

The synthesis of the foundational building block, this compound, is a critical first step. While various synthetic routes to diazaspirocycles have been reported, a common and efficient approach involves the construction of the spirocyclic core from readily available starting materials.

Conceptual Synthetic Workflow

start Commercially Available Starting Materials step1 Formation of Key Intermediate start->step1 Multi-step synthesis step2 Spirocyclization step1->step2 Key ring-forming reaction step3 Purification and Characterization step2->step3 Isolation end Boc-Protected 3,9-Diazaspiro[5.5]undecane Core step3->end

Caption: A generalized workflow for the synthesis of the core scaffold.

A frequently employed strategy for constructing similar diazaspirocyclic systems involves a double Michael addition or a related cyclization reaction. The precise conditions and starting materials can vary, and optimization is often necessary to achieve high yields and purity.

Functionalization of the 9-Position: Exploring Chemical Diversity

With the Boc-protected core in hand, the free secondary amine at the 9-position serves as a versatile handle for introducing a wide array of substituents. This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties. Common derivatization strategies include alkylation, reductive amination, and amide coupling.

Experimental Protocol: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of the 9-position of the spirocyclic core.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)

  • A suitable base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N))

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the base (e.g., K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with DCM (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-alkylated product.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Protocol: Reductive Amination

Reductive amination provides a powerful method for introducing a wide range of substituents via the formation of a new carbon-nitrogen bond.

Materials:

  • This compound

  • Aldehyde or ketone (1.0-1.2 eq)

  • A suitable reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN))

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and the desired aldehyde or ketone in anhydrous DCM.

  • If necessary, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for imine/enamine formation.

  • Add the reducing agent (e.g., STAB, 1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Experimental Protocol: Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of diverse acyl groups.

Materials:

  • This compound

  • Carboxylic acid (1.0-1.2 eq)

  • A coupling agent (e.g., HATU, HBTU, EDC/HOBt)

  • A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), triethylamine (Et₃N))

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, add the coupling agent (1.1 eq) and the base (e.g., DIPEA, 2.0-3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the activated acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

core Boc-Protected 3,9-Diazaspiro[5.5]undecane alkylation N-Alkylation (Alkyl Halide, Base) core->alkylation reductive_amination Reductive Amination (Aldehyde/Ketone, Reducing Agent) core->reductive_amination amide_coupling Amide Coupling (Carboxylic Acid, Coupling Agent) core->amide_coupling product_a 9-Alkyl Derivative alkylation->product_a product_b 9-Substituted Amine Derivative reductive_amination->product_b product_c 9-Acyl Derivative amide_coupling->product_c

Caption: Key derivatization strategies for the 9-position.

Deprotection of the Boc Group: Unveiling the Second Amine

The final step in many synthetic sequences is the removal of the Boc protecting group to liberate the secondary amine at the 3-position. This is typically achieved under acidic conditions.

Experimental Protocol: Boc Deprotection

Materials:

  • Boc-protected 3,9-diazaspiro[5.5]undecane derivative

  • Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in dioxane)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a mild base for neutralization

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add an excess of the acidic solution (e.g., TFA or 4M HCl in dioxane) at 0 °C.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue by dissolving it in DCM and washing with a saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product. Further purification by chromatography or crystallization may be necessary.

Characterization and Analytical Data

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following table provides expected physicochemical properties for the core scaffold.

PropertyValueReference
Molecular Formula C₁₄H₂₆N₂O₂[1]
Molecular Weight 254.37 g/mol [1]
Monoisotopic Mass 254.199428076 Da[1]
XLogP3 1.8[1]
Topological Polar Surface Area 41.6 Ų[1]

¹H and ¹³C NMR Spectroscopy: NMR is a powerful tool for structural elucidation. While specific shifts will vary with substitution, the core 3,9-diazaspiro[5.5]undecane framework will exhibit characteristic signals for the piperidine rings and the spirocyclic carbon. For this compound, one would expect to see the characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm in the ¹H NMR spectrum. The protons on the piperidine rings will appear as complex multiplets in the aliphatic region. In the ¹³C NMR spectrum, the spiro carbon typically appears around 30-40 ppm, and the carbonyl of the Boc group will be observed around 155 ppm.

Applications in Drug Discovery: Case Studies

The 3,9-diazaspiro[5.5]undecane scaffold has been successfully employed in the development of potent and selective modulators of various biological targets.

GABA-A Receptor Antagonists

Derivatives of 3,9-diazaspiro[5.5]undecane have been investigated as antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3] These receptors are crucial for mediating inhibitory neurotransmission in the central nervous system. The development of selective GABA-A receptor antagonists is of interest for studying neurological disorders and for potential therapeutic applications. Structure-activity relationship (SAR) studies have shown that the nature of the substituent at the 9-position plays a critical role in determining the potency and selectivity of these compounds. For instance, a structurally simplified m-methylphenyl analog displayed a binding affinity in the high-nanomolar range (Ki = 180 nM) and showed selectivity for the extrasynaptic α₄βδ subtype over other subtypes.[2]

CompoundTargetActivity (Ki)Reference
m-methylphenyl analogGABA-A (α₄βδ)180 nM[2]
CCR5 Receptor Antagonists

The C-C chemokine receptor type 5 (CCR5) is a key co-receptor for the entry of the human immunodeficiency virus (HIV) into host cells. Antagonists of CCR5 can effectively block this process and are a validated class of antiretroviral drugs. The 3,9-diazaspiro[5.5]undecane scaffold has been utilized to develop potent and orally bioavailable CCR5 antagonists. The spirocyclic core serves as a rigid template to orient the key pharmacophoric groups required for high-affinity binding to the receptor.

Conclusion and Future Perspectives

The Boc-protected 3,9-diazaspiro[5.5]undecane scaffold represents a privileged structural motif in modern drug discovery. Its inherent three-dimensionality, conformational rigidity, and the synthetic tractability afforded by the Boc protecting group make it an attractive starting point for the development of novel therapeutic agents. The successful application of this scaffold in the design of potent GABA-A and CCR5 receptor antagonists highlights its potential across a range of therapeutic areas. As our understanding of the structural requirements for targeting complex biological systems continues to evolve, the strategic use of well-defined, three-dimensional scaffolds like the 3,9-diazaspiro[5.5]undecane core will undoubtedly play an increasingly important role in the discovery of the medicines of tomorrow.

References

Methodological & Application

Application Notes: Leveraging tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Medicinal Chemists

Introduction: Embracing Three-Dimensionality in Drug Discovery

The landscape of medicinal chemistry is continually evolving, with a pronounced shift away from flat, sp²-hybridized aromatic systems towards more three-dimensional, sp³-rich molecular scaffolds.[1] This strategic pivot is driven by the pursuit of compounds with improved physicochemical properties, enhanced target selectivity, and the ability to engage with complex protein topographies previously considered "undruggable." Spirocyclic systems, which feature two rings connected by a single quaternary carbon atom, are at the forefront of this movement. Their rigid, well-defined three-dimensional structures can pre-organize appended functional groups into specific spatial orientations, thereby reducing the entropic penalty of binding to a biological target and potentially increasing potency.[2]

Among these valuable scaffolds, the 3,9-diazaspiro[5.5]undecane core has emerged as a particularly useful motif. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS: 173405-78-2) is a premier building block derived from this core.[3][4] Its design is strategically elegant: the tert-butoxycarbonyl (Boc) group protects the nitrogen at the 3-position, leaving the secondary amine at the 9-position available for selective functionalization. This mono-protection scheme provides chemists with precise control over synthetic diversification, making it an invaluable starting point for library synthesis and lead optimization campaigns.[5] This guide provides a detailed overview of its properties, core applications, and field-proven protocols for its use in medicinal chemistry programs.

Physicochemical and Safety Profile

Accurate characterization and safe handling are paramount for the effective use of any chemical reagent. The key properties and safety information for this compound are summarized below.

PropertyValueSource(s)
CAS Number 173405-78-2[4][6][7]
Molecular Formula C₁₄H₂₆N₂O₂[6][7]
Molecular Weight 254.37 g/mol [6][8]
Appearance White to off-white powder[9]
Synonyms 3-Boc-3,9-diazaspiro[5.5]undecane; 3,9-Diaza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester[6]

Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[6][10]

  • Acute Toxicity, Oral (Harmful): Harmful if swallowed.[6]

  • Skin Irritation: Causes skin irritation.[6]

  • Eye Irritation: Causes serious eye irritation.[6]

  • Respiratory Irritation: May cause respiratory irritation.[6]

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[8] Storage: Store in a tightly closed container in a cool, dry place.[8]

Core Synthetic Strategy: A Platform for Controlled Diversification

The primary utility of this compound lies in its capacity for sequential, controlled functionalization. The workflow begins with the selective derivatization of the exposed N9-amine, followed by the optional deprotection of the N3-amine for further modification. This strategy allows for the creation of libraries with diverse substituents emanating from two distinct vectors on the rigid spirocyclic core.

G cluster_0 Phase 1: N9 Functionalization cluster_1 Phase 2: N3 Deprotection & Functionalization start This compound n9_deriv N9-Functionalized Intermediate start->n9_deriv Alkylation (R-X) Acylation (RCO-X) Reductive Amination (RCHO) deprotected N9-Functionalized Spiro-diamine (Free N3-Amine) n9_deriv->deprotected Boc Deprotection (e.g., HCl/Dioxane) final_product Bis-Functionalized Product deprotected->final_product Alkylation (R'-X) Acylation (R'CO-X) etc.

Caption: General workflow for diversifying the 3,9-diazaspiro[5.5]undecane scaffold.

Application Protocols: Field-Proven Methodologies

The following protocols provide detailed, step-by-step instructions for the most common transformations involving this building block. The rationale behind key steps is included to empower researchers to adapt these methods to their specific synthetic targets.

Protocol 1: Selective N-Alkylation at the 9-Position

Principle: This reaction proceeds via a standard Sₙ2 mechanism. The secondary amine at the N9 position acts as a nucleophile, attacking an electrophilic alkyl halide. A non-nucleophilic organic base is used to scavenge the acid (H-X) generated during the reaction, driving it to completion.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).

  • Solvent Addition: Dissolve the starting material in a dry aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), to a concentration of approximately 0.1 M.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (2.0 eq.). Stir the mixture for 5-10 minutes at room temperature.

  • Alkylating Agent Addition: Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1-1.5 eq.) dropwise to the stirring solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight or until completion as monitored by TLC or LC-MS. Gentle heating (e.g., 40 °C) may be required for less reactive halides.

  • Workup:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel flash column chromatography to afford the desired N9-alkylated product.[11]

Causality and Expertise:

  • Why an aprotic solvent? Solvents like DCM and DMF are ideal because they effectively dissolve the reactants without interfering with the reaction; protic solvents (like alcohols) could compete as nucleophiles.[12]

  • Why a non-nucleophilic base? Et₃N or DIPEA are used because they are sufficiently basic to neutralize the generated acid but are too sterically hindered to compete with the N9-amine as nucleophiles, preventing unwanted side reactions.[11]

Protocol 2: Boc Group Deprotection at the 3-Position

Principle: The Boc group is a carbamate that is stable to a wide range of conditions but is readily cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene gas.

Detailed Step-by-Step Protocol (Standard Conditions):

  • Reagent Preparation: Dissolve the Boc-protected substrate (1.0 eq.) in a minimal amount of a suitable solvent like methanol (MeOH), ethyl acetate, or DCM.

  • Acid Addition: To the stirring solution, add a solution of 4M hydrogen chloride (HCl) in 1,4-dioxane (5-10 eq.) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup:

    • Concentrate the reaction mixture in vacuo to remove the solvent and excess HCl.

    • The resulting product is typically the hydrochloride salt, which is often a solid. It can be triturated with a non-polar solvent like diethyl ether or hexanes to facilitate precipitation.

    • Filter the solid and dry it under vacuum. This salt can often be used directly in the next step without further purification.[11]

Protocol Variations & Expert Insights: For substrates containing other acid-sensitive functional groups, the choice of deprotection conditions is critical.

MethodReagents & ConditionsAdvantagesDisadvantagesSource(s)
Standard 4M HCl in Dioxane, RTHighly effective, volatile byproducts, clean reactionHarshly acidic, may cleave other acid-labile groups[11][13]
Milder Acid Trifluoroacetic acid (TFA) in DCM (10-50%), 0 °C to RTMilder than HCl, TFA is easily removed in vacuoStill strongly acidic, can be corrosive[11]
Green Chemistry Refluxing in waterEnvironmentally benign, no acid catalyst neededHigh temperatures required, not suitable for thermally sensitive compounds[14]
Catalytic Heteropolyacid catalyst in CH₂Cl₂Mild, catalyst is recoverable and reusableMay not be suitable for all substrates[15]

Case Study: Development of GABA-A Receptor Antagonists

The utility of the 3,9-diazaspiro[5.5]undecane scaffold is exemplified in the development of novel γ-aminobutyric acid type A receptor (GABAAR) antagonists.[11] Researchers sought to create peripherally restricted antagonists, a challenging goal requiring careful tuning of physicochemical properties. This compound served as the foundational building block for their synthetic efforts.

The synthesis of a key analog involved an initial N-acylation at the 9-position with 3-methylbenzoyl chloride, followed by Boc deprotection using standard HCl/dioxane conditions. This straightforward, two-step sequence highlights the efficiency of using this pre-functionalized scaffold.

Caption: Synthetic route to a potent GABA-A antagonist using the spirocyclic scaffold.[11]

Structure-activity relationship (SAR) studies revealed that the spirocyclic benzamide was a critical structural determinant for binding affinity. The simplified analog shown above displayed a high binding affinity (Ki = 180 nM) and superior selectivity for certain GABAAR subtypes.[11] This work underscores how the rigid spirocyclic core can serve as an excellent platform for designing potent and selective ligands.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists aiming to access novel, three-dimensional chemical space. Its pre-defined stereochemistry, conformational rigidity, and orthogonal protecting group strategy facilitate rapid and controlled diversification. The successful application of this scaffold in developing GABAAR modulators provides a clear blueprint for its use in other therapeutic areas.[11] Insights from related spirocyclic scaffolds, which have yielded potent inhibitors of targets like soluble epoxide hydrolase (sEH) and the epigenetic enzyme METTL3, further suggest a broad and promising future for this compound class in the ongoing quest for next-generation therapeutics.[2][16]

References

Application Notes and Protocols: tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Diazaspiro[5.5]undecane Scaffold

In the landscape of modern drug discovery and organic synthesis, the pursuit of molecular novelty and enhanced pharmacological properties is paramount. Spirocyclic scaffolds have emerged as privileged structures due to their inherent three-dimensionality, which allows for a more precise spatial arrangement of functional groups, leading to improved target engagement and selectivity.[1][2] The 3,9-diazaspiro[5.5]undecane core, in particular, offers a rigid yet versatile framework that has garnered significant attention in medicinal chemistry. Its unique architecture provides an exceptional platform for the development of novel therapeutics targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and enzymes.[3][4]

The mono-Boc-protected derivative, tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate , is a particularly valuable building block.[5] The Boc protecting group offers stability under a variety of reaction conditions while allowing for selective deprotection of the N9 secondary amine. This enables sequential and regioselective functionalization of the spirocyclic core, a crucial feature for the construction of diverse compound libraries for structure-activity relationship (SAR) studies.[3] This document serves as a comprehensive guide for researchers, providing detailed protocols for the synthesis and derivatization of this key intermediate, alongside insights into its application in contemporary organic synthesis.

Core Synthesis Protocol: Preparation of this compound

The synthesis of the title compound can be achieved through a multi-step sequence starting from commercially available reagents. The following protocol is a representative, robust method for the gram-scale preparation of this compound.

Workflow for the Synthesis of this compound

A Step 1: Synthesis of 1-Benzyl-3,3-bis(2-hydroxyethyl)piperidin-4-one B Step 2: Mesylation of Diol A->B MsCl, Et3N C Step 3: Spirocyclization B->C NH3/MeOH D Step 4: N-Debenzylation C->D H2, Pd/C E Step 5: N-Boc Protection D->E Boc2O, Et3N

Caption: Synthetic workflow for the preparation of the title compound.

Experimental Protocol:

Step 1: Synthesis of 1-Benzyl-3,3-bis(2-hydroxyethyl)piperidin-4-one

  • To a stirred solution of 1-benzyl-4-piperidone (1.0 eq) in dry tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add a solution of lithium diisopropylamide (LDA) (2.2 eq) in THF dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add ethylene oxide (3.0 eq) as a solution in THF, and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-benzyl-3,3-bis(2-hydroxyethyl)piperidin-4-one.

Step 2: Synthesis of 1-Benzyl-3,3-bis(2-(mesyloxy)ethyl)piperidin-4-one

  • Dissolve the diol from Step 1 (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C.

  • Add triethylamine (3.0 eq) followed by the dropwise addition of methanesulfonyl chloride (2.5 eq).

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the dimesylate.

Step 3: Synthesis of 1-Benzyl-3,9-diazaspiro[5.5]undecan-2-one

  • Dissolve the dimesylate from Step 2 in a solution of ammonia in methanol (7 N).

  • Heat the mixture in a sealed tube at 80 °C for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the spirocyclic lactam.

Step 4: Synthesis of 3,9-Diazaspiro[5.5]undecane

  • To a solution of the lactam from Step 3 in THF, add lithium aluminum hydride (LAH) (3.0 eq) portion-wise at 0 °C.

  • Reflux the reaction mixture for 6 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting suspension and concentrate the filtrate.

  • Dissolve the crude amine in ethanol and subject it to hydrogenolysis using palladium on carbon (10 wt. %) under a hydrogen atmosphere (50 psi) for 24 hours.

  • Filter the catalyst and concentrate the filtrate to obtain the free diamine.

Step 5: Synthesis of this compound

  • Dissolve the diamine from Step 4 (1.0 eq) in DCM and add triethylamine (1.2 eq).

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Wash the reaction with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound as a white solid.

Application in Organic Synthesis: Derivatization of the N9-Position

The strategic placement of the Boc protecting group on the N3 nitrogen allows for the selective functionalization of the N9 secondary amine. This is a key transformation for introducing molecular diversity and tailoring the properties of the final compounds.

Application Example 1: N-Acylation for the Synthesis of GABA Receptor Antagonists

The 3,9-diazaspiro[5.5]undecane scaffold has been successfully employed in the development of potent and selective γ-aminobutyric acid type A (GABAₐ) receptor antagonists.[3] The following protocol, adapted from the literature, describes a general procedure for the N-acylation of this compound.[3]

Workflow for N-Acylation

A This compound B N-Acyl Derivative A->B RCOCl or (RCO)2O, Et3N, CH2Cl2 C Final GABAAR Antagonist B->C Boc Deprotection (e.g., TFA or HCl)

Caption: General workflow for the N-acylation and subsequent deprotection.

Experimental Protocol: General Procedure for N-Acylation
  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at room temperature, add triethylamine (3.0 eq).

  • Add the corresponding acyl chloride (1.5 eq) or anhydride (1.5 eq) dropwise.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Dilute the reaction mixture with CH₂Cl₂ and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous dichloromethane is used as it is a non-protic solvent that effectively dissolves the reactants without participating in the reaction.

  • Base: Triethylamine is a non-nucleophilic base used to neutralize the hydrochloric acid or carboxylic acid byproduct generated during the acylation, driving the reaction to completion.

  • Purification: Flash column chromatography is a standard and effective method for purifying the product from unreacted starting materials and byproducts.

Table 1: Representative N-Acyl Derivatives
EntryAcylating AgentProductYield (%)
1Acetic anhydridetert-Butyl 9-acetyl-3,9-diazaspiro[5.5]undecane-3-carboxylate95
2Benzoyl chloridetert-Butyl 9-benzoyl-3,9-diazaspiro[5.5]undecane-3-carboxylate88
33-Methylbenzoyl chloridetert-Butyl 9-(3-methylbenzoyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate92

Data adapted from Bavo, F., et al. (2021).[3]

Application Example 2: Reductive Amination for the Synthesis of Opioid Receptor Modulators

The 3,9-diazaspiro[5.5]undecane framework has also been utilized in the synthesis of dual μ-opioid receptor agonists and σ₁ receptor antagonists for the treatment of pain.[4] Reductive amination of the N9 amine is a key step in introducing diverse substituents.

Workflow for Reductive Amination

A This compound B Imine/Iminium Intermediate A->B Aldehyde or Ketone, Acetic Acid (cat.) C N-Alkyl Derivative B->C Reducing Agent (e.g., NaBH(OAc)3)

Caption: General workflow for the reductive amination of the N9-position.

Experimental Protocol: General Procedure for Reductive Amination
  • To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, minimizing side reactions.

  • Catalyst: Acetic acid catalyzes the formation of the imine or iminium ion intermediate, which is then reduced by the hydride source.

  • Solvent: 1,2-Dichloroethane is a common solvent for reductive aminations as it is compatible with the reagents and reaction conditions.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis, particularly for applications in medicinal chemistry. Its rigid, three-dimensional structure and the potential for selective functionalization at the N9 position make it an ideal scaffold for the development of novel bioactive molecules. The protocols detailed in this document provide a solid foundation for the synthesis and derivatization of this important intermediate, enabling researchers to explore its full potential in their synthetic endeavors.

References

Application Note & Protocol: Efficient Deprotection of tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Spirocyclic Scaffold

The 3,9-diazaspiro[5.5]undecane core is a privileged scaffold in medicinal chemistry, imparting valuable three-dimensional character to drug candidates, which can enhance binding affinity, selectivity, and pharmacokinetic properties.[1][2] To facilitate the synthesis of derivatives of this core, protecting groups are essential. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[3][4]

This document provides a comprehensive guide to the deprotection of tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate, a key step in elaborating this valuable spirocyclic diamine. We will delve into the underlying chemical mechanism, compare common protocols, provide a detailed, field-tested experimental procedure, and offer troubleshooting advice.

Mechanistic Rationale: Acid-Catalyzed Boc Cleavage

The removal of the Boc group is an acid-catalyzed elimination reaction that proceeds via a stable tertiary carbocation intermediate.[5] Understanding this mechanism is crucial for optimizing reaction conditions and preventing side reactions.

The process unfolds in a sequence of steps:

  • Protonation: A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the carbamate.[3][6][7] This activation step makes the carbonyl carbon more electrophilic.

  • Fragmentation: The tert-butyl-oxygen bond cleaves, leading to the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[3][5]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[3][6] It is imperative to perform this reaction in a well-vented fume hood or with an appropriate outlet to allow the CO₂ to escape safely.[3]

  • Protonation of the Amine: In the acidic medium, the newly liberated amine is protonated, typically yielding its corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[3][6]

The reactive tert-butyl cation generated in step 2 is the primary source of potential side products through alkylation of nucleophilic sites on the substrate or solvent.[8][9][10]

Boc_Deprotection_Mechanism cluster_main Acid-Catalyzed Deprotection Pathway BocAmine Boc-Protected Amine Protonated Protonated Carbamate BocAmine->Protonated + H⁺ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Fragmentation tBuCation tert-Butyl Cation Protonated->tBuCation FreeAmine Free Amine (Salt) CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ (gas) CarbamicAcid->CO2 Isobutylene Isobutylene (gas) tBuCation->Isobutylene - H⁺

Figure 1: General mechanism of acid-catalyzed Boc deprotection.

Protocol Selection: A Comparative Overview

The choice of acid and solvent system is critical and depends on the substrate's stability and the desired final salt form. The most common methods are highly effective but have distinct advantages and disadvantages.

MethodReagents/ConditionsTypical TimeTemperatureAdvantagesDisadvantages & Mitigation
TFA/DCM 20-50% TFA in Dichloromethane (DCM)[4]0.5 - 4 hours[4]0 °C to RTHighly effective; volatile reagents and byproducts are easily removed in vacuo.[4]TFA is corrosive and toxic. DCM is a suspected carcinogen.[11] The tert-butyl cation can cause side reactions.[8] Mitigation: Use scavengers like triisopropylsilane (TIS) or anisole.[8]
HCl/Dioxane 4M HCl in 1,4-Dioxane or Ethyl Acetate[4]1 - 12 hours[4]Room TempCost-effective; product often precipitates as the HCl salt, simplifying isolation.[4]Dioxane is a suspected carcinogen.[11] Can be less selective for highly acid-sensitive substrates.[4] Strong acids like HCl can cleave ether solvents (e.g., THF).[11]
Alternative Acids Formic acid, TsOH, TMSI in Aprotic SolventsVariableVariableCan offer milder conditions or different selectivity profiles for complex molecules.May require more optimization; reagents can be less common or more expensive.

Detailed Experimental Protocol: Deprotection using TFA/DCM

This protocol is a robust and widely applicable method for the deprotection of this compound.

4.1 Materials and Reagents

  • This compound (1.0 equiv.)

  • Dichloromethane (DCM), anhydrous grade

  • Trifluoroacetic acid (TFA), reagent grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

4.2 Safety Precautions

  • TFA is highly corrosive and toxic. Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

  • DCM is a volatile solvent and a suspected carcinogen. [11] All operations should be performed in a well-ventilated fume hood.

  • The reaction evolves CO₂ gas.[6] Ensure the system is not sealed.

4.3 Step-by-Step Procedure

Deprotection_Workflow Setup 1. Reaction Setup Dissolve substrate in DCM, cool to 0°C. Addition 2. Reagent Addition Slowly add TFA dropwise. Setup->Addition Monitor 3. Reaction Monitoring Warm to RT, monitor by TLC/LC-MS. Addition->Monitor Workup 4. Aqueous Work-up Quench with base, extract with DCM. Monitor->Workup Upon Completion Dry 5. Drying & Concentration Dry organic layer, remove solvent. Workup->Dry Product 6. Final Product 3,9-diazaspiro[5.5]undecane Dry->Product

Figure 2: Experimental workflow for Boc deprotection.

  • Reaction Setup: Dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 0.1–0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.[4]

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until it reaches 0 °C.[4]

  • Acid Addition: Slowly add TFA (e.g., to a final concentration of 25% v/v) to the stirred solution dropwise via a syringe or dropping funnel.[4] A slight exotherm may be observed.

  • Reaction Progress: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-3 hours).[4]

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.

  • Aqueous Work-up (to obtain the free base):

    • Re-dissolve the resulting residue in DCM.

    • Carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Caution: Vigorous CO₂ evolution will occur.

    • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected 3,9-diazaspiro[5.5]undecane as a free base.

Note: For many applications, the product can be isolated and used directly as the TFA or HCl salt by simply removing the solvent and volatile acid in vacuo or by precipitating the salt with a non-polar solvent like diethyl ether.

Characterization and Validation

Successful deprotection can be confirmed by comparing the analytical data of the product with the starting material.

PropertyStarting Material (Boc-protected)Product (Deprotected Amine)Rationale
Molecular Weight ~254.37 g/mol [12]~154.25 g/mol Loss of the C₅H₉O₂ (Boc) group.
¹H NMR Signal ~1.45 ppm (singlet, 9H)[13]Absence of the ~1.45 ppm signal.Disappearance of the tert-butyl protons.
¹H NMR No exchangeable N-H proton at position 3.Appearance of a broad singlet (N-H).Formation of the secondary amine.
¹³C NMR Signals ~80 ppm (quaternary C) and ~28 ppm (CH₃).Absence of the Boc carbonyl and alkyl signals.Removal of the carbamate group.
Mass Spec (ESI+) [M+H]⁺ ≈ 255[M+H]⁺ ≈ 155Confirms the mass change.

Troubleshooting and Expert Insights

IssuePotential CauseRecommended Solution
Incomplete Reaction 1. Insufficient acid concentration or equivalents.[8] 2. Insufficient reaction time.[8] 3. Steric hindrance around the amine.[8]1. Increase the concentration of TFA (e.g., to 50%) or switch to a stronger acid system like 4M HCl in dioxane.[8][10] 2. Extend the reaction time and continue monitoring. Gentle warming may be required but can increase side reactions.[8]
Side Product Formation Alkylation of the N-9 amine or other nucleophilic sites by the tert-butyl cation.[9][10]Add a scavenger to the reaction mixture before the acid. Common scavengers include triisopropylsilane (TIS, ~5% v/v) or anisole, which trap the electrophilic tert-butyl cation.[8][14]
Difficult Isolation Product is highly water-soluble as the ammonium salt.If isolating the free base, ensure thorough extraction from the basified aqueous layer with an appropriate organic solvent. Alternatively, isolate the product as the HCl or TFA salt, which may be crystalline.

Conclusion

The acid-catalyzed deprotection of this compound is a reliable and high-yielding transformation critical for the synthesis of novel chemical entities. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently access the versatile 3,9-diazaspiro[5.5]undecane scaffold. The protocol detailed herein, utilizing TFA in DCM, provides a robust starting point for this key synthetic step.

References

Application Notes and Protocols for tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini Senior Application Scientist

Introduction: The Strategic Value of a Spirocyclic Scaffold

tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate is a key building block in modern medicinal chemistry and drug discovery.[1][2] Its structure features a spirocyclic core, which joins two piperidine rings through a single quaternary carbon atom. This rigid, three-dimensional architecture is considered a "privileged structure" in drug design. By replacing more flexible aliphatic chains, the diazaspiro[5.5]undecane motif can reduce the conformational flexibility of a molecule, potentially leading to enhanced binding affinity for its biological target and improved pharmacokinetic properties.[3]

This guide provides a detailed exploration of the key reactions involving this compound, focusing on the strategic manipulation of its two distinct nitrogen centers. The molecule, commonly referred to as 3-Boc-3,9-diazaspiro[5.5]undecane, possesses two key reactive sites:

  • The N9 Position: A nucleophilic secondary amine, readily available for a wide range of functionalization reactions.

  • The N3 Position: A secondary amine protected by an acid-labile tert-butoxycarbonyl (Boc) group, allowing for sequential or orthogonal synthetic strategies.

This document will detail the underlying mechanisms, provide field-proven protocols, and explain the causal logic behind experimental choices, empowering researchers to effectively utilize this versatile scaffold in their synthetic campaigns.

Part 1: Functionalization of the Nucleophilic N9 Position

The unprotected secondary amine at the N9 position is the primary handle for introducing molecular diversity. Its nucleophilicity allows for the formation of a variety of chemical bonds, making it the focal point for initial synthetic transformations.

N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds. It proceeds in a one-pot fashion by first forming an intermediate iminium ion from the reaction of the N9 amine with an aldehyde or ketone, followed by in-situ reduction to yield the tertiary amine product.

Scientific Rationale: The choice of reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the preferred reagent for this transformation. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder, more selective hydride source that does not readily reduce the starting aldehyde or ketone. Its reaction is driven by the electrophilicity of the protonated iminium ion, ensuring high yields of the desired alkylated product with minimal side reactions. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are compatible with the mild reaction conditions and facilitate easy workup.

Workflow for Reductive Amination:

cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Start This compound + Aldehyde/Ketone Iminium Iminium Ion Intermediate Start->Iminium DCM or DCE, rt Reducer Add NaBH(OAc)₃ Iminium->Reducer Product N9-Alkylated Product Reducer->Product CarboxylicAcid Carboxylic Acid (R-COOH) ActiveEster Activated Intermediate CarboxylicAcid->ActiveEster CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Product N9-Acylated Product ActiveEster->Product Amine This compound Amine->Product BocAmine Boc-Protected Amine Protonation Protonation (H+) BocAmine->Protonation ProtonatedIntermediate Protonated Carbamate Protonation->ProtonatedIntermediate LossOfCation Loss of t-Butyl Cation ProtonatedIntermediate->LossOfCation CarbamicAcid Carbamic Acid Intermediate LossOfCation->CarbamicAcid Decarboxylation Decarboxylation (-CO₂) CarbamicAcid->Decarboxylation FreeAmine Free Amine Decarboxylation->FreeAmine

References

The Versatile Building Block: Tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as a particularly promising class of structures. Their inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic compounds, enabling more precise and selective interactions with biological targets. This unique spatial arrangement can lead to improved potency, selectivity, and pharmacokinetic profiles, while often reducing off-target effects.

Among the diverse array of spirocyclic building blocks, tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate has garnered significant attention as a versatile intermediate in the synthesis of bioactive compounds.[1][2] This guide provides an in-depth exploration of this valuable building block, offering detailed application notes and protocols for its use in the synthesis of advanced intermediates for drug development. We will delve into its properties, key synthetic transformations, and its role in the creation of novel therapeutics, particularly focusing on its application in the development of γ-aminobutyric acid (GABA) receptor antagonists.[3]

Physicochemical Properties and Handling

Understanding the fundamental properties of a building block is crucial for its effective application in synthesis. This compound is a stable, crystalline solid under standard conditions. Its key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₂₆N₂O₂[4]
Molecular Weight 254.37 g/mol [4]
Appearance White powder[5]
CAS Number 173405-78-2[4]
Purity Typically ≥97%[6]
Storage 4°C, protect from light[7]

Handling and Safety: this compound is classified as harmful if swallowed and causes skin and eye irritation.[4] It may also cause respiratory irritation.[4] Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Core Synthetic Applications: A Step-by-Step Guide

The utility of this compound lies in the differential reactivity of its two nitrogen atoms. The Boc-protected nitrogen at position 3 is unreactive under many conditions, allowing for selective functionalization of the secondary amine at position 9. This section provides detailed protocols for two fundamental transformations: N-acylation of the secondary amine and the subsequent deprotection of the Boc group to liberate the second amine for further modification.

Protocol 1: N-Acylation of the Secondary Amine

This protocol describes the general procedure for the acylation of the secondary amine at the 9-position of the spirocyclic core using an acid chloride or anhydride. This reaction is a cornerstone for introducing a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).

N_Acylation reagents This compound + RCOCl or (RCO)₂O + Et₃N solvent CH₂Cl₂ (DCM) reagents->solvent Dissolve reaction Stir at room temperature solvent->reaction React workup Aqueous Workup (e.g., NaHCO₃ wash) reaction->workup Quench purification Silica Gel Chromatography workup->purification Isolate product N-Acylated Product purification->product Yields pure product

Caption: Workflow for the N-acylation of this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride) or anhydride (e.g., acetic anhydride) (1.5 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane, add triethylamine (3.0 eq).

  • Addition of Acylating Agent: Slowly add the acyl chloride or anhydride (1.5 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.[3]

Expected Outcome: This procedure typically affords the N-acylated product in high yield (e.g., 95% for N-acetylation).[3] The product can be characterized by standard analytical techniques such as NMR and mass spectrometry.

Protocol 2: Boc Deprotection

Following the functionalization of the 9-position, the Boc protecting group at the 3-position can be removed under acidic conditions to reveal the second secondary amine. This newly liberated amine can then be subjected to further synthetic modifications, allowing for the construction of more complex molecules.

Boc_Deprotection starting_material N-Acylated Intermediate reagents 4N HCl in Dioxane or TFA in CH₂Cl₂ starting_material->reagents Dissolve reaction Stir at room temperature reagents->reaction React workup Concentration in vacuo or Aqueous Workup reaction->workup Isolate product Deprotected Spirocyclic Diamine (as hydrochloride salt or free base) workup->product Yields final product

Caption: Workflow for the Boc deprotection of N-acylated 3,9-diazaspiro[5.5]undecane derivatives.

Materials:

  • N-Acylated tert-Butyl 3,9-diazaspiro[5.5]undecane derivative

  • 4N HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Methanol (MeOH) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for TFA deprotection)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for TFA deprotection)

Procedure A: Using HCl in Dioxane

  • Reaction Setup: Dissolve the N-acylated intermediate (1.0 eq) in methanol.

  • Addition of Acid: Add a solution of 4N HCl in 1,4-dioxane and stir the reaction mixture at room temperature for 3 hours.[3]

  • Isolation: Concentrate the reaction mixture in vacuo to afford the deprotected product as its hydrochloride salt. This is often obtained in quantitative yield and can be used in the next step without further purification.[3]

Procedure B: Using Trifluoroacetic Acid (TFA)

  • Reaction Setup: Dissolve the N-acylated intermediate (1.0 eq) in a mixture of TFA and dichloromethane (e.g., 1:10 v/v).

  • Reaction: Stir the solution at room temperature for 3 hours.[3]

  • Work-up: Cool the mixture to 0°C and carefully wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected free amine.[3]

Applications in Drug Discovery: Targeting GABA Receptors

The 3,9-diazaspiro[5.5]undecane scaffold has proven to be a valuable core in the design of ligands for various biological targets. A notable application is in the development of competitive γ-aminobutyric acid type A receptor (GABAᴀR) antagonists.[3] These receptors are crucial for mediating inhibitory neurotransmission in the central nervous system.

By utilizing the synthetic strategies outlined above, researchers have synthesized a library of N-acylated 3,9-diazaspiro[5.5]undecane derivatives and evaluated their binding affinity and functional activity at GABAᴀ receptors.[3] These studies have led to the identification of potent and selective antagonists with potential therapeutic applications in neurological and psychiatric disorders. Furthermore, some of these compounds have shown promise for immunomodulatory applications.[3]

The modular nature of the synthesis, enabled by the use of this compound, allows for the systematic modification of the N-acyl substituent, facilitating the exploration of the chemical space around the spirocyclic core to optimize biological activity.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex, three-dimensional molecules for drug discovery. Its unique structural features and the ability for selective functionalization at its two nitrogen centers provide a robust platform for the generation of diverse chemical libraries. The detailed protocols provided herein serve as a practical guide for researchers to harness the potential of this valuable intermediate in their quest for novel and effective therapeutics. The successful application of this building block in the development of GABA receptor antagonists underscores its importance in contemporary medicinal chemistry.[3]

References

Introduction: The Value of Three-Dimensional Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Functionalization of tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

In the quest for novel therapeutics, medicinal chemistry has progressively moved beyond "flat" aromatic structures towards molecules with greater three-dimensional (3D) complexity. Spirocyclic scaffolds, such as the 3,9-diazaspiro[5.5]undecane core, are at the forefront of this evolution. Their rigid, well-defined spatial arrangement of atoms offers a powerful strategy to enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties by enabling more precise interactions with biological targets.[1] The 3,9-diazaspiro[5.5]undecane framework is a privileged structure found in a variety of biologically active agents, including potent antagonists for the γ-aminobutyric acid type A receptor (GABAAR) and inhibitors of key enzymes.[2][3]

The subject of this guide, This compound (1) , is a strategically designed building block that unlocks the potential of this valuable scaffold.[4][5] The presence of a tert-butyloxycarbonyl (Boc) protecting group at the N3 position renders the N9 secondary amine available for selective functionalization. This mono-protection scheme is the cornerstone of its utility, allowing chemists to introduce a wide array of substituents at a single position before potentially revealing the N3 amine for subsequent modifications.

This document provides detailed application notes and validated protocols for the most critical coupling reactions involving this versatile intermediate, empowering researchers to leverage its unique architecture in their drug development programs.

Section 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The formation of a carbon-nitrogen bond between an aryl group and the spirocyclic amine is one of the most powerful methods to generate novel chemical entities. The Buchwald-Hartwig amination stands as the premier catalytic method for this transformation due to its broad substrate scope and functional group tolerance.[6]

Principle of the Reaction

The reaction proceeds via a palladium-catalyzed cycle. The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond. The resulting Pd(II) complex coordinates with the amine. In the presence of a base, the amine is deprotonated, forming a palladium-amido complex. Finally, reductive elimination occurs, forming the desired N-aryl amine product and regenerating the Pd(0) catalyst to continue the cycle. The choice of ligand is critical, as it modulates the stability, reactivity, and steric environment of the palladium center.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination + R2NH, Base pd_amido L-Pd(II)(Ar)(NR2) amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR2 (Product) reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Expert Insights: The Rationale Behind Component Selection
  • Catalyst/Ligand System: While many systems exist, combinations like Pd₂(dba)₃ with bidentate phosphine ligands such as Xantphos or RuPhos are highly effective.[7] Xantphos, with its large natural bite angle, facilitates the reductive elimination step, which is often rate-limiting. RuPhos is an electron-rich, bulky ligand that promotes the oxidative addition of even challenging substrates like aryl chlorides.

  • Base: A strong, non-nucleophilic base is required. Cesium carbonate (Cs₂CO₃) is an excellent choice for its high solubility in common organic solvents and its ability to facilitate the deprotonation of the amine without causing unwanted side reactions. Sodium tert-butoxide (NaOtBu) is a stronger base often used for less reactive aryl chlorides.

  • Solvent: Anhydrous, aprotic solvents like dioxane or toluene are standard choices, as they effectively solubilize the reactants and do not interfere with the catalytic cycle.

Protocol 1: N-Arylation with 4-Bromotoluene

Materials:

  • This compound (1.0 eq, 254 mg, 1.0 mmol)

  • 4-Bromotoluene (1.1 eq, 188 mg, 1.1 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq, 18.3 mg, 0.02 mmol)

  • Xantphos (0.04 eq, 23.1 mg, 0.04 mmol)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq, 652 mg, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 4-bromotoluene, Pd₂(dba)₃, Xantphos, and cesium carbonate.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 10-50% ethyl acetate in hexanes) to yield the desired product, tert-butyl 9-(p-tolyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate.

Data Summary: Representative N-Arylation Reactions
Aryl HalideCatalyst SystemBaseSolventTime (h)Yield (%)
4-BromotoluenePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1688
2-ChloropyridinePd(OAc)₂ / RuPhosNaOtBuToluene1282
1-Bromo-3,5-difluorobenzenePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1891

Section 2: Amide Bond Formation

Acylation of the N9 amine is a fundamental strategy for introducing diverse functionality and is central to constructing many pharmacophores. This can be achieved using either pre-activated carboxylic acid derivatives or in-situ activation with peptide coupling reagents.[8]

Principle of the Reaction

Amide bond formation involves the reaction of the nucleophilic N9 amine with an electrophilic carbonyl carbon. Direct reaction with a carboxylic acid is thermodynamically unfavorable and requires activation. Coupling reagents, such as carbodiimides (EDC) or uronium salts (HATU), react with the carboxylic acid to form a highly reactive intermediate (e.g., an active ester) that is readily attacked by the amine to form the stable amide bond.[8]

Amide_Coupling_Workflow sub_A Carboxylic Acid (R-COOH) mix Combine & Stir in aprotic solvent (e.g., DMF, DCM) sub_A->mix sub_B Spiro-Amine (1) sub_B->mix reagent Coupling Reagent (e.g., HATU, DIPEA) reagent->mix workup Aqueous Workup & Extraction mix->workup Reaction Complete purify Chromatography workup->purify product Final Amide Product purify->product

Caption: General workflow for amide coupling reactions.

Expert Insights: Choosing the Right Coupling Strategy
  • Acid Chlorides vs. Coupling Reagents: Reaction with an acid chloride is rapid and high-yielding but generates HCl as a byproduct, requiring a scavenger base (like triethylamine). This method is often unsuitable for sensitive or acid-labile substrates.

  • Peptide Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are exceptionally mild and efficient, minimizing side reactions and, crucially, suppressing racemization when using chiral carboxylic acids.[8] They are the gold standard in modern medicinal chemistry.

Protocol 2: HATU-Mediated Amide Coupling with Benzoic Acid

Materials:

  • This compound (1.0 eq, 254 mg, 1.0 mmol)

  • Benzoic Acid (1.1 eq, 134 mg, 1.1 mmol)

  • HATU (1.2 eq, 456 mg, 1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 388 mg, 522 µL, 3.0 mmol)

  • Anhydrous Dimethylformamide (DMF) (10 mL)

Procedure:

  • In a round-bottom flask, dissolve the benzoic acid in DMF.

  • Add HATU and DIPEA to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of this compound in a small amount of DMF to the activated mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford tert-butyl 9-benzoyl-3,9-diazaspiro[5.5]undecane-3-carboxylate.

Section 3: Post-Coupling Deprotection of the N3-Boc Group

A key advantage of using the title compound is the ability to unmask the N3-amine after functionalizing the N9 position. This opens the door for further diversification, such as building symmetrical molecules or introducing a second, different substituent.

Principle of the Reaction

The Boc group is a carbamate that is stable to most basic and nucleophilic conditions but is readily cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to release the free amine.

Deprotection_Workflow start N9-Coupled Spirocycle (Boc-Protected) acid Add Acidic Reagent (TFA in DCM or HCl in Dioxane) start->acid stir Stir at Room Temp (1-2 hours) acid->stir evap Evaporate Solvent & Excess Acid stir->evap product Final Deprotected Product (as TFA or HCl salt) evap->product

Caption: Workflow for the acidic deprotection of the N3-Boc group.

Protocol 3: Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • N9-functionalized-tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

Procedure:

  • Dissolve the Boc-protected starting material in DCM (approx. 0.1 M concentration).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add TFA (10-20 equivalents, typically 20-30% v/v).

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until no starting material remains.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting product is typically obtained as a TFA salt and can often be used in the next step without further purification. If necessary, the free base can be obtained by neutralizing the salt with a base (e.g., saturated NaHCO₃ solution) and extracting with an organic solvent.

References

Application Note & Protocol: N-Alkylation of tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

The 3,9-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[1][2][3] Its rigid, three-dimensional architecture provides a unique framework for the precise spatial orientation of functional groups, enabling potent and selective interactions with biological targets. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate is a key intermediate in the synthesis of these compounds, with the tert-butoxycarbonyl (Boc) protecting group facilitating selective functionalization of the two nitrogen atoms.[4][5][6][7][8] This application note provides a detailed protocol for the N-alkylation of the unprotected secondary amine at the 9-position of this spirocyclic diamine. We will explore two robust methods: direct alkylation via nucleophilic substitution and reductive amination.

The selective N-alkylation of this compound is a critical step in the development of novel therapeutics, including agents for treating chronic kidney disease and GABA-A receptor antagonists.[2][9] The choice of alkylation method often depends on the nature of the alkyl group to be introduced and the desired reaction conditions. Direct alkylation is a straightforward approach suitable for a variety of alkyl halides, while reductive amination offers a milder alternative, particularly for the introduction of more complex or sensitive alkyl groups.[10][11]

General Reaction Scheme

The overall transformation involves the substitution of the hydrogen atom on the secondary amine with an alkyl group (R). The Boc group on the other nitrogen remains intact under these conditions, ensuring regioselectivity.

General Reaction Scheme start This compound reagents + Alkylation Conditions start->reagents product tert-Butyl 9-alkyl-3,9-diazaspiro[5.5]undecane-3-carboxylate reagents->product

Caption: General scheme for the N-alkylation of this compound.

Method 1: Direct Alkylation with Alkyl Halides

This method relies on the nucleophilic attack of the secondary amine on an alkyl halide in the presence of a base.[12] The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

Experimental Protocol

Materials and Reagents:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate, cesium carbonate, triethylamine)

  • Solvent (e.g., acetonitrile, N,N-dimethylformamide)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent (e.g., acetonitrile, 10 mL/mmol), add the base (1.5-2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the alkyl halide (1.1-1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to the desired temperature (see Table 1) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Reaction Parameters
Alkylating AgentBaseSolventTemperature (°C)Typical Reaction Time (h)
Methyl IodideK₂CO₃Acetonitrile604-6
Ethyl BromideK₂CO₃DMF706-8
Benzyl BromideCs₂CO₃AcetonitrileRT2-4
Propargyl BromideDIPEADMF503-5

Table 1: Recommended conditions for direct N-alkylation.

Mechanistic Considerations

The direct alkylation proceeds via a standard SN2 mechanism.[12] The secondary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. The base plays a critical role in neutralizing the hydrogen halide formed during the reaction, which drives the equilibrium towards the product.[13] The choice of a non-nucleophilic base like potassium carbonate or a hindered amine base like diisopropylethylamine (DIPEA) is important to avoid competition with the substrate for the alkylating agent.[13] Polar aprotic solvents like acetonitrile and DMF are preferred as they effectively solvate the transition state, accelerating the reaction rate.[13] A potential side reaction is over-alkylation, leading to the formation of a quaternary ammonium salt, although this is generally less of a concern with the sterically hindered spirocyclic amine.[14]

Direct Alkylation Mechanism sub Spirocyclic Amine (Nu) ts [Transition State]‡ sub->ts ah Alkyl Halide (R-X) ah->ts prod N-Alkylated Product ts->prod hx H-X ts->hx salt Salt hx->salt base Base base->salt h_base Protonated Base salt->h_base

Caption: Simplified mechanism of direct N-alkylation.

Method 2: Reductive Amination

Reductive amination is a powerful and often milder alternative to direct alkylation, particularly when dealing with aldehydes and ketones as the source of the alkyl group.[10][11][15] This two-step, one-pot process involves the initial formation of an iminium ion intermediate, which is then reduced in situ by a selective reducing agent.[16]

Experimental Protocol

Materials and Reagents:

  • This compound

  • Aldehyde or Ketone

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • Solvent (e.g., dichloromethane, 1,2-dichloroethane, methanol)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1-1.2 eq) in the chosen solvent (e.g., dichloromethane, 15 mL/mmol).

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise over 10-15 minutes.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Reaction Parameters
Carbonyl CompoundReducing AgentSolventTemperature (°C)Typical Reaction Time (h)
Formaldehyde (aq.)NaBH(OAc)₃DCERT2-4
AcetaldehydeNaBH₃CNMeOHRT3-5
AcetoneNaBH(OAc)₃DCMRT4-6
BenzaldehydeNaBH(OAc)₃DCERT2-3

Table 2: Recommended conditions for reductive amination.

Mechanistic Considerations

The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an iminium ion.[16] The use of a mild acid catalyst can accelerate this step. The key to the success of this one-pot reaction is the use of a reducing agent that is selective for the iminium ion in the presence of the unreacted carbonyl compound.[11] Sodium triacetoxyborohydride is a particularly effective reagent for this purpose due to its mildness and selectivity.[11] This method avoids the use of potentially harsh alkylating agents and high temperatures, making it suitable for a broader range of substrates.[10]

Reductive Amination Workflow start Start: Amine + Carbonyl step1 Iminium Ion Formation (+ H₂O) start->step1 step2 In situ Reduction (e.g., NaBH(OAc)₃) step1->step2 end Final Product: N-Alkylated Amine step2->end

Caption: Workflow for the reductive amination protocol.

Purification and Characterization

Purification of the N-alkylated product is typically achieved by silica gel column chromatography. The polarity of the eluent system will depend on the nature of the introduced alkyl group. A mixture of hexanes and ethyl acetate, often with a small amount of triethylamine to prevent streaking, is commonly used.

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the presence of the newly introduced alkyl group and the integrity of the spirocyclic core and Boc protecting group.

  • LC-MS: To determine the molecular weight and assess the purity of the compound.

  • FT-IR: To observe the characteristic vibrational frequencies of the functional groups present.

Troubleshooting

  • Low Conversion: If the reaction stalls, consider increasing the temperature (for direct alkylation), adding more equivalents of the alkylating agent or reducing agent, or switching to a more polar solvent like DMF.[13] For reductive amination, ensuring the quality of the reducing agent is crucial.

  • Side Product Formation: In direct alkylation, the formation of quaternary ammonium salts can be minimized by using a slight excess of the amine starting material or by avoiding prolonged reaction times at high temperatures.[14] In reductive amination, reduction of the starting carbonyl compound can occur if a non-selective reducing agent is used.

Conclusion

The N-alkylation of this compound is a fundamental transformation in the synthesis of a wide range of biologically active molecules. Both direct alkylation and reductive amination are effective methods for achieving this, with the choice depending on the specific synthetic strategy and the nature of the desired product. The protocols outlined in this application note provide a solid foundation for researchers to successfully perform this important chemical modification.

References

Troubleshooting & Optimization

Technical Support Center: Purification of tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS: 173405-78-2). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile spirocyclic diamine intermediate in their synthetic workflows.[1][2] The purity of this building block is paramount for the success of subsequent reactions and the integrity of final compounds. This guide provides in-depth troubleshooting advice and validated protocols based on established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling and properties of the target compound.

Q1: What are the expected physical properties and stability of pure this compound?

Pure this compound is typically a white to off-white solid or powder at room temperature.[3] The key feature of this molecule is the tert-butyloxycarbonyl (Boc) protecting group, which is notoriously sensitive to acidic conditions.[4] Exposure to strong acids, or even prolonged contact with mildly acidic media like standard silica gel, can cause hydrolysis, leading to the formation of the free 3,9-diazaspiro[5.5]undecane.[5][6] The compound is generally stable to basic conditions and most common nucleophiles.[7]

Q2: What are the most likely impurities to be present in my crude sample?

Understanding potential impurities is critical for designing an effective purification strategy. The most common impurities include:

  • Unreacted 3,9-diazaspiro[5.5]undecane: The starting diamine, which is significantly more polar than the desired product.

  • Di-tert-butyl dicarbonate ((Boc)₂O) and its byproducts: The protecting agent. These are typically less polar and can be removed with a non-polar solvent wash or during chromatography.

  • Bis-Boc Protected Adduct: 3,9-Di-Boc-3,9-diazaspiro[5.5]undecane. This is a common byproduct if an excess of (Boc)₂O is used. It is significantly less polar than the desired mono-protected product.[8]

  • Deprotected Diamine: Formed if the Boc group is cleaved during acidic workup or purification.[6]

Q3: Which analytical techniques are best for assessing the purity of the final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): Essential for rapid, real-time monitoring of the purification process.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. Key signals to look for are the characteristic singlet for the nine protons of the tert-butyl group (~1.4 ppm) and the correct integration of protons on the spirocyclic core.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides highly accurate purity data and confirms the molecular weight of the product (C₁₄H₂₆N₂O₂, MW: 254.37 g/mol ).[9][10]

Section 2: Troubleshooting Purification Challenges

This guide addresses specific issues encountered during purification in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.

Q4: My crude product is a persistent oil or gum and refuses to solidify. How can I induce crystallization?

This phenomenon, often called "oiling out," is common when residual solvents or oily impurities are present, inhibiting the formation of a crystal lattice.[11]

Causality: The presence of even small amounts of reaction solvents (e.g., DCM, THF) or greasy byproducts can act as an "anti-solvent" for crystallization, keeping your product in a supersaturated liquid state.

Troubleshooting Steps:

  • Ensure Complete Solvent Removal: Dry the crude material under high vacuum, potentially with gentle heating (30-40 °C), for several hours to remove all volatile residues.

  • Trituration: This technique involves "washing" the oil with a solvent in which the desired product is insoluble, but the impurities are soluble.[11]

    • Add a small volume of a non-polar solvent like n-hexane, pentane, or cold diethyl ether to the oil.

    • Vigorously scratch the inside of the flask with a glass rod or spatula at the solvent-oil interface. This creates nucleation sites for crystal growth.

    • Stir or sonicate the resulting slurry. The oil should gradually transform into a solid precipitate.

    • Filter the solid and wash with a small amount of the cold trituration solvent.

  • Seed Crystals: If a small amount of pure, solid material is available from a previous batch, adding a single seed crystal to the oil can initiate crystallization.[12]

Q5: My compound streaks severely on silica gel TLC plates, making analysis impossible. What is the cause and solution?

Severe streaking or tailing is a classic sign of strong, undesirable interactions between an analyte and the stationary phase.

Causality: The free secondary amine at the N9 position of your spirocycle is basic. It can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel, leading to poor chromatographic behavior.

Solution: The interaction must be suppressed by adding a small amount of a basic modifier to the mobile phase.

Troubleshooting TLC Streaking
Problem Severe upward streaking of the product spot.
Cause Strong ionic interaction between the basic amine and acidic silica gel.
Solution Add a basic modifier to the eluent to compete for binding sites.
Recommended Mobile Phases • 95:4:1 Dichloromethane / Methanol / Ammonium Hydroxide• 98:2 Dichloromethane / Methanol with 1% Triethylamine (Et₃N)• 9:1 Ethyl Acetate / Hexane with 1% Triethylamine (Et₃N)

Q6: I performed flash chromatography, but my fractions are still impure or my recovery is very low. What went wrong?

This is a multi-faceted problem that requires a systematic approach to diagnose. The issue could stem from improper mobile phase selection, on-column degradation, or poor packing.

Causality:

  • Poor Resolution: The chosen solvent system may not have sufficient selectivity to separate the product from a key impurity (e.g., the bis-Boc adduct).

  • On-Column Decomposition: The acidic nature of silica gel may be cleaving the Boc group during the purification, leading to the formation of the highly polar free diamine which may remain on the column or elute very slowly, resulting in low mass balance.[5]

  • Co-elution: An impurity may have a very similar polarity (Rf value) to your product in the chosen solvent system.

Troubleshooting Workflow for Impure Column Fractions

G start Impure Fractions or Low Yield After Column Chromatography check_tlc Analyze crude, pure, and impure fractions by TLC. Are spots overlapping? start->check_tlc overlap Yes, spots overlap check_tlc->overlap Yes no_overlap No, but a new, very polar spot (Rf=0) appeared in later fractions. check_tlc->no_overlap No, new spot low_yield No, TLC looks clean but mass recovery is low. check_tlc->low_yield No, low yield optimize_solvent Optimize TLC solvent system. Try different solvent polarities (e.g., EtOAc/Hex vs DCM/MeOH). overlap->optimize_solvent re_run_column Re-run column with optimized gradient elution. optimize_solvent->re_run_column boc_cleavage Hypothesis: On-column Boc-group cleavage. no_overlap->boc_cleavage deactivate_silica Solution: Deactivate silica gel. Slurry pack with eluent containing 1% Et3N. Run column quickly. boc_cleavage->deactivate_silica stuck_on_column Hypothesis: Product is irreversibly adsorbed or deprotected product is stuck. low_yield->stuck_on_column flush_column Flush column with a highly polar, basic solvent (e.g., 10% NH4OH in MeOH). Check flush for product. stuck_on_column->flush_column G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude Product (Concentrated Oil) tlc TLC Analysis to Determine Eluent crude->tlc pack Pack Column with Deactivated Silica Gel tlc->pack load Dry or Slurry Load Crude Product pack->load elute Elute with Gradient (e.g., 0-5% MeOH in DCM) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent Under Reduced Pressure combine->evaporate final_product Pure Solid Product evaporate->final_product

References

Technical Support Center: Synthesis of tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this important spirocyclic diamine scaffold in drug discovery and development. As a key building block, its efficient and clean synthesis is paramount.

This guide provides in-depth troubleshooting advice, answers to frequently encountered issues, and validated protocols based on established chemical principles. We will move beyond simple procedural lists to explain the causality behind common side reactions and provide robust solutions to overcome them.

Overview of the Synthetic Challenge

The target molecule, this compound, features a spirocyclic core with two secondary amines at positions 3 and 9. The primary synthetic challenge lies in the selective monofunctionalization of these two chemically similar nitrogen atoms. A common and practical synthetic route involves the preparation of a precursor, 3,9-diazaspiro[5.5]undecane, which is then selectively protected with a tert-butoxycarbonyl (Boc) group.

This guide will focus on the two most critical and often problematic steps in this sequence:

  • Step A: Debenzylation of a readily accessible dibenzyl-protected precursor to yield the free spirodiamine.

  • Step B: Selective Mono-Boc Protection of the resulting diamine to afford the final product.

Below is a typical workflow that forms the basis for our discussion.

Synthetic_Workflow cluster_0 Synthesis of Precursor cluster_1 Step A: Deprotection cluster_2 Step B: Selective Protection start N,N'-Dibenzyl-3,9-diazaspiro [5.5]undecane debenzylation Debenzylation (Hydrogenolysis) start->debenzylation H₂, Pd/C diamine 3,9-Diazaspiro[5.5]undecane debenzylation->diamine boc_protection Selective Mono-Boc Protection diamine->boc_protection (Boc)₂O product Target Molecule boc_protection->product

Figure 1: High-level workflow for the synthesis of the target molecule.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Part A: Debenzylation via Catalytic Hydrogenolysis

This step involves the removal of two benzyl groups from the precursor to release the parent diamine. While seemingly straightforward, it can be prone to stalling.

Q1: My hydrogenolysis reaction is sluggish or has stalled completely. My TLC/LC-MS analysis shows starting material and a mono-debenzylated intermediate. What's wrong?

This is the most frequent issue in catalytic hydrogenation. The problem almost always lies with the catalyst or the substrate purity.

  • Expert Analysis & Causality:

    • Catalyst Poisoning: The Palladium (Pd) catalyst is highly sensitive to poisons. Trace amounts of sulfur compounds (e.g., from reagents like tosylates or thiols used in previous steps), residual halides, or strongly coordinating solvents can bind to the catalyst's active sites, rendering it inactive.

    • Catalyst Quality/Activity: The activity of Pd/C can vary significantly between batches and suppliers. An old or improperly stored catalyst may have reduced activity.

    • Insufficient Hydrogen Pressure: While many debenzylations proceed at atmospheric pressure, sterically hindered substrates or less active catalysts may require higher pressures to achieve a reasonable reaction rate.

    • Acid-Base Effects: The product diamine is basic. As it forms, it can adsorb onto the catalyst surface or alter the reaction medium's pH, sometimes slowing the reaction.

  • Troubleshooting & Solutions:

Solution Rationale Protocol Reference
1. Use a Fresh Catalyst Ensures maximum active sites are available. Always handle the catalyst under an inert atmosphere as it is pyrophoric.Protocol 1
2. Add an Acidic Modifier Adding a stoichiometric amount of a strong acid (e.g., HCl) or a catalytic amount of a weaker acid (e.g., Acetic Acid) protonates the nitrogen atoms. This prevents the basic amine product from coordinating to the catalyst and can accelerate C-N bond cleavage.[1][2]Protocol 1, Step 4 (Optional)
3. Increase Hydrogen Pressure Increases the concentration of hydrogen at the catalyst surface, driving the reaction forward. A Parr shaker is ideal for this.-
4. Purify the Starting Material If catalyst poisoning is suspected, re-purify the N,N'-dibenzyl precursor by column chromatography or recrystallization to remove trace impurities.-
Part B: Selective Mono-Boc Protection

This is the most critical step for obtaining the desired product in high purity. The goal is to add a single Boc group to one of the two equivalent secondary amines, which is challenging due to the competing formation of the di-Boc side product and the difficulty in separating the product from the unreacted diamine.

Boc_Protection_Reactions Diamine 3,9-Diazaspiro[5.5]undecane (Diamine) MonoBoc Desired Mono-Boc Product Diamine->MonoBoc ~1 eq. (Boc)₂O Controlled Conditions Unreacted Unreacted Diamine Diamine->Unreacted <1 eq. (Boc)₂O Incomplete Reaction Boc2O (Boc)₂O DiBoc Di-Boc Side Product MonoBoc->DiBoc Excess (Boc)₂O Uncontrolled Conditions

Figure 2: Competing reactions during Boc protection of the spirodiamine.

Q2: My reaction gives a mixture of the starting diamine, the desired mono-Boc product, and the di-Boc product. How can I improve the selectivity for mono-protection?

This outcome is a classic case of competing reaction rates. The key is to manipulate the relative nucleophilicity of the two amine groups.

  • Expert Analysis & Causality:

    • Statistical Distribution: With two identical reactive sites, adding exactly one equivalent of (Boc)₂O will statistically lead to a mixture of unreacted, mono-protected, and di-protected species.

    • Reactivity Deactivation: The first Boc group is electron-withdrawing, which slightly deactivates the second nitrogen, making the second protection step slower than the first. However, this difference is often insufficient to achieve perfect selectivity.

    • Concentration Effects: Adding the (Boc)₂O solution too quickly creates localized areas of high concentration, increasing the likelihood of double protection on a single molecule before all diamine molecules have reacted once.

  • Troubleshooting & Solutions:

Solution Rationale Protocol Reference
1. Slow Addition at Low Temp. Add a solution of (Boc)₂O (0.95-1.0 eq.) dropwise to a cooled (0 °C) solution of the diamine. This maintains a low concentration of the anhydride, favoring mono-protection.Protocol 2
2. Use an Acid Salt The most robust method.[3][4] Add one equivalent of an acid (e.g., HCl) to the diamine to form the mono-hydrochloride salt. The protonated amine is no longer nucleophilic, leaving the free amine to react selectively with (Boc)₂O. A subsequent basic workup is required.See Protocol 2, Note

Q3: I have poor selectivity and now face a difficult purification. The three spots (diamine, mono-Boc, di-Boc) are very close on my silica gel TLC plate. What is the best purification strategy?

Purification is a significant challenge due to the similar polarities of the three compounds. A multi-step approach combining chemical and physical separation is most effective.

  • Expert Analysis & Causality:

    • Polarity: The diamine is the most polar (basic). The mono-Boc product is moderately polar. The di-Boc product is the least polar (neutral). While different, their polarities can be close enough to cause co-elution on silica gel, especially at high loading.

    • Basicity: The key difference to exploit is basicity. The diamine has two basic nitrogens, the mono-Boc product has one, and the di-Boc product has none.

  • Troubleshooting & Solutions:

Figure 3: Decision workflow for purifying the crude product mixture.
  • Acid-Base Extraction (Liquid-Liquid):

    • Dissolve the crude mixture in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Wash the organic layer with a dilute, weak acid solution (e.g., 1 M citric acid or 5% aq. NaHSO₄).

    • Rationale: The highly basic diamine will be protonated and extracted into the aqueous layer. The less basic mono-Boc product may be partially extracted, but the neutral di-Boc product will remain exclusively in the organic layer. Careful control of pH is key. Multiple washes may be necessary.

  • Column Chromatography:

    • After the acidic wash, the organic layer will contain primarily the mono-Boc and di-Boc products. This simplified mixture is much easier to separate by column chromatography.

    • Recommended Eluent System: A gradient of Methanol (containing 1% NH₄OH to prevent streaking) in Dichloromethane (e.g., 0% to 5% MeOH) is typically effective.

Experimental Protocols

Protocol 1: Debenzylation of N,N'-Dibenzyl-3,9-diazaspiro[5.5]undecane
  • To a solution of N,N'-dibenzyl-3,9-diazaspiro[5.5]undecane (1.0 eq) in Methanol or Ethanol (approx. 0.1 M concentration) in a suitable hydrogenation vessel, add Palladium on carbon (10 wt% Pd, 5-10 mol% loading).

  • Seal the vessel and purge thoroughly with Nitrogen or Argon.

  • Evacuate the atmosphere and replace it with Hydrogen gas. Repeat this cycle 3-5 times.

  • (Optional, if reaction is known to be slow): Add glacial acetic acid (0.1 - 0.5 eq) to the reaction mixture before purging.[1][2]

  • Pressurize the vessel with Hydrogen (50 psi or as appropriate for the equipment) and stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 12-24 hours).

  • Once complete, carefully purge the vessel with Nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional Methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 3,9-diazaspiro[5.5]undecane, which is often used directly in the next step without further purification.

Protocol 2: Selective Mono-Boc Protection
  • Dissolve the crude 3,9-diazaspiro[5.5]undecane (1.0 eq) in Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M) and cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of di-tert-butyl dicarbonate ((Boc)₂O, 0.95-1.0 eq) in the same solvent.

  • Add the (Boc)₂O solution to the stirred diamine solution dropwise via an addition funnel over 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue using the strategy outlined in the troubleshooting section (Acid-Base Extraction followed by Column Chromatography).

Note on Acid Salt Method: To implement the more selective acid salt method, dissolve the diamine in Methanol, add one equivalent of HCl (as a solution in dioxane or isopropanol), and stir for 30 minutes. Remove the solvent, then proceed with step 1 using a base like Triethylamine (1.1 eq) in the reaction mixture.[3][4]

References

Technical Support Center: Synthesis of tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of this valuable spirocyclic intermediate.[1][2] We will move beyond simple procedural lists to explain the underlying chemical principles, providing you with the expertise to troubleshoot and optimize your synthesis effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

A1: The core challenge lies in achieving selective mono-N-Boc protection of the symmetric starting material, 3,9-diazaspiro[5.5]undecane. Because both nitrogen atoms are chemically equivalent secondary amines, the reaction with di-tert-butyl dicarbonate (Boc₂O) can readily produce a mixture of the desired mono-protected product, the undesired di-protected byproduct (di-Boc), and unreacted starting material.[3] Separating these three compounds can be difficult and often leads to a low isolated yield of the target molecule.

Q2: I am seeing significant amounts of the di-Boc byproduct. How can I minimize its formation?

A2: The formation of the di-Boc byproduct is a common issue resulting from the high reactivity of both amine groups. The key to minimizing it is to control the stoichiometry and reaction conditions carefully. Strategies include:

  • Sub-Stoichiometric Reagent: Using slightly less than one equivalent of Boc₂O (e.g., 0.8 to 0.95 equivalents) relative to the diamine ensures the reagent is the limiting factor, reducing the chance of double addition.[3]

  • Slow Addition: Adding the Boc₂O solution dropwise to the diamine solution at a controlled temperature (e.g., 0 °C) can help favor mono-protection by allowing the first reaction to proceed before a high concentration of the reagent is available for a second reaction.

  • Mono-Protonation Strategy: A highly effective method involves selectively deactivating one amine group by converting it into its hydrochloride or trifluoroacetate salt using one equivalent of acid.[4] The protonated amine is no longer nucleophilic, directing the Boc group to the remaining free amine.[4][5]

Q3: What is the best solvent for this reaction?

A3: Methanol is an excellent choice and is frequently used for Boc-protection of amines.[3] It effectively dissolves the diamine starting material, the Boc₂O reagent, and the resulting products, preventing precipitation that can occur in apolar solvents like dichloromethane or toluene and complicate the reaction.[3]

Troubleshooting Guide: Common Issues & Solutions

This section provides a structured approach to diagnosing and solving problems encountered during the synthesis.

Problem 1: Low Overall Yield After Purification
Potential Cause Diagnostic Check Recommended Solution
Formation of a Product Mixture Analyze the crude reaction mixture by TLC, LC-MS, or ¹H NMR. Look for spots/peaks corresponding to starting material, mono-Boc, and di-Boc products.Implement the mono-protonation strategy detailed in the protocol below. This is the most robust method to ensure high selectivity.[4][5]
Product Loss During Workup Check the pH of the aqueous layers during extraction. The mono-Boc product is basic and can be lost if the pH is not carefully controlled.During the acidic wash, ensure the pH is low enough (~2) to protonate and extract your mono-Boc product into the aqueous layer. When basifying for the final extraction, ensure the pH is sufficiently high (>12) to deprotonate the product fully for efficient extraction into the organic layer.
Incomplete Reaction The crude analysis shows a large amount of unreacted 3,9-diazaspiro[5.5]undecane.Ensure your Boc₂O reagent is of good quality and has not degraded. Increase the reaction time or allow the mixture to slowly warm to room temperature and stir for several hours.[6]
Problem 2: Difficulty Separating the Mono-Boc and Di-Boc Products
Potential Cause Diagnostic Check Recommended Solution
Similar Polarity Products co-elute during column chromatography.Exploit the difference in basicity. The desired mono-Boc product has a free secondary amine, making it basic. The di-Boc byproduct is not basic. Perform an acid-base extraction: 1. Dissolve the crude mixture in an organic solvent (e.g., DCM or EtOAc). 2. Extract with dilute aqueous acid (e.g., 1M HCl). The mono-Boc product will move to the aqueous layer as its salt, while the di-Boc product remains in the organic layer. 3. Separate the layers. Basify the aqueous layer with NaOH and extract with an organic solvent to recover the pure mono-Boc product.
Visualization of Synthetic Selectivity Challenge

The diagram below illustrates the competing reaction pathways in the synthesis. The goal is to maximize the formation of the Mono-Boc Product while minimizing the Di-Boc Byproduct .

G cluster_start Reactants cluster_products Potential Products Diamine 3,9-Diazaspiro[5.5]undecane MonoBoc Target: tert-Butyl 3,9-diazaspiro[5.5]undecane- 3-carboxylate Diamine->MonoBoc + 1 eq. Boc₂O (Desired Path) Boc2O Boc₂O Boc2O->MonoBoc DiBoc Byproduct: Di-Boc Protected Diamine Boc2O->DiBoc MonoBoc->DiBoc + 1 eq. Boc₂O (Undesired Path) G start Analyze Crude Product (TLC, LC-MS) outcome1 Clean Mono-Boc Product (High Yield) start->outcome1 Predominant Spot/ Peak is Product outcome2 Significant Unreacted Diamine start->outcome2 Predominant Spot/ Peak is Starting Material outcome3 Significant Di-Boc Byproduct start->outcome3 Significant Di-Boc Spot/Peak Present action2 Check Boc₂O quality. Increase reaction time or allow to warm to RT overnight. outcome2->action2 action3 Me₃SiCl addition was too fast or temperature was too high. Ensure 1.0 eq. of Me₃SiCl was used. Repeat with slower addition at 0°C. outcome3->action3

References

Technical Support Center: Stability and Handling of tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS: 173405-78-2). This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile spirocyclic diamine intermediate in their synthetic workflows.[1][2] Our goal is to provide in-depth, field-proven insights into its stability, handling, and common experimental challenges.

The unique structure of this molecule, featuring a secondary amine protected by a tert-butyloxycarbonyl (Boc) group and a free, nucleophilic secondary amine, presents both synthetic opportunities and potential pitfalls. This guide addresses these points in a practical, question-and-answer format.

Section 1: Core Stability Profile & Handling FAQs

This section covers the fundamental chemical properties and recommended handling procedures for this compound.

Q1: What is the general chemical stability of this compound?

The stability is almost entirely dictated by the Boc protecting group. The Boc group is renowned for its robustness under many conditions while being selectively labile under others.[3]

  • Acidic Conditions: The Boc group is highly sensitive to acid. It is readily cleaved under mild acidic conditions to regenerate the free amine.[3] This is the most common method for its removal (deprotection). The cleavage mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation.[3]

  • Basic Conditions: The compound is stable in the presence of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3][4] The carbamate linkage is resistant to basic hydrolysis and most common nucleophiles.[5] This stability allows for selective reactions at other sites of a larger molecule without disturbing the Boc group.[5]

  • Catalytic Hydrogenation: The Boc group is stable to conditions typically used for the cleavage of other protecting groups, such as benzyl (Bn) or benzyloxycarbonyl (Cbz) groups.[3]

  • Thermal Conditions: While generally stable at moderate temperatures (e.g., 37°C in a non-acidic medium), the Boc group can be cleaved at very high temperatures, often without a catalyst.[6][7] This thermal deprotection usually requires temperatures well above 200°C and may necessitate specialized equipment like a continuous flow reactor.[8]

Q2: What are the official recommendations for storing and handling this reagent?

Proper storage is critical to ensure the long-term integrity of the compound.

  • Storage: Store in a tightly sealed container in a refrigerator.[9] The area should be cool, well-ventilated, and away from heat sources or sparks.[9][10]

  • Handling: Handle this compound in a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid contact with skin and eyes, and do not ingest or inhale.[11]

  • Incompatibilities: Avoid contact with strong oxidizing agents, heat, and open flames.[9]

Q3: Under what routine experimental conditions should I be concerned about unintentional deprotection?

Accidental cleavage of the Boc group is a common issue that can derail a synthetic sequence. Be vigilant for the following:

  • Reagents with Acidic Properties: Any reagent that is a strong acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., AlCl₃) will readily cleave the Boc group.[5]

  • Acidic Byproducts: Reactions that generate acidic byproducts can lead to slow, unintended deprotection. If possible, include a non-nucleophilic base (e.g., diisopropylethylamine) as an acid scavenger.

  • Purification Conditions: During silica gel chromatography, using an acidic eluent system (e.g., with added acetic acid) can cause partial or complete deprotection on the column. It is often safer to neutralize the column with a small amount of triethylamine in the eluent if the target compound is sensitive.

  • Elevated Temperatures: While robust at room temperature, prolonged heating, especially in protic solvents, can lead to gradual degradation or deprotection.[7]

Section 2: Troubleshooting Guide for Experimental Challenges

This section addresses specific problems that users may encounter during synthesis.

Issue 1: Incomplete or Sluggish Boc Deprotection

Q: I am treating my compound with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), but the deprotection is not going to completion. What is causing this and how can I fix it?

This is one of the most frequently encountered issues. Several factors can lead to incomplete deprotection.[12]

Potential Cause Scientific Rationale Troubleshooting Action
Insufficient Acid The substrate may contain other basic sites (like the free amine at position 9) that consume the acid, reducing its effective concentration for deprotection.[12]Increase the equivalents of acid (e.g., from 10 eq. to 20 eq. of TFA) or use a stronger acid like HCl in dioxane.
Poor Reagent Quality TFA is hygroscopic. Absorbed water reduces its effective acidity, significantly slowing down the deprotection reaction.[12]Use a fresh, unopened bottle of TFA. If the bottle is old, consider using a new one.
Low Temperature While most deprotections are rapid at room temperature, highly stable or sterically hindered substrates may require more energy.Gently warm the reaction to 30-40°C. Monitor carefully by TLC to avoid side reactions.
Poor Substrate Solubility If the starting material is not fully dissolved in the reaction solvent, it becomes a heterogeneous mixture, leading to an incomplete reaction.[12]Increase the solvent volume or try a different solvent system in which the substrate is more soluble (e.g., 1,4-dioxane).
Issue 2: Unexpected Side Reactions

Q: I am performing a reaction to modify another part of my molecule, but I am observing byproducts related to the spirodiamine core. Why is this happening?

The free secondary amine at the 9-position is a potent nucleophile and a base. This is the most likely site of unintended reactivity.

  • As a Nucleophile: This amine can react with electrophiles such as acyl chlorides, alkyl halides, or isocyanates. If your reaction involves such reagents, you must either account for the reactivity of this amine or protect it beforehand with an orthogonal protecting group (e.g., Cbz or Fmoc).

  • As a Base: The amine can deprotonate acidic protons in your reaction mixture, potentially catalyzing unintended side reactions or neutralizing reagents.

Diagram: Troubleshooting Workflow for Incomplete Deprotection

G start Incomplete Deprotection Observed check_acid Is acid concentration sufficient? (e.g., 20-50% TFA) start->check_acid check_quality Is the acid reagent fresh and anhydrous? check_acid->check_quality  Yes increase_acid Increase equivalents of acid or use a stronger acid (HCl/dioxane). check_acid->increase_acid No check_solubility Is the starting material fully dissolved? check_quality->check_solubility  Yes use_new_acid Use a fresh bottle of TFA. check_quality->use_new_acid No check_temp Is the reaction at RT or slightly warmed? check_solubility->check_temp  Yes change_solvent Increase solvent volume or switch to a better solvent. check_solubility->change_solvent No warm_reaction Warm reaction to 30-40°C and monitor closely. check_temp->warm_reaction No complete Reaction Complete check_temp->complete  Yes increase_acid->check_acid use_new_acid->check_quality change_solvent->check_solubility warm_reaction->check_temp G sub Boc-Protected Amine (R-NH-Boc) protonated Protonated Carbamate sub->protonated + H+ h_plus H+ cleavage Cleavage protonated->cleavage carbamic_acid Carbamic Acid (R-NH-COOH) cleavage->carbamic_acid t_butyl tert-Butyl Cation cleavage->t_butyl decarboxylation Decarboxylation carbamic_acid->decarboxylation isobutylene Isobutylene t_butyl->isobutylene - H+ amine Free Amine (R-NH2) decarboxylation->amine co2 CO2 decarboxylation->co2

References

Technical Support Center: A Guide to the Storage and Handling of tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile spirocyclic diamine building block. Here, we provide in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the integrity of your experiments and the longevity of this critical reagent.

I. Troubleshooting Guide: Experimental Challenges & Solutions

This section addresses specific issues that may arise during the storage, handling, and use of this compound, presented in a question-and-answer format.

Question 1: I suspect my stock of this compound has degraded. What are the likely causes and how can I confirm this?

Answer:

Degradation of this compound primarily occurs through the hydrolysis of the tert-butyloxycarbonyl (Boc) protecting group.[1][2][3][4] This is an acid-catalyzed process that cleaves the carbamate to yield the free diamine, tert-butanol, and carbon dioxide.[5]

Primary Causes of Degradation:

  • Improper Storage Temperature: The most common cause of degradation is storage at ambient temperatures. This compound should be stored refrigerated at 2-8°C.[1] Some suppliers may even recommend storage at -20°C for long-term stability.

  • Exposure to Moisture and Acidic Conditions: The Boc group is highly sensitive to acidic conditions, and the presence of moisture can facilitate hydrolysis.[2][4] Exposure to atmospheric moisture, acidic contaminants in solvents, or repeated temperature cycling which can cause condensation inside the container, can lead to degradation.

  • Oxidation: The unprotected secondary amine on the spirocyclic core can be susceptible to oxidation, especially if exposed to air for prolonged periods.

Methods for Confirming Degradation:

  • Visual Inspection: While not definitive, a change in the physical appearance of the compound from a white powder or solid to a discolored or clumpy material may indicate degradation.[5]

  • Solubility Test: A small amount of the suspected material can be tested for its solubility in a non-polar organic solvent. The free diamine resulting from hydrolysis will have significantly different solubility compared to the Boc-protected starting material.

  • Thin Layer Chromatography (TLC): A TLC analysis comparing the suspected sample to a known fresh sample can quickly reveal the presence of new, more polar spots corresponding to the deprotected diamine.

  • Spectroscopic Analysis:

    • NMR Spectroscopy (¹H NMR): The most definitive method. In the ¹H NMR spectrum, the disappearance or significant reduction of the characteristic singlet for the nine protons of the tert-butyl group (around 1.4 ppm) is a clear indicator of Boc group cleavage. The appearance of a new signal for the N-H proton of the free secondary amine would also be expected.

    • FT-IR Spectroscopy: The weakening or disappearance of the strong carbonyl (C=O) stretching absorption band of the carbamate, typically seen around 1690-1712 cm⁻¹, can indicate deprotection.[2]

Question 2: My reaction using this compound as a starting material is giving low yields or failing completely. Could this be related to the quality of the reagent?

Answer:

Yes, the quality and handling of the reagent are critical for successful reactions. If you are experiencing issues such as low yields, incomplete reactions, or the formation of unexpected side products, consider the following possibilities related to the starting material:

  • Partial Deprotection: As discussed above, if the compound has partially hydrolyzed, you will have a mixture of the desired starting material and the free diamine in your reaction. This will lead to a lower effective concentration of your intended reactant and the formation of side products from the reaction of the unprotected diamine.

  • Presence of Scavengers from Previous Deprotection Steps: If the material was synthesized and not properly purified, it may contain residual acids or scavengers (like anisole or thioanisole) used in the deprotection of a precursor, which can interfere with your reaction.[6]

  • Oxidation of the Unprotected Amine: If the unprotected secondary amine has been oxidized, it will not participate in the desired reaction, leading to lower yields.

Troubleshooting Steps:

  • Verify the Purity: Before starting a critical reaction, it is always good practice to verify the purity of your starting material using TLC or ¹H NMR, especially if the container has been opened multiple times or stored for an extended period.

  • Use a Fresh Bottle: If you suspect degradation, the most straightforward solution is to use a new, unopened bottle of the reagent.

  • Reaction Conditions: Ensure your reaction conditions are compatible with the Boc-protecting group. While generally stable to basic and nucleophilic conditions, extremely harsh conditions should be avoided.[2][3][4]

Question 3: I need to handle and weigh out small quantities of this compound frequently. What are the best practices to maintain its stability?

Answer:

Frequent handling of the compound increases the risk of exposure to atmospheric moisture and temperature fluctuations. To minimize degradation, follow these best practices:

  • Work in a Controlled Environment: Whenever possible, handle the compound in a glove box under an inert atmosphere (e.g., nitrogen or argon). If a glove box is not available, work quickly in a fume hood on a dry day with low humidity.[1]

  • Aliquot the Reagent: Upon receiving a new bottle, it is highly recommended to aliquot the compound into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the main stock bottle is opened.

  • Temperature Equilibration: Before opening the container, allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder.

  • Use Dry Glassware and Solvents: Ensure all spatulas, glassware, and solvents that come into contact with the compound are scrupulously dry.

  • Proper Sealing: After each use, ensure the container is tightly sealed. For long-term storage, consider wrapping the cap with Parafilm to provide an additional barrier against moisture.

II. Frequently Asked Questions (FAQs)

Q: What are the primary hazards associated with this compound?

A: This compound is considered hazardous. It is harmful if swallowed, comes into contact with the skin, or is inhaled.[1][7] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7] Always handle this compound in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2]

Q: What are the recommended storage conditions for this compound?

A: The recommended storage condition is refrigerated at 2-8°C in a tightly closed container.[1] The storage area should be dry and well-ventilated.[2] For long-term storage, some sources may suggest -20°C under a nitrogen atmosphere.

Q: What materials are incompatible with this compound?

A: This compound should be kept away from strong oxidizing agents.[1] It is also incompatible with strong acids, which will cause it to decompose.

Q: What are the decomposition products of this compound?

A: Under acidic conditions, it will decompose to the corresponding free 3,9-diazaspiro[5.5]undecane, tert-butanol, and carbon dioxide. In case of combustion, it may produce hazardous products such as carbon monoxide and nitrogen oxides.[1]

III. Summary of Storage and Handling Parameters

ParameterRecommendationRationale
Storage Temperature 2-8°C (Refrigerated)Minimizes the rate of potential degradation pathways.
Long-Term Storage Consider -20°C under NitrogenProvides enhanced protection against degradation over extended periods.
Atmosphere Store under an inert atmosphere (Nitrogen or Argon) if possible.Prevents exposure to atmospheric moisture and oxygen.
Container Tightly sealed, opaque container.Protects from moisture and light.
Handling Chemical fume hood.To avoid inhalation of the powder.[1]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat.To prevent skin and eye contact.[1][2]

IV. Decision Workflow for Storage and Handling

Below is a workflow diagram to guide the decision-making process for the proper storage and handling of this compound.

storage_workflow cluster_storage Storage Protocol cluster_handling Handling Protocol receive Receive Compound check_seal Check Seal Integrity receive->check_seal unopened Unopened? check_seal->unopened long_term Long-Term Storage (> 6 months) unopened->long_term Yes store_fridge Store at 2-8°C in a desiccator unopened->store_fridge No aliquot Aliquot into smaller vials under inert atmosphere long_term->aliquot Yes long_term->store_fridge No store_freezer Store at -20°C under Nitrogen aliquot->store_freezer use Need to use compound store_fridge->use store_freezer->use equilibrate Equilibrate to Room Temp in a desiccator use->equilibrate weigh Weigh in Fume Hood (or glove box) equilibrate->weigh seal Tightly Seal Container weigh->seal return_storage Return to 2-8°C Storage seal->return_storage

Caption: Decision workflow for optimal storage and handling.

V. References

  • This compound | Chemsrc. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group - Benchchem. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. (2020). Retrieved January 4, 2026, from --INVALID-LINK--

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • This compound - Safety Data Sheet - ChemicalBook. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • This compound | C14H26N2O2 - PubChem. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • This compound - MedchemExpress.com. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Boc Protecting Group for Amines - Chemistry Steps. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - PubMed. (2023). Retrieved January 4, 2026, from --INVALID-LINK--

  • Oxidation of annelated diarylamines: analysis of reaction pathways to nitroxide diradical and spirocyclic products - PubMed. (2013). Retrieved January 4, 2026, from --INVALID-LINK--

  • Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines - Benchchem. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2021). Retrieved January 4, 2026, from --INVALID-LINK--

  • tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • 1416176-14-1 | 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde | ChemScene. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

References

Technical Support Center: tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common purity-related challenges encountered during the synthesis, handling, and application of this critical intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your experimental success.

Introduction: The Importance of Purity

This compound is a key building block in the synthesis of a wide range of biologically active molecules.[1][2][3] The presence of even minor impurities can significantly impact downstream reactions, leading to reduced yields, difficult purification, and the formation of unwanted side products. This guide will address the most common impurities, their origins, and strategies for their detection and removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my sample of this compound?

Based on the typical synthetic route, which involves the mono-N-Boc protection of 3,9-diazaspiro[5.5]undecane, the following are the most prevalent impurities:

  • Unreacted Starting Material: 3,9-Diazaspiro[5.5]undecane

  • Di-Boc Protected By-product: tert-Butyl 3,9-bis(tert-butoxycarbonyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate

  • Hydrolysis Product: 3,9-Diazaspiro[5.5]undecane (resulting from the degradation of the desired product)

  • Oxidized Impurities: Such as hydroxylated derivatives (e.g., tert-butyl 5-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate).[4]

  • Solvent and Reagent Residues: Residual solvents from the reaction and purification, as well as by-products from the Boc-protection reagent (e.g., tert-butanol).

Q2: I see a lower molecular weight peak in my Mass Spectrometry analysis. What could it be?

A common lower molecular weight impurity is the unreacted starting material, 3,9-diazaspiro[5.5]undecane . This occurs when the Boc protection reaction does not go to completion. Its presence can be confirmed by comparing the retention time and mass spectrum with an authentic sample of the starting material.

Q3: My NMR spectrum shows signals that are consistent with a second Boc group. How can this happen?

The presence of a di-Boc protected by-product, tert-butyl 3,9-bis(tert-butoxycarbonyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate , is a common issue in the synthesis of mono-protected diamines. This occurs when both nitrogen atoms of the diazaspirocycle react with the Boc anhydride. This is more likely to happen if an excess of the Boc-protection reagent is used or if the reaction is allowed to proceed for an extended period under forcing conditions.

Q4: My product purity seems to decrease over time when stored. What could be the cause?

The tert-butoxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions. If your product is exposed to even trace amounts of acid during storage or handling, it can hydrolyze back to the starting diamine, 3,9-diazaspiro[5.5]undecane . To mitigate this, ensure the product is stored in a tightly sealed container, free from acidic contaminants, and in a cool, dry place.

Troubleshooting Guide

Issue 1: Incomplete Reaction - Presence of Starting Material

Symptoms:

  • A spot corresponding to the starting diamine is observed on TLC.

  • Mass spectrometry shows a peak for 3,9-diazaspiro[5.5]undecane.

  • Yield of the desired product is lower than expected.

Causality:

  • Insufficient Boc Anhydride: The stoichiometry of the Boc protection reagent (di-tert-butyl dicarbonate) is critical. An insufficient amount will leave unreacted starting material.

  • Steric Hindrance: The spirocyclic nature of the diamine can present some steric hindrance, potentially slowing down the reaction.

  • Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature to ensure complete conversion.

Solutions:

  • Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate to drive the reaction to completion.

  • Increase Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is no longer detectable.

  • Purification: If the reaction cannot be driven to completion, the unreacted diamine can be removed by column chromatography. Due to its more polar nature, the diamine will have a lower Rf value on silica gel compared to the mono-Boc protected product.

Issue 2: Formation of Di-Boc By-product

Symptoms:

  • A higher molecular weight peak is observed in Mass Spectrometry.

  • NMR shows characteristic signals for two Boc groups.

  • A less polar spot is observed on TLC.

Causality:

  • Excess Boc Anhydride: Using a large excess of di-tert-butyl dicarbonate can lead to the protection of both nitrogen atoms.

  • Reaction Conditions: Elevated temperatures or prolonged reaction times can favor the formation of the di-protected species.

Solutions:

  • Careful Control of Stoichiometry: Add the di-tert-butyl dicarbonate solution dropwise to a solution of the diamine to maintain a low concentration of the protecting agent and favor mono-protection.

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can improve the selectivity for mono-protection.

  • Purification: The di-Boc by-product is significantly less polar than the desired mono-Boc product and can be effectively separated by silica gel column chromatography.

Experimental Workflow: Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start 3,9-Diazaspiro[5.5]undecane + Di-tert-butyl dicarbonate (in a suitable solvent like DCM) reaction Stir at 0 °C to RT Monitor by TLC/LC-MS start->reaction quench Quench with water or saturated aq. NaHCO₃ reaction->quench extract Extract with an organic solvent (e.g., DCM) quench->extract dry Dry organic layer (e.g., over Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography (Eluent: Hexane/EtOAc gradient) concentrate->chromatography fractions Collect and combine pure fractions chromatography->fractions final_product This compound fractions->final_product

Caption: Synthetic and purification workflow for this compound.

Issue 3: Presence of Oxidized Impurities

Symptoms:

  • Mass spectrometry shows a peak corresponding to the desired product +16 amu.

  • NMR may show additional signals in the aliphatic region.

Causality:

  • Air Oxidation: Secondary amines can be susceptible to air oxidation over time, especially if exposed to light or in the presence of trace metal catalysts.

  • Oxidizing Agents: Contamination with oxidizing agents during the synthesis or work-up can lead to the formation of hydroxylated or other oxidized species.

Solutions:

  • Inert Atmosphere: For sensitive downstream applications, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store the product in a dark, airtight container at a low temperature to minimize degradation.

  • Purification: Reverse-phase HPLC can be an effective method for separating closely related oxidized impurities from the desired product.

Data Summary: Common Impurities

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Origin
3,9-Diazaspiro[5.5]undecaneC₉H₁₈N₂154.25Unreacted Starting Material/Hydrolysis
tert-Butyl 3,9-bis(tert-butoxycarbonyl)-3,9-diazaspiro[5.5]undecane-3-carboxylateC₁₉H₃₄N₂O₄354.48Over-reaction By-product
tert-Butyl 5-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylateC₁₄H₂₆N₂O₃270.37Oxidation Product
tert-ButanolC₄H₁₀O74.12Reagent By-product

Analytical Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) with 1-2% triethylamine to reduce tailing of the amines.

  • Visualization:

    • UV light (254 nm) if the compounds are UV active.

    • Staining with potassium permanganate or ninhydrin solution. The starting diamine will typically show a distinct color with ninhydrin.

  • Expected Rf values: Di-Boc > Mono-Boc > Diamine.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Expected Elution Order: 3,9-Diazaspiro[5.5]undecane will elute first, followed by the mono-Boc product, and then the di-Boc by-product.

Logical Relationships of Impurity Formation

cluster_reactants Starting Materials & Reagents cluster_impurities Potential Impurities diamine 3,9-Diazaspiro[5.5]undecane main_product This compound diamine->main_product Mono-Boc Protection unreacted_diamine Unreacted 3,9-Diazaspiro[5.5]undecane diamine->unreacted_diamine Incomplete Reaction boc2o Di-tert-butyl dicarbonate boc2o->unreacted_diamine Incomplete Reaction di_boc Di-Boc By-product main_product->di_boc Over-reaction hydrolysis Hydrolysis Product (3,9-Diazaspiro[5.5]undecane) main_product->hydrolysis Acidic Conditions oxidation Oxidized Impurities main_product->oxidation Air/Oxidants

Caption: Relationship between starting materials, the desired product, and common impurities.

References

Technical Support Center: Optimization of Boc Deprotection of 3,9-Diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the optimization of Boc deprotection of 3,9-diazaspiro[5.5]undecane scaffolds. This guide is designed for researchers, medicinal chemists, and process development professionals who are incorporating this valuable spirocyclic diamine into their synthetic routes. The removal of the tert-butyloxycarbonyl (Boc) protecting groups from the N,N'-diprotected precursor is a critical step that, while conceptually straightforward, can present significant challenges related to reaction completeness, side-product formation, and product isolation.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your deprotection protocol for maximum yield and purity.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of a Boc-protected amine is a well-understood, acid-catalyzed elimination reaction.[1] The process involves three key steps:

  • Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3][4]

  • Fragmentation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[2][5]

  • Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide (CO₂) gas and the free amine.[2][5] In the acidic medium, the newly liberated amine is immediately protonated to form the corresponding ammonium salt.[2][5]

The liberated tert-butyl cation is a reactive electrophile that can be quenched by scavengers, deprotonate to form isobutylene gas, or participate in unwanted side reactions.[2][5]

Boc_Deprotection_Mechanism BocAmine N,N'-di-Boc-3,9-diazaspiro[5.5]undecane Protonated Protonated Carbamate BocAmine->Protonated + 2H⁺ (Acid) CarbamicAcid Carbamic Acid Intermediate + t-Butyl Cation (t-Bu⁺) Protonated->CarbamicAcid Fragmentation AmineSalt Diamine Di-Ammonium Salt (e.g., 2TFA or 2HCl salt) CarbamicAcid->AmineSalt Decarboxylation SideProducts Side Products (e.g., t-butylated impurities) CarbamicAcid->SideProducts Gases Gases Evolved (CO₂, Isobutylene) CarbamicAcid->Gases

Caption: Acid-catalyzed mechanism for Boc deprotection.

Troubleshooting Guide

This section addresses the most common problems encountered during the deprotection of N,N'-di-Boc-3,9-diazaspiro[5.5]undecane.

Q1: My deprotection is incomplete. LC-MS analysis shows starting material and a mono-deprotected intermediate. What are the causes and solutions?

Incomplete deprotection is the most frequent issue, often stemming from insufficient acid strength or concentration.[6][7] Because you are removing two Boc groups, the reaction requires sufficient acid stoichiometry and time to drive to completion.

Possible Causes & Solutions:

  • Insufficient Acid Equivalents/Concentration: The rate of Boc cleavage can show a second-order dependence on acid concentration.[7] For a di-Boc substrate, this is even more critical.

    • Solution: Increase the acid concentration. If using 20% TFA in dichloromethane (DCM), try increasing to 50%.[7] For HCl, ensure you are using a sufficient excess, such as with commercially available 4M HCl in 1,4-dioxane.

  • Inadequate Reaction Time: While many deprotections are fast, sterically hindered or electronically unique substrates may require longer times.[6]

    • Solution: Monitor the reaction by TLC or LC-MS over a longer period (e.g., check at 1h, 2h, and 4h). Extend the reaction time until no starting material or mono-Boc intermediate is observed.[7]

  • Poor Substrate Solubility: If the di-Boc starting material is not fully dissolved, the reaction will be slow and incomplete.[8]

    • Solution: Ensure complete dissolution before assessing reaction time. If solubility in DCM is low, consider alternative solvents like 1,4-dioxane or ethyl acetate, which are also compatible with acidic deprotection.[9]

  • Reagent Quality: TFA is hygroscopic, and water can reduce its effective acidity.[6]

    • Solution: Use a fresh, unopened bottle of TFA. Store reagents properly to prevent moisture absorption.

Q2: I'm observing a significant side product that I suspect is a t-butyl adduct. How can I prevent this?

This is a classic side reaction caused by the electrophilic tert-butyl cation that is generated during deprotection.[10] While the 3,9-diazaspiro[5.5]undecane core itself is not electron-rich, other functional groups in your molecule might be susceptible to alkylation.

Possible Causes & Solutions:

  • Reactive Functional Groups: Electron-rich aromatic rings (e.g., indoles, phenols) or sulfur-containing residues (e.g., methionine, cysteine) elsewhere in the molecule are prime targets for alkylation by the t-butyl cation.[1][10]

    • Solution: Add a scavenger to the reaction mixture. Scavengers are nucleophiles that trap the t-butyl cation before it can react with your product.[1]

      • Common Scavengers: Triisopropylsilane (TIS) or triethylsilane (TES) are excellent choices, typically used at 2.5-5% (v/v).[7] Anisole can also be used.

Q3: My reaction is complete, but isolating the product is difficult. After neutralization and extraction, I get low yields and my product seems water-soluble.

The product, 3,9-diazaspiro[5.5]undecane, is a diamine. In its free base form, it is highly polar and often has significant water solubility, making standard aqueous work-ups challenging. The salt forms (dihydrochloride or di-trifluoroacetate) are even more polar.

Possible Causes & Solutions:

  • Product Loss During Aqueous Work-up: The free diamine can partition into the aqueous layer during neutralization and extraction, leading to low recovery.

    • Solution 1 (Isolate as Salt): Avoid the neutralization step altogether. After removing the reaction solvent and excess acid in vacuo, precipitate the diamine salt directly. Add a cold, non-polar solvent like diethyl ether or MTBE to the concentrated residue.[1][11] The salt will often crash out as a solid that can be collected by filtration.

    • Solution 2 (Modified Extraction): If the free base is required, after neutralization with a base like NaOH or NaHCO₃, extract with a more polar solvent than DCM, such as a 9:1 mixture of DCM:Isopropanol or ethyl acetate. Perform multiple extractions (5-7 times) to maximize recovery.

    • Solution 3 (Ion-Exchange): For difficult cases, after removing the volatile acid (TFA), the residue can be dissolved in methanol and passed through a basic ion-exchange resin (e.g., Amberlyst A21) to yield the free base directly in solution.[12]

Frequently Asked Questions (FAQs)

Q1: Which acid is better for this deprotection: TFA or HCl?

Both are effective, and the choice often depends on the desired salt form and downstream application.

  • TFA (Trifluoroacetic Acid): Typically used in DCM (20-50% v/v). It is highly effective and volatile, making it relatively easy to remove on a rotovap (ensure your pump is protected).[1][13] However, TFA salts are often oily or hygroscopic, which can make handling difficult.[11]

  • HCl (Hydrochloric Acid): Commonly used as a 4M solution in 1,4-dioxane or generated in situ.[11][14][15] HCl salts are far more likely to be crystalline, free-flowing solids, which is a significant advantage for isolation, purification, and accurate weighing.[11] For this reason, HCl in dioxane or another ether is often the preferred method for generating a solid product.

Q2: How should I monitor the reaction progress effectively?

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. The di-Boc starting material will be relatively non-polar (higher Rf). The mono-Boc intermediate will be more polar (intermediate Rf), and the final diamine salt product will be highly polar, often staying at the baseline (Rf ≈ 0) in common solvent systems like ethyl acetate/hexanes. Staining with ninhydrin can help visualize the product as it will turn blue/purple, indicating a free primary or secondary amine.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive technique. It allows you to track the disappearance of the starting material (M+H)+ and the appearance of the mono-Boc intermediate and the final product (M+H)+, confirming their masses simultaneously.[1][8]

Q3: Can I perform this deprotection without chlorinated solvents like DCM?

Yes. Greener solvent alternatives are highly encouraged.[9][10]

  • For HCl-mediated deprotection , 1,4-dioxane, 2-MeTHF, or ethyl acetate are common and effective replacements for DCM.[9][15]

  • For TFA-mediated deprotection , while less common, solvents like toluene or acetonitrile can be used, although solubility should be verified first.

Optimized Experimental Protocols

Protocol 1: HCl-Mediated Deprotection (Preferred for Solid Product)
  • Preparation: Dissolve N,N'-di-Boc-3,9-diazaspiro[5.5]undecane (1.0 eq) in a minimal amount of methanol or ethyl acetate (ensure solubility).

  • Reagent Addition: To the stirred solution at 0 °C (ice bath), add a solution of 4M HCl in 1,4-dioxane (5-10 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by LC-MS or TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The product, 3,9-diazaspiro[5.5]undecane dihydrochloride, will often precipitate as a white solid.

  • Isolation: Add cold diethyl ether to the residue and triturate to break up any clumps. Collect the solid by vacuum filtration, wash with additional cold diethyl ether, and dry under high vacuum.

Protocol 2: TFA-Mediated Deprotection
  • Preparation: Dissolve N,N'-di-Boc-3,9-diazaspiro[5.5]undecane (1.0 eq) in dichloromethane (DCM) (approx. 0.1-0.2 M). Cool the solution to 0 °C in an ice bath.[7]

  • Reagent Addition: Add trifluoroacetic acid (TFA) to a final concentration of 25-50% v/v.[7][15] If your substrate contains sensitive groups, pre-mix the TFA/DCM solution with triisopropylsilane (TIS) (2.5-5% v/v).

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[7] Monitor by LC-MS or TLC until the starting material is consumed (typically 1-2 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure. To remove residual TFA, add toluene to the residue and concentrate again. Repeat this co-evaporation step 2-3 times.[3][7]

  • Isolation: The resulting residue is the 3,9-diazaspiro[5.5]undecane di-trifluoroacetate salt, which may be an oil or a hygroscopic solid. It can be used directly or precipitated as described in Protocol 1.

Data Summary: Comparison of Deprotection Conditions

ParameterTFA / DCMHCl / 1,4-DioxaneConsiderations
Acid Strength StrongStrongBoth are highly effective for complete deprotection.
Typical Conc. 20-50% v/v[7][15]4 M solution[11][15]Higher concentrations may be needed for resistant substrates.
Reaction Time 0.5 - 2 hours[7]1 - 4 hoursSubstrate dependent; must be monitored.
Temperature 0 °C to RT[7]RTGentle heating may be required in rare cases.[7]
Product Form Often an oil/hygroscopic solid[11]Typically a crystalline solid[11]HCl salts are generally easier to handle and purify.
Work-up Requires co-evaporation (e.g., with toluene) to remove residual acid.[3]Simple concentration is often sufficient.Dioxane has a higher boiling point than DCM/TFA.
Solvent Choice DCM is common but greener alternatives should be considered.[9]Dioxane, 2-MeTHF, EtOAc are common.[9]Ensure substrate solubility in the chosen solvent system.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Boc Deprotection of 3,9-diazaspiro[5.5]undecane Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Incomplete Problem: Incomplete Reaction (SM or mono-Boc remains) Complete->Incomplete No Workup Proceed to Work-up Complete->Workup Yes IncreaseAcid Action: Increase Acid Conc. or Reaction Time Incomplete->IncreaseAcid IncreaseAcid->Monitor Re-evaluate CheckSideProducts Check for Side Products (LC-MS) Workup->CheckSideProducts SideProductProblem Problem: t-Butyl Adducts Observed CheckSideProducts->SideProductProblem Yes Isolate Isolate Product CheckSideProducts->Isolate No AddScavenger Action: Re-run with Scavenger (e.g., TIS) SideProductProblem->AddScavenger AddScavenger->Start Optimize IsolationProblem Problem: Low Yield / Difficult Isolation Isolate->IsolationProblem If issues arise End End: Pure Product Isolate->End Success ChangeWorkup Action: Isolate as Salt (Precipitate with Ether) or Use Ion-Exchange IsolationProblem->ChangeWorkup ChangeWorkup->Isolate Re-attempt

Caption: General troubleshooting workflow for Boc deprotection.

References

Technical Support Center: Scaling Up the Synthesis of tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable synthesis of this important pharmaceutical intermediate and PROTAC linker.[1][2][3] This document provides a plausible and robust multi-step synthetic route, highlighting key experimental considerations and potential challenges.

Introduction: The Importance of a Reliable Synthesis

This compound is a crucial building block in medicinal chemistry, particularly in the development of novel therapeutics. Its rigid spirocyclic core provides a unique three-dimensional scaffold that is increasingly utilized in the design of complex molecules, including Proteolysis Targeting Chimeras (PROTACs).[3] A reliable and scalable synthesis is therefore paramount to ensure a consistent supply of high-purity material for research and development activities.

This guide outlines a common and effective synthetic strategy, addresses potential roadblocks, and provides actionable solutions to overcome them.

Synthetic Overview

The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from readily available starting materials. The overall strategy involves the construction of the spirocyclic core via a key reductive amination and subsequent cyclization, followed by protecting group manipulations to yield the final product.

Synthesis_Overview A N-Boc-4-piperidone C Reductive Amination A->C B Benzylamine B->C D tert-Butyl 4-(benzylamino)piperidine-1-carboxylate C->D Intermediate 1 E Dieckmann-type Cyclization D->E F 9-Benzyl-3-Boc-3,9-diazaspiro[5.5]undecane-2,4-dione E->F Intermediate 2 G Reduction F->G H 9-Benzyl-3-Boc-3,9-diazaspiro[5.5]undecane G->H Intermediate 3 I Debenzylation H->I J This compound I->J Final Product

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols & Troubleshooting Guides

This section provides a step-by-step guide for each stage of the synthesis, accompanied by a dedicated troubleshooting section in a question-and-answer format.

Step 1: Reductive Amination of N-Boc-4-piperidone

This initial step forms the crucial C-N bond that will be part of the second piperidine ring.

Protocol:

  • To a solution of N-Boc-4-piperidone (1.0 eq) and benzylamine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at 0 °C, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford crude tert-butyl 4-(benzylamino)piperidine-1-carboxylate.

Q1: The reaction is sluggish or incomplete, even after extended reaction time. What could be the cause?

A1:

  • Reagent Quality: Ensure that the sodium triacetoxyborohydride is fresh and has been stored under anhydrous conditions. It is a moisture-sensitive reagent and its efficacy can be diminished upon exposure to air.

  • Solvent Purity: The presence of water in the reaction solvent can hydrolyze the reducing agent and the intermediate iminium ion. Use anhydrous solvents for the reaction.

  • Temperature: While the reaction is initiated at 0 °C to control the initial exotherm, it requires warming to room temperature to proceed to completion. Ensure the reaction is not being kept at a low temperature for the entire duration.

Q2: I am observing the formation of a significant amount of a di-benzylated byproduct. How can I minimize this?

A2:

  • Stoichiometry: While a slight excess of benzylamine is used to drive the reaction to completion, a large excess can potentially lead to side reactions. Use the recommended stoichiometry.

  • Order of Addition: Adding the reducing agent to the mixture of the ketone and amine is the standard procedure. Pre-mixing the ketone and reducing agent before adding the amine is not recommended.

Q3: The workup is problematic, with emulsions forming during the extraction.

A3:

  • Quenching: Ensure the quenching step with sodium bicarbonate is performed slowly and with vigorous stirring to allow for the complete neutralization of any remaining acid and the decomposition of the borohydride reagent.

  • Brine Wash: A final wash with brine can help to break up emulsions.

  • Filtration: Filtering the quenched reaction mixture through a pad of celite before extraction can sometimes help to remove fine particulates that stabilize emulsions.

Step 2: Synthesis of the Spirocyclic Core and Subsequent Reduction

This two-part step involves the formation of the spirocyclic dione intermediate, followed by its reduction to the diazaspiro[5.5]undecane core.

Protocol (Part A: Cyclization):

  • The crude tert-butyl 4-(benzylamino)piperidine-1-carboxylate from the previous step is dissolved in an appropriate solvent like toluene.

  • Add a suitable base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) at an elevated temperature to initiate a Dieckmann-type cyclization.

  • The reaction is typically heated to reflux and monitored by TLC or LC-MS.

  • Upon completion, the reaction is carefully quenched with a proton source (e.g., acetic acid or a saturated solution of ammonium chloride).

  • The product, 9-benzyl-3-Boc-3,9-diazaspiro[5.5]undecane-2,4-dione, is then extracted and purified.

Protocol (Part B: Reduction):

  • The purified dione is dissolved in a solvent like tetrahydrofuran (THF).

  • A reducing agent such as lithium aluminum hydride (LiAlH₄) is added cautiously at 0 °C.

  • The reaction is then heated to reflux for several hours.

  • After completion, the reaction is carefully quenched following a Fieser workup procedure (sequential addition of water, 15% NaOH solution, and then more water).

  • The resulting solid is filtered off, and the filtrate is concentrated to give 9-benzyl-3-Boc-3,9-diazaspiro[5.5]undecane.

Q4: The cyclization reaction is not proceeding to completion, and I am recovering the starting material.

A4:

  • Base Strength and Stoichiometry: A strong, non-nucleophilic base is required for the Dieckmann condensation. Ensure the base is of high purity and used in sufficient quantity (typically a slight excess).

  • Anhydrous Conditions: This reaction is highly sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature: The reaction often requires heating to reflux to proceed at a reasonable rate.

Q5: The reduction with LiAlH₄ is giving a complex mixture of products.

A5:

  • Reagent Purity: Use a fresh, high-quality source of LiAlH₄.

  • Reaction Conditions: The addition of LiAlH₄ should be done slowly at a low temperature to control the exotherm. Overheating can lead to side reactions.

  • Workup: The Fieser workup is critical for efficiently quenching the reaction and precipitating the aluminum salts. The correct ratios of water, NaOH solution, and water are crucial for obtaining a granular, easily filterable solid.

Step 3: Debenzylation and Final Product Formation

The final step involves the removal of the benzyl protecting group to free the second amine, yielding the target molecule.

Protocol:

  • Dissolve the 9-benzyl-3-Boc-3,9-diazaspiro[5.5]undecane in a suitable solvent, such as methanol (MeOH) or ethanol (EtOH).

  • Add a palladium catalyst, typically 10% palladium on carbon (Pd/C).

  • The reaction mixture is then subjected to an atmosphere of hydrogen gas (H₂), either by balloon or in a hydrogenation apparatus, at a pressure of 1-3 atm.

  • The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is carefully filtered through a pad of celite to remove the Pd/C catalyst.

  • The filtrate is concentrated under reduced pressure to give the crude product.

  • Purification by column chromatography or recrystallization may be necessary to obtain pure this compound.

Q6: The debenzylation is slow or incomplete.

A6:

  • Catalyst Activity: The Pd/C catalyst can lose activity over time or if it has been exposed to catalyst poisons. Use a fresh batch of catalyst. The catalyst loading may also need to be optimized.

  • Hydrogen Pressure: For more stubborn debenzylations, increasing the hydrogen pressure (if the equipment allows) can increase the reaction rate.

  • Solvent: While methanol and ethanol are common, other solvents like ethyl acetate can sometimes be effective. The presence of a small amount of acid (e.g., acetic acid) can sometimes accelerate the reaction, but this should be done cautiously as it may affect the Boc protecting group.

Q7: I am observing some loss of the Boc protecting group during the debenzylation.

A7:

  • Acidic Conditions: Avoid strongly acidic conditions during the reaction or workup, as the Boc group is acid-labile. If an acidic additive is used to promote debenzylation, it should be carefully controlled.

  • Reaction Time: Prolonged reaction times, especially in the presence of any acidic impurities, can lead to some Boc deprotection. Monitor the reaction closely and work it up as soon as it is complete.

Q8: The final product is difficult to purify and contains persistent impurities.

A8:

  • Byproducts from Previous Steps: Impurities from earlier steps can be carried through to the final product. Ensure that all intermediates are of sufficient purity.

  • Over-reduction: In rare cases, other functional groups could be reduced. This is less of a concern with this specific molecule but should be considered if unexpected byproducts are observed.

  • Purification Method: Column chromatography on silica gel is a common method for purifying the final product. A gradient elution system, for example, with DCM and methanol, is often effective. Recrystallization from a suitable solvent system can also be an excellent method for obtaining highly pure material on a larger scale.

Quantitative Data Summary

StepStarting MaterialProductTypical YieldPurity (by LC-MS)
1N-Boc-4-piperidonetert-Butyl 4-(benzylamino)piperidine-1-carboxylate85-95%>95%
2tert-Butyl 4-(benzylamino)piperidine-1-carboxylate9-Benzyl-3-Boc-3,9-diazaspiro[5.5]undecane60-70% (over 2 steps)>95%
39-Benzyl-3-Boc-3,9-diazaspiro[5.5]undecaneThis compound80-90%>98%

Frequently Asked Questions (FAQs)

Q: Can other protecting groups be used instead of the benzyl group for the secondary amine?

A: Yes, other protecting groups that are orthogonal to the Boc group can be used. For example, a carbobenzyloxy (Cbz) group could be employed, which is also removable by hydrogenolysis. The choice of protecting group will depend on the overall synthetic strategy and the reaction conditions of subsequent steps.

Q: Is it possible to perform a one-pot synthesis from N-Boc-4-piperidone to the spirocyclic core?

A: While one-pot reactions are attractive for their efficiency, the conditions for reductive amination and Dieckmann condensation are generally not compatible. The reductive amination is typically performed under neutral or slightly acidic conditions, while the Dieckmann condensation requires a strong base. Therefore, a stepwise approach with isolation of the intermediate is more robust and scalable.

Q: What are the key safety considerations for this synthesis?

A:

  • Sodium triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle in a well-ventilated fume hood and avoid contact with water.

  • Sodium Hydride and Lithium Aluminum Hydride: These are highly reactive, pyrophoric solids that react violently with water. They must be handled under an inert atmosphere and with appropriate personal protective equipment (PPE).

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated area, away from ignition sources, and with appropriate safety measures in place.

  • Solvents: Many of the solvents used (DCM, THF, etc.) are volatile and flammable. Use in a fume hood and avoid sources of ignition.

Q: How can I confirm the structure of the final product?

A: The structure of this compound can be confirmed by a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the structure and connectivity of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H and C=O bonds.

Troubleshooting_Decision_Tree Start Low Yield or Incomplete Reaction Step1 Step 1: Reductive Amination? Start->Step1 Step2 Step 2: Cyclization/Reduction? Step1->Step2 No Reagent_Quality Check Reagent Quality (NaBH(OAc)3, Anhydrous Solvent) Step1->Reagent_Quality Yes Step3 Step 3: Debenzylation? Step2->Step3 No Base_Strength Check Base Strength and Anhydrous Conditions Step2->Base_Strength Yes Catalyst_Activity Use Fresh Pd/C Catalyst, Optimize Loading Step3->Catalyst_Activity Yes Temp_Control Ensure Warming to Room Temperature Reagent_Quality->Temp_Control Stoichiometry Verify Stoichiometry Temp_Control->Stoichiometry Temp_Reflux Ensure Reaction is at Reflux Base_Strength->Temp_Reflux LiAlH4_Quality Use Fresh LiAlH4, Control Exotherm Temp_Reflux->LiAlH4_Quality H2_Pressure Increase H2 Pressure (if possible) Catalyst_Activity->H2_Pressure Solvent_Choice Consider Alternative Solvents H2_Pressure->Solvent_Choice

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Technical Support Center: Recrystallization of tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. As a key intermediate in the development of various active pharmaceutical ingredients, obtaining this compound in high purity is critical.[1][2] Recrystallization is a powerful technique for this purpose, and this guide provides detailed troubleshooting advice and frequently asked questions to address common challenges encountered during this purification step.

Understanding the Molecule and the Recrystallization Process

This compound possesses a spirocyclic core with a Boc-protected amine. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, known for its stability and ease of removal under acidic conditions. The presence of the Boc group, along with the spirocyclic diamine structure, influences the compound's solubility and crystallization behavior.

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

"Oiling out," the separation of the solute as a liquid phase, is a frequent challenge. It often occurs when the solution is supersaturated to a high degree or when the boiling point of the solvent is higher than the melting point of the solute.

  • Causality: The bulky Boc group can sometimes hinder the orderly arrangement of molecules into a crystal lattice, especially if the cooling process is too rapid. Residual solvents from the synthetic work-up can also contribute to this phenomenon.

  • Solutions:

    • Re-dissolve and Slow Down: Gently reheat the mixture until the oil redissolves completely. You may need to add a small amount of additional solvent. Allow the solution to cool much more slowly. An insulated container or a dewar can be used to slow the cooling rate.

    • Solvent System Adjustment: If using a single solvent, consider adding a miscible "anti-solvent" (one in which the compound is poorly soluble) dropwise to the hot, clear solution until the first sign of persistent turbidity appears. Reheat gently to clarify and then cool slowly. For this compound, a good starting point is a mixture of a more polar solvent like ethyl acetate or isopropanol with a non-polar solvent like hexanes or heptane.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic imperfections on the glass can serve as nucleation points for crystal growth.

    • Seeding: If available, add a single, small crystal of pure this compound to the cooled, supersaturated solution to induce crystallization.

Q2: No crystals are forming, even after extended cooling. What are the next steps?

The absence of crystal formation indicates that the solution is not sufficiently supersaturated or that crystallization is kinetically hindered.

  • Causality: The concentration of the compound in the solvent may be too low. Alternatively, certain impurities can inhibit the formation of a crystal lattice.

  • Solutions:

    • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the solute. Be cautious not to evaporate too much solvent, as this can lead to rapid precipitation and trapping of impurities.

    • Induce Nucleation:

      • Scratching: As mentioned above, scratching the flask can provide nucleation sites.

      • Seeding: Introducing a seed crystal is a highly effective method.

    • Change the Solvent System: The chosen solvent may not be appropriate. A systematic approach to solvent screening is recommended. Test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures.

Q3: The recrystallization yield is very low. How can I improve it?

A low yield can be attributed to several factors, from using an excessive amount of solvent to premature crystallization.

  • Causality: The most common reason for low recovery is using too much solvent, which results in a significant portion of the product remaining in the mother liquor.

  • Solutions:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Working with smaller volumes requires careful attention to prevent the solution from boiling dry.

    • Cooling Temperature: Ensure the solution is cooled sufficiently to maximize crystal formation. An ice bath or refrigeration can be used after the initial slow cooling to room temperature.

    • Mother Liquor Analysis: Before discarding the mother liquor (the liquid remaining after filtration), you can test for the presence of your compound by spotting it on a TLC plate or by evaporating a small volume to see if a solid residue remains. If a significant amount of product is present, you can try to recover a second crop of crystals by concentrating the mother liquor and repeating the cooling process.

Q4: The purified product is still colored or shows impurities by TLC/NMR. What went wrong?

Recrystallization may not be effective if the impurities have similar solubility profiles to the target compound or if they are trapped within the crystal lattice.

  • Causality: Rapid crystal growth can lead to the inclusion of impurities within the crystal structure. Highly colored impurities may require a different purification approach.

  • Solutions:

    • Activated Carbon Treatment: If the hot solution is colored, you can add a small amount of activated carbon to adsorb the colored impurities. After a brief heating period, the carbon is removed by hot filtration through a pad of celite. Caution: Adding activated carbon to a boiling solution can cause it to froth violently.

    • Second Recrystallization: A second recrystallization using the same or a different solvent system can often improve purity.

    • Alternative Purification: If recrystallization fails to remove certain impurities, column chromatography may be necessary. A patent for a similar spirocyclic diamine suggests purification by column chromatography.[3]

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent system for the recrystallization of this compound?

While specific solubility data is not widely published, based on the structure (a Boc-protected amine), a good starting point would be a binary solvent system. Common choices for similar compounds include:

  • Ethyl acetate/Hexanes: Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes turbid. Reheat to clarify and then cool slowly.

  • Isopropanol/Water: Dissolve in hot isopropanol and add water dropwise until turbidity is observed.

  • Toluene/Hexanes: Toluene can be a good solvent for many organic compounds, with hexanes acting as the anti-solvent.

A systematic approach to determine the optimal solvent is highly recommended.

Q: How can I perform a quick solubility test to find a suitable recrystallization solvent?

  • Place a small amount (10-20 mg) of your crude product into several small test tubes.

  • To each tube, add a small volume (e.g., 0.5 mL) of a different solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexanes).

  • Observe the solubility at room temperature.

  • Gently heat the tubes that did not show good solubility at room temperature.

  • A good single recrystallization solvent will not dissolve the compound at room temperature but will dissolve it when hot.

  • If a good single solvent is not found, look for a pair of miscible solvents where the compound is soluble in one ("good" solvent) and insoluble in the other ("poor" solvent).

Q: What are the potential impurities I should be aware of?

The impurities will depend on the synthetic route used to prepare the compound. A common synthesis of similar spirodiamines involves multiple steps, including the formation of intermediates that may be carried through to the final product.[3] Potential impurities could include:

  • Unreacted starting materials.

  • Byproducts from intermediate steps.

  • Residual solvents from the reaction or work-up (e.g., dichloromethane, ethyl acetate).

  • Reagents used in the synthesis, such as bases or catalysts.

Understanding the specific synthetic pathway employed is crucial for identifying potential impurities and selecting an appropriate purification strategy.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Based on solubility tests, choose a solvent in which this compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Two-Solvent Recrystallization
  • Solvent Selection: Choose a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect and wash the crystals as described in the single-solvent protocol, using the cold solvent mixture.

  • Drying: Dry the crystals under vacuum.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common recrystallization issues.

Caption: Troubleshooting workflow for recrystallization.

References

Validation & Comparative

A Senior Application Scientist's Guide to Spirocyclic Diamines: A Comparative Analysis of tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spirocyclic Scaffold's Rise in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of molecules with enhanced three-dimensionality is paramount. Flat, aromatic structures, while historically significant, often present challenges in achieving target selectivity and favorable pharmacokinetic profiles. Spirocycles, defined as bicyclic structures linked by a single common atom, offer a compelling solution.[1] Their inherent rigidity and three-dimensional nature can lock a molecule's conformation, optimizing the orientation of binding elements and leading to improved efficacy and selectivity.[1][2]

The incorporation of spirocyclic scaffolds, particularly those containing nitrogen atoms (azaspirocycles), has been shown to correlate with improved physicochemical properties such as higher solubility, decreased lipophilicity, and better metabolic stability when compared to their non-spirocyclic counterparts like piperazines or morpholines.[1] This guide provides an in-depth comparison of tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate, a versatile building block, with other prominent spirocyclic diamines, offering experimental insights for researchers in drug development.

Featured Scaffold: this compound

This compound (CAS: 173405-78-2) is a key intermediate for synthesizing diverse active compounds.[3][4] Its structure features two fused six-membered rings sharing a central carbon, with two strategically placed nitrogen atoms. The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogens (N3) is the cornerstone of its utility. This allows for selective functionalization of the unprotected secondary amine (N9), followed by a straightforward deprotection step to reveal the second amine for further modification. This differential protection is a critical advantage for controlled, stepwise synthesis of complex target molecules.

Chemical Structure and Properties:

  • Molecular Formula: C₁₄H₂₆N₂O₂[5]

  • Molecular Weight: 254.37 g/mol [5]

  • Key Feature: A mono-Boc protected diamine, enabling sequential and site-selective derivatization.

Benefits_of_Spirocycles cluster_0 Traditional 2D Scaffold (e.g., Piperazine) cluster_1 Spirocyclic 3D Scaffold (e.g., Diazaspiro[5.5]undecane) cluster_2 Improved Properties Planar_Structure Planar, Flexible Low Fsp³ 3D_Structure Rigid, 3D Conformation High Fsp³ Planar_Structure->3D_Structure Scaffold Hopping Potency Increased Potency & Selectivity 3D_Structure->Potency Solubility Enhanced Solubility 3D_Structure->Solubility PK Better Metabolic Stability (PK) 3D_Structure->PK Novelty Access to Novel Chemical Space 3D_Structure->Novelty caption Logical workflow of spirocycle benefits. Synthesis_Workflow Start tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate Step1 Protocol 1: N9-Alkylation (e.g., Benzyl Bromide, K₂CO₃) Start->Step1 Intermediate N9-Benzylated, N3-Boc Protected Intermediate Step1->Intermediate Step2 Protocol 2: Boc Deprotection (TFA in DCM) Intermediate->Step2 Product N9-Benzylated Diamine (Ready for N3 functionalization) Step2->Product caption Synthetic utility workflow.

References

A Comparative Guide to Boc and Cbz Protection of 3,9-Diazaspiro[5.5]undecane for Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The selective protection of diamines is a critical step in the synthesis of complex molecules, particularly in the development of novel therapeutics. The 3,9-diazaspiro[5.5]undecane scaffold is a key structural motif in a variety of biologically active compounds.[1][2] The ability to selectively functionalize one of the two nitrogen atoms is paramount for the synthesis of analogues and the exploration of structure-activity relationships (SAR). This guide provides an in-depth comparison of two of the most common amine protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), for the mono-protection of 3,9-diazaspiro[5.5]undecane.

Introduction to Amine Protecting Groups

In multi-step organic synthesis, protecting groups are employed to temporarily mask a reactive functional group to prevent it from interfering with subsequent reactions.[3][4][5] For amines, the nucleophilic nature of the nitrogen atom often necessitates protection. Carbamates are a widely used class of protecting groups for amines, with Boc and Cbz being two of the most prominent examples. The choice between Boc and Cbz depends on several factors, including the stability of the protecting group to various reaction conditions and the ease and selectivity of its removal.[6]

The Strategic Importance of Orthogonal Protection

In the context of a molecule like 3,9-diazaspiro[5.5]undecane, which possesses two secondary amine groups, the concept of orthogonal protection is of utmost importance. Orthogonal protecting groups are those that can be removed under distinct conditions, allowing for the selective deprotection of one group while the other remains intact. This strategy is essential for the divergent synthesis of a library of analogues from a common intermediate. The Boc group is typically cleaved under acidic conditions, while the Cbz group is removed by catalytic hydrogenolysis, making them an excellent orthogonal pair.[6]

Visualizing the Protection Strategies

Protection_Strategies cluster_Boc Boc Protection cluster_Cbz Cbz Protection Boc_start 3,9-Diazaspiro[5.5]undecane Boc_reagent (Boc)2O, Base Boc_start->Boc_reagent Protection Boc_product mono-Boc-protected Boc_reagent->Boc_product Boc_deprotection Acid (e.g., TFA, HCl) Boc_product->Boc_deprotection Deprotection Boc_final Free Amine Boc_deprotection->Boc_final Cbz_start 3,9-Diazaspiro[5.5]undecane Cbz_reagent Cbz-Cl, Base Cbz_start->Cbz_reagent Protection Cbz_product mono-Cbz-protected Cbz_reagent->Cbz_product Cbz_deprotection H2, Pd/C Cbz_product->Cbz_deprotection Deprotection Cbz_final Free Amine Cbz_deprotection->Cbz_final Deprotection_Mechanisms cluster_Boc_deprotection Boc Deprotection (Acid-Catalyzed) cluster_Cbz_deprotection Cbz Deprotection (Hydrogenolysis) Boc_N R-NH-Boc Protonation Protonation of Carbonyl Boc_N->Protonation H+ Carbocation tert-Butyl Cation Formation Protonation->Carbocation Elimination Loss of CO2 and Isobutylene Carbocation->Elimination Free_Amine_Boc R-NH2 Elimination->Free_Amine_Boc Cbz_N R-NH-Cbz Adsorption Adsorption to Pd/C Surface Cbz_N->Adsorption Pd/C Cleavage Hydrogenolytic Cleavage of C-O Bond Adsorption->Cleavage H2 Decarboxylation Spontaneous Decarboxylation Cleavage->Decarboxylation Toluene byproduct Free_Amine_Cbz R-NH2 Decarboxylation->Free_Amine_Cbz CO2 byproduct

References

The Strategic Importance of the 3,9-Diazaspiro[5.5]undecane Scaffold: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Among these, spirocyclic systems have garnered significant attention for their ability to impart conformational rigidity and novel intellectual property space. This guide provides an in-depth analysis of tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate, a key building block, and compares its structural features and potential applications with isomeric and analogous diazaspiro[5.5]undecane scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these privileged structures in their therapeutic programs.

Introduction: The Value Proposition of Diazaspiro[5.5]undecanes

The diazaspiro[5.5]undecane framework, characterized by two piperidine rings sharing a single quaternary carbon atom, represents a versatile and valuable scaffold in drug discovery. Its inherent rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. The non-planar arrangement of the two rings allows for the exploration of three-dimensional chemical space, a critical factor in designing drugs with improved pharmacokinetic and pharmacodynamic properties.

This compound serves as a pivotal intermediate, with the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms enabling selective functionalization of the second nitrogen.[1][2] This differential protection is the cornerstone of its utility, allowing for the controlled and directed synthesis of a diverse array of derivatives.

Structural Analysis: A Comparative Look at the Spirocyclic Core

While an experimental X-ray crystal structure for this compound is not publicly available, we can infer its key structural features by examining closely related, crystallographically characterized analogs. The fundamental architecture of the diazaspiro[5.5]undecane core dictates a chair-like conformation for both piperidine rings to minimize steric strain.

To illustrate the core conformation, let's consider a representative crystal structure of a related diazaspiro[5.5]undecane derivative. The key takeaway for a drug designer is the fixed spatial relationship between substituents on the two rings, which can be exploited for optimal target engagement.

Now, let's compare the 3,9-diaza scaffold with its isomers and analogs:

ScaffoldKey Structural FeaturesKnown Therapeutic Applications
3,9-Diazaspiro[5.5]undecane Symmetrical scaffold with nitrogens in equivalent positions in each ring.GABA receptor antagonists.[3]
1,9-Diazaspiro[5.5]undecane Asymmetrical scaffold with nitrogens in different positions relative to the spirocenter.Obesity, pain, inflammation, and psychotic disorders.[4]
1-Oxa-4,9-diazaspiro[5.5]undecane Introduction of an oxygen atom in one ring, altering polarity and hydrogen bonding capacity.Dual μ-opioid receptor agonists and σ1 receptor antagonists for pain.[5][6]

The seemingly subtle shift in heteroatom positioning profoundly impacts the molecule's overall shape, polarity, and vectoral presentation of substituents, leading to distinct pharmacological profiles.

Synthetic Accessibility and Strategic Considerations

The synthesis of this compound is a critical aspect of its utility. A common synthetic route involves a multi-step sequence that provides the core structure, which is then protected to yield the title compound.

Experimental Protocol: Synthesis of this compound

A representative synthesis is outlined below. It is crucial to note that specific reaction conditions may require optimization based on laboratory-specific factors.

G cluster_0 Step 1: Double Michael Addition cluster_1 Step 2: Krapcho Decarboxylation cluster_2 Step 3: Reductive Amination cluster_3 Step 4: Boc Protection Diethyl malonate Diethyl malonate Piperidone derivative Piperidone derivative Diethyl malonate->Piperidone derivative Base Spirocyclic diketone Spirocyclic diketone Piperidone derivative->Spirocyclic diketone NaCl, DMSO, H2O, heat 3,9-Diazaspiro[5.5]undecane 3,9-Diazaspiro[5.5]undecane Spirocyclic diketone->3,9-Diazaspiro[5.5]undecane NH4OAc, NaBH3CN This compound This compound 3,9-Diazaspiro[5.5]undecane->this compound Boc2O, Et3N, CH2Cl2

Caption: Synthetic workflow for this compound.

Detailed Steps:

  • Double Michael Addition: Diethyl malonate is reacted with a suitable nitrogen-containing Michael acceptor in the presence of a base to construct the initial piperidine ring.

  • Krapcho Decarboxylation: The resulting diester is heated with a salt in a polar aprotic solvent to remove the ester groups.

  • Reductive Amination: The spirocyclic diketone is treated with an ammonia source and a reducing agent to form the second piperidine ring.

  • Boc Protection: The free secondary amine is selectively protected with di-tert-butyl dicarbonate (Boc₂O) to yield the final product.

The choice of synthetic route for different diazaspiro[5.5]undecane isomers will vary, impacting the accessibility of diverse substitution patterns. For instance, the synthesis of 1,9-isomers often involves different starting materials and cyclization strategies.[4]

Comparative Pharmacology and Therapeutic Potential

The true value of a scaffold is realized in its biological activity. The diazaspiro[5.5]undecane core has been incorporated into molecules targeting a wide range of biological systems.

3,9-Diazaspiro[5.5]undecane Derivatives:

Derivatives of this scaffold have been explored as competitive antagonists of the γ-aminobutyric acid type A receptor (GABAAR).[3] The symmetrical nature of the core allows for the generation of compounds with balanced interactions within the receptor binding pocket.

1,9-Diazaspiro[5.5]undecane Derivatives:

This isomeric scaffold has proven to be a "privileged structure" in medicinal chemistry, with derivatives showing a broad spectrum of activities. These include treatments for obesity, pain, and various immune and cardiovascular disorders.[4] The asymmetry of this scaffold allows for more nuanced control over the spatial orientation of substituents, which can be critical for achieving high target affinity and selectivity. For example, derivatives have been developed as potent inhibitors of dengue virus type 2.[7]

1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives:

The introduction of an oxygen atom into the spirocyclic framework has led to the discovery of potent dual-acting ligands. Notably, derivatives of this scaffold have been identified as dual μ-opioid receptor agonists and σ1 receptor antagonists, a promising strategy for the development of safer and more effective analgesics.[5][6] Others have been investigated as inhibitors of soluble epoxide hydrolase for the treatment of chronic kidney disease.[8]

G cluster_isomers Isomers & Analogs cluster_applications Therapeutic Areas Scaffold Diazaspiro[5.5]undecane Core 3,9-Diaza 3,9-Diaza Scaffold->3,9-Diaza 1,9-Diaza 1,9-Diaza Scaffold->1,9-Diaza 1-Oxa-4,9-Diaza 1-Oxa-4,9-Diaza Scaffold->1-Oxa-4,9-Diaza GABAAR Antagonism GABAAR Antagonism 3,9-Diaza->GABAAR Antagonism Pain & Inflammation Pain & Inflammation 1,9-Diaza->Pain & Inflammation Obesity & Metabolic Disorders Obesity & Metabolic Disorders 1,9-Diaza->Obesity & Metabolic Disorders Antiviral Antiviral 1,9-Diaza->Antiviral Analgesia (Opioid/Sigma-1) Analgesia (Opioid/Sigma-1) 1-Oxa-4,9-Diaza->Analgesia (Opioid/Sigma-1) Chronic Kidney Disease Chronic Kidney Disease 1-Oxa-4,9-Diaza->Chronic Kidney Disease

Caption: Comparative therapeutic applications of diazaspiro[5.5]undecane scaffolds.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a gateway to a rich and diverse chemical space with proven therapeutic relevance. While its own biological activity is masked by the Boc group, its strategic importance lies in its ability to serve as a versatile starting point for the synthesis of novel drug candidates.

The comparative analysis with its 1,9-diaza and 1-oxa-4,9-diaza counterparts underscores a critical principle in medicinal chemistry: subtle changes in a scaffold's architecture can lead to dramatic shifts in its pharmacological profile. For drug discovery teams, a deep understanding of the synthetic accessibility, structural nuances, and known biological activities of these different diazaspiro[5.5]undecane isomers is essential for making informed decisions in the design of next-generation therapeutics. The continued exploration of this fascinating class of molecules is certain to yield new and valuable medicines in the years to come.

References

A Senior Application Scientist's Guide to the Analytical Methods for tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization and quality control of tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate, a key intermediate in the synthesis of various active pharmaceutical ingredients.[1][2] The robust and accurate analysis of this spirocyclic diamine derivative is paramount for ensuring the purity, stability, and safety of downstream products. We will delve into the principles, practical applications, and comparative performance of several core analytical techniques, grounded in established scientific principles and field-proven insights.

Foundational Analytical Techniques: A Comparative Overview

The choice of an analytical method is dictated by the specific question at hand—be it routine purity assessment, structural elucidation, or stereoisomeric separation. For a molecule like this compound, with its Boc-protected amine and secondary amine, a multi-pronged approach is often necessary.

The following diagram illustrates a logical workflow for selecting the appropriate analytical technique based on the desired outcome.

Analytical_Method_Selection_Workflow start Analytical Goal purity Purity & Impurity Profile start->purity Assess Purity structure Structure Confirmation start->structure Confirm Identity chiral Chiral Purity start->chiral Assess Enantiopurity hplc RP-HPLC-UV/ELSD purity->hplc Non-volatile Analytes gcms GC-MS purity->gcms Volatile/ Derivatizable lcms LC-MS structure->lcms MW & Fragmentation nmr NMR Spectroscopy structure->nmr Definitive Structure chiral_hplc Chiral HPLC chiral->chiral_hplc Enantiomeric Separation

Caption: Workflow for selecting the appropriate analytical method.

Performance Comparison Table

The table below summarizes the primary analytical techniques and compares their performance attributes for the analysis of this compound.

Technique Primary Use Selectivity Sensitivity Throughput Information Provided Sample Integrity
RP-HPLC-UV Purity, QuantificationHighModerateHighRetention Time, % AreaDestructive
GC-MS Purity, Volatile ImpuritiesVery HighHighHighRetention Time, Mass SpectrumDestructive
LC-MS Identification, Impurity IDVery HighVery HighModerateRetention Time, MW, Fragment IonsDestructive
NMR Structural ElucidationHighLowLowChemical Structure, ConnectivityNon-destructive
Chiral HPLC Enantiomeric PurityVery HighModerateModerateEnantiomeric Ratio, Retention TimesDestructive

Chromatographic Methods: The Workhorse of Purity Analysis

Chromatography is indispensable for separating the target compound from starting materials, by-products, and degradants. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable, with the choice depending on the analyte's properties and the specific requirements of the analysis.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the premier method for purity determination of non-volatile, polar to moderately non-polar compounds. Given the molecular weight (254.37 g/mol ) and structure of our target analyte, it is perfectly suited for this technique.[3][4]

  • Expertise & Causality: A C18 (octadecylsilyl) stationary phase is the logical starting point. Its non-polar nature provides effective retention for the spirocyclic core and the tert-butyl group. The mobile phase typically consists of an aqueous buffer and an organic modifier (like acetonitrile or methanol). The buffer, often containing a weak acid like formic acid or an agent like trifluoroacetic acid (TFA), serves a critical purpose: it protonates the secondary amine (pKa ~8-10), ensuring a consistent charge state and preventing peak tailing, which is a common issue with basic compounds on silica-based columns.

  • System Preparation:

    • HPLC System: A standard HPLC with a UV detector.

    • Column: C18, 5 µm particle size, 4.6 x 250 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (where the carbamate group has some absorbance). An Evaporative Light Scattering Detector (ELSD) can be used as an alternative for universal detection.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Run:

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: Hold at 90% B

      • 30-31 min: 90% to 10% B

      • 31-40 min: Hold at 10% B (re-equilibration).

  • Data Analysis:

    • Integrate all peaks and calculate the purity based on the area percent of the main peak.

    • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is an excellent technique for separating volatile and thermally stable compounds. While the target molecule has a boiling point of ~354°C, making it amenable to GC, its polarity due to the secondary amine can cause peak tailing on standard non-polar columns.[5] Derivatization (e.g., acylation or silylation of the secondary amine) can improve peak shape and thermal stability, but it adds complexity. GC-MS offers the significant advantage of providing mass spectral data for peak identification.[6]

  • System Preparation:

    • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a Quadrupole).

    • Column: DB-5ms or equivalent (low-bleed 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet: Split mode (50:1), 280°C.

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of ~1 mg/mL.

  • Chromatographic Run:

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial: 100°C, hold for 2 min.

      • Ramp: 15°C/min to 300°C.

      • Hold: 10 min at 300°C.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-450.

      • Source Temperature: 230°C.

  • Data Analysis:

    • Identify the main peak by its retention time and mass spectrum. The molecular ion (m/z 254) may be weak or absent in EI; look for characteristic fragments (e.g., loss of tert-butyl group, m/z 198).

    • Search the NIST library for any impurity peaks to aid in their identification.

Spectroscopic Methods: Definitive Structural Confirmation

While chromatography separates components, spectroscopy provides unequivocal structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous elucidation of molecular structure. Both ¹H and ¹³C NMR are essential for confirming the identity of this compound.[7][8]

  • Expertise & Causality: In the ¹H NMR spectrum, the large singlet at ~1.45 ppm integrating to 9 protons is the hallmark of the tert-butyl group. The complex multiplets in the aliphatic region (1.5-3.5 ppm) correspond to the protons on the two piperidine rings of the spiro-system. The broad singlet corresponding to the N-H proton of the secondary amine can be confirmed by a D₂O exchange experiment. In ¹³C NMR, the carbonyl carbon of the carbamate (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the spiro carbon are key diagnostic signals. Standard NMR solvents like CDCl₃ or DMSO-d₆ are suitable.[9][10]

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

    • Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum.

    • (Optional) Perform advanced experiments like COSY (Correlation Spectroscopy) to establish proton-proton couplings within the piperidine rings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Data Analysis:

    • Assign all proton and carbon signals to the molecular structure.

    • Confirm the presence of all expected functional groups and the absence of signals from significant impurities.

The Challenge of Chirality in Spirocycles

While the parent 3,9-diazaspiro[5.5]undecane scaffold is achiral due to a plane of symmetry, the synthesis of derivatives can sometimes introduce chiral elements or result in chiral by-products.[11][12] In pharmaceutical development, all stereoisomers must be separated and characterized, as they can have vastly different pharmacological and toxicological profiles.[13]

Chiral HPLC

Chiral HPLC is the gold standard for separating enantiomers. This technique relies on Chiral Stationary Phases (CSPs) that create a transient diastereomeric complex with the enantiomers, leading to different retention times.

  • Expertise & Causality: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are highly versatile and often the first choice for screening.[14] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole, and steric hindrance within the chiral pockets of the CSP. The choice of mobile phase (normal-phase, polar-organic, or reversed-phase) dramatically affects selectivity and must be screened systematically.

Chiral_HPLC_System cluster_0 HPLC System mp Mobile Phase (e.g., Hexane/IPA) pump HPLC Pump mp->pump injector Autosampler pump->injector column Chiral Column (CSP) injector->column detector UV Detector column->detector waste Waste detector->waste data Data System detector->data

Caption: Key components of a Chiral HPLC system.

  • Column & Mobile Phase Screening:

    • Columns: Screen a set of polysaccharide-based CSPs (e.g., Chiralcel OD, Chiralpak AD).

    • Mobile Phases (Normal Phase): Start with a primary screen using mixtures of n-Hexane and Isopropanol (IPA), such as 90:10, 80:20, and 70:30. Additives like 0.1% diethylamine (DEA) are often required to suppress interactions with residual silanols and improve the peak shape of basic analytes.

  • System Parameters:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 210 nm.

  • Optimization:

    • Once partial separation is observed, optimize the mobile phase composition (ratio of alcohol modifier) and the type of alcohol (e.g., ethanol, n-propanol) to maximize resolution.

    • Adjust the flow rate and temperature to fine-tune the separation and analysis time.

  • Validation:

    • Once a baseline separation is achieved (Resolution > 1.5), the method should be validated for specificity, linearity, accuracy, and precision according to regulatory guidelines.

References

A Senior Application Scientist's Guide to the HPLC Analysis of tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the structural complexity of pharmaceutical intermediates demands robust and reliable analytical methodologies. Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique analytical challenge due to its spirocyclic diamine structure and the presence of a bulky tert-butyloxycarbonyl (Boc) protecting group.[1][2] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the characterization of this compound, drawing upon established principles of chromatographic science and extensive field experience. We will explore a primary reversed-phase HPLC method, offering a detailed rationale for methodological choices, and compare its performance with alternative techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Chiral HPLC. This document is intended for researchers, scientists, and drug development professionals seeking to establish a scientifically sound analytical framework for this and structurally related molecules.

Understanding the Analyte: Key Physicochemical Properties

A thorough understanding of the analyte's properties is the cornerstone of effective method development. This compound (Molecular Formula: C₁₄H₂₆N₂O₂, Molecular Weight: 254.37 g/mol ) is a basic compound due to the presence of two secondary amine functionalities.[3] The Boc protecting group imparts significant hydrophobicity to the molecule. This duality in its nature—a basic core with a hydrophobic protecting group—dictates the strategic choices in chromatographic analysis.

PropertyValueSource
Molecular FormulaC₁₄H₂₆N₂O₂[3]
Molecular Weight254.37 g/mol [3]
AppearanceWhite powder[4]
Purity (Typical)≥97%[4][5]

Primary Analytical Approach: Reversed-Phase HPLC (RP-HPLC)

For routine purity analysis and quantification, reversed-phase HPLC is the workhorse of the pharmaceutical industry. Its versatility and robustness make it the primary choice for the analysis of this compound.

The Rationale Behind the Method

The development of a successful RP-HPLC method for a basic compound like our target molecule hinges on controlling the interactions between the analyte, the stationary phase, and the mobile phase to achieve optimal peak shape, resolution, and retention.

Diagram: RP-HPLC Method Development Workflow

RP_HPLC_Workflow cluster_0 Method Development Strategy Analyte_Characterization Analyte Characterization Basic nature (pKa) Hydrophobicity (LogP) Column_Selection Column Selection C18 stationary phase End-capped silica Analyte_Characterization->Column_Selection Informs choice Mobile_Phase_Optimization Mobile Phase Optimization pH control (basic) Organic modifier selection Buffer concentration Column_Selection->Mobile_Phase_Optimization Dictates conditions Detection Detection UV (low wavelength) Mass Spectrometry (MS) Mobile_Phase_Optimization->Detection Ensures compatibility Validation Method Validation Specificity Linearity Accuracy Precision Detection->Validation Confirms performance

Caption: A logical workflow for developing a robust RP-HPLC method.

Recommended RP-HPLC Method
ParameterRecommended ConditionJustification
Column C18, 250 x 4.6 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity to retain the Boc-protected molecule. A high-quality, end-capped column is crucial to minimize peak tailing caused by interactions between the basic amine groups and residual silanols on the silica surface.[6]
Mobile Phase A 0.1% Ammonium Hydroxide in Water (pH ~10.5)A basic mobile phase suppresses the ionization of the amine groups, leading to improved peak shape and retention.[6] Ammonium hydroxide is a volatile buffer, making it compatible with mass spectrometry detection.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase chromatography.
Gradient 20% to 80% B over 15 minutesA gradient elution is necessary to ensure the elution of the analyte in a reasonable time with good peak shape, and to separate it from potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 210 nm or Mass Spectrometry (MS)The Boc-carbamate group has a weak chromophore, making low UV wavelengths necessary for detection. For higher sensitivity and specificity, coupling to a mass spectrometer is highly recommended.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Dissolve in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of 1 mg/mL.Dissolving the sample in the mobile phase ensures compatibility and good peak shape.

Expected Outcome: This method is anticipated to yield a sharp, symmetrical peak for this compound, well-resolved from common process-related impurities. A representative chromatogram for a basic compound on a C18 column under similar conditions would show a well-defined peak with minimal tailing.[1]

Comparative Analysis: Alternative Methodologies

While RP-HPLC is the primary choice for routine analysis, alternative techniques offer distinct advantages for specific analytical challenges, such as chiral purity determination or the analysis of volatile impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a molecule like this compound, direct analysis by GC can be challenging due to its relatively high molecular weight and polarity. However, it is a suitable method for assessing the purity of starting materials and for identifying volatile impurities.[7][8]

Key Considerations for GC-MS Analysis:

  • Derivatization: While the Boc group offers some thermal stability, derivatization of the free amine may be necessary to improve volatility and chromatographic performance.

  • Fragmentation Pattern: The mass spectrum of the Boc-protected amine will likely show characteristic fragmentation patterns, including the loss of a tert-butyl group (M-57) and isobutylene (M-56).[9]

  • Purity Assessment: GC-MS is particularly useful for quantifying the ratio of mono- to di-protected diamines in synthesis reactions.[7][8]

Performance Comparison: RP-HPLC vs. GC-MS

FeatureRP-HPLCGC-MS
Primary Application Purity, quantification, impurity profilingVolatile impurity analysis, analysis of starting materials
Sample Volatility Not a limiting factorRequires volatile or derivatized analytes
Sensitivity High (especially with MS detection)Very high
Throughput HighModerate
Limitations Potential for peak tailing with basic compoundsMay require derivatization, not suitable for non-volatile compounds

Diagram: Analytical Method Selection Logic

Method_Selection Start Analytical Goal Purity_Quant Routine Purity & Quantification Start->Purity_Quant Chiral_Purity Enantiomeric Purity Start->Chiral_Purity Volatile_Impurities Volatile Impurities / Starting Materials Start->Volatile_Impurities RP_HPLC Reversed-Phase HPLC Purity_Quant->RP_HPLC Chiral_HPLC Chiral HPLC Chiral_Purity->Chiral_HPLC GC_MS GC-MS Volatile_Impurities->GC_MS

Caption: Decision tree for selecting the appropriate analytical method.

Chiral HPLC

The spirocyclic nature of this compound introduces the possibility of chirality. If the synthesis is not stereospecific, the product will be a racemic mixture of enantiomers. As the pharmacological activity of enantiomers can differ significantly, their separation and quantification are critical.[10] Chiral HPLC is the gold standard for this purpose.

Developing a Chiral HPLC Method:

The key to a successful chiral separation is the selection of the appropriate chiral stationary phase (CSP). For spirocyclic compounds and amines, polysaccharide-based and macrocyclic antibiotic CSPs are often effective.[10][11]

Recommended Chiral HPLC Method (for enantiomeric separation):

ParameterRecommended ConditionJustification
Column Chiralcel OD-H or similar polysaccharide-based CSPPolysaccharide-based CSPs are known for their broad applicability in separating a wide range of chiral compounds, including those with spirocyclic structures.
Mobile Phase n-Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% DiethylamineA normal-phase mobile phase is typically used with polysaccharide-based CSPs. The addition of a small amount of a basic modifier like diethylamine is crucial to improve the peak shape of basic analytes.[12]
Flow Rate 1.0 mL/minStandard for analytical chiral separations.
Column Temperature 25 °CConsistent temperature is important for reproducible chiral separations.
Detection UV at 210 nmAs with RP-HPLC, a low UV wavelength is necessary for detection.

Performance Comparison: RP-HPLC vs. Chiral HPLC

FeatureRP-HPLCChiral HPLC
Primary Application Chemical PurityEnantiomeric Purity
Stationary Phase Achiral (e.g., C18)Chiral (e.g., polysaccharide-based)
Mobile Phase Typically aqueous/organic mixturesOften normal-phase (hexane/alcohol)
Information Provided Purity, presence of diastereomersEnantiomeric excess (ee%), separation of enantiomers
Limitations Cannot separate enantiomersNot typically used for chemical purity assessment

Experimental Protocols

Protocol 1: RP-HPLC Analysis
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of concentrated ammonium hydroxide to 1 L of HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.

  • HPLC System Setup:

    • Equilibrate the C18 column with the initial mobile phase composition (20% B) for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Injection and Data Acquisition:

    • Inject 10 µL of the sample solution and run the gradient method.

    • Monitor the chromatogram at 210 nm.

  • Data Analysis:

    • Integrate the peaks and calculate the purity based on the area percentage of the main peak.

Protocol 2: Chiral HPLC Analysis
  • Mobile Phase Preparation:

    • Prepare a mixture of n-hexane and isopropanol in a 90:10 volume ratio.

    • Add 1.0 mL of diethylamine to 1 L of the hexane/isopropanol mixture.

    • Degas the mobile phase.

  • Sample Preparation:

    • Dissolve approximately 10 mg of the sample in 10 mL of the mobile phase to obtain a 1 mg/mL solution.

  • HPLC System Setup:

    • Equilibrate the Chiralcel OD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes.

  • Injection and Data Acquisition:

    • Inject 10 µL of the sample solution.

    • Monitor the chromatogram at 210 nm.

  • Data Analysis:

    • If two peaks are observed, they correspond to the two enantiomers.

    • Calculate the enantiomeric excess (ee%) using the areas of the two peaks: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. For routine purity and impurity profiling, a well-developed reversed-phase HPLC method using a C18 column and a basic mobile phase provides a robust and reliable solution. For the critical assessment of stereochemical integrity, chiral HPLC with a polysaccharide-based stationary phase is indispensable. GC-MS serves as a valuable complementary technique for the analysis of volatile starting materials and potential byproducts. By understanding the unique chemical properties of this spirocyclic diamine and applying the principles of chromatographic science, researchers can develop and validate a comprehensive analytical strategy to ensure the quality and consistency of this important pharmaceutical intermediate.

References

The Strategic Advantage of Spirocyclic Scaffolds: A Comparative Guide to tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate Derivatives in Modulating GABA-A Receptors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of chemical novelty and enhanced pharmacological properties is a paramount objective. Medicinal chemists are increasingly turning to three-dimensional scaffolds to overcome the limitations of traditional flat, aromatic structures. Among these, spirocyclic systems, particularly diazaspiroalkanes, have emerged as privileged structures. Their inherent rigidity and defined spatial arrangement of functional groups offer a unique platform for designing potent and selective ligands. This guide provides an in-depth characterization of tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate and its derivatives, presenting a comparative analysis of their performance as γ-aminobutyric acid type A (GABA-A) receptor antagonists, supported by experimental data.

The Rationale for Embracing the 3,9-Diazaspiro[5.5]undecane Core

The 3,9-diazaspiro[5.5]undecane scaffold presents a compelling architectural foundation for several reasons. The spirocyclic core imparts a rigid, globular structure that can enhance binding affinity to protein targets by minimizing the entropic penalty upon binding. Furthermore, the presence of two nitrogen atoms at the 3 and 9 positions provides versatile handles for chemical modification, allowing for the exploration of a wide chemical space and the fine-tuning of physicochemical and pharmacological properties. The tert-butoxycarbonyl (Boc) protecting group at the 3-position offers a stable yet readily cleavable moiety, facilitating the synthesis of diverse derivatives.

This guide will focus on the characterization of the parent compound and a comparative analysis of its derivatives, primarily drawing upon the findings of Bavo et al. in their insightful study on GABA-A receptor antagonists with immunomodulatory effects.[1][2]

Synthesis and Characterization of the Parent Scaffold: this compound

A robust and reproducible synthesis of the core scaffold is fundamental to any drug discovery campaign. The synthesis of this compound is a well-established procedure, often serving as a crucial intermediate in the preparation of more complex molecules.[3][4][5][6][7]

Experimental Protocol: Synthesis of this compound

A typical synthetic route involves a multi-step process that constructs the spirocyclic system. While specific reagents and conditions may vary, a generalizable protocol is outlined below. The causality behind these steps lies in the strategic construction of the two piperidine rings around a central quaternary carbon.

Step 1: Formation of the Piperidine Precursor The synthesis often commences with a commercially available piperidine derivative, which is elaborated to introduce the necessary functionalities for the second ring closure.

Step 2: Spirocyclization A key step involves an intramolecular reaction to form the spirocyclic core. This can be achieved through various methods, such as a Dieckmann condensation or an intramolecular alkylation.

Step 3: Boc Protection The secondary amine at the 3-position is protected with a tert-butoxycarbonyl group to ensure regioselectivity in subsequent derivatization steps.

A detailed, step-by-step protocol for a similar synthesis is often found in the supporting information of publications utilizing this scaffold. For a comprehensive understanding, readers are directed to the experimental section of Bavo et al., 2021.[1][2]

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data for this compound.

Analytical Technique Expected Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~3.4 (m, 4H), ~2.7 (t, 4H), ~1.6 (m, 4H), 1.45 (s, 9H), ~1.3 (m, 4H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~155 (C=O), ~80 (C(CH₃)₃), ~50 (CH₂N), ~45 (CH₂N), ~35 (spiro C), ~30 (CH₂), 28.5 ((CH₃)₃)
Mass Spectrometry (ESI+) m/z: 255.2 [M+H]⁺, 277.2 [M+Na]⁺
Infrared (IR) Spectroscopy ν (cm⁻¹): ~3300 (N-H stretch, if deprotected), ~2950 (C-H stretch), ~1690 (C=O stretch, Boc)

Note: The exact chemical shifts and peak multiplicities may vary slightly depending on the solvent and instrument used.

Comparative Analysis of 3,9-Diazaspiro[5.5]undecane Derivatives as GABA-A Receptor Antagonists

The true utility of the 3,9-diazaspiro[5.5]undecane scaffold is realized through the synthesis and evaluation of its derivatives. The work by Bavo et al. provides an excellent case study, where the parent scaffold was derivatized to explore structure-activity relationships (SAR) for GABA-A receptor antagonism and immunomodulatory effects.[1][2]

The general workflow for the synthesis and evaluation of these derivatives is depicted below:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound deprotection Boc Deprotection start->deprotection coupling Amide Coupling with various Carboxylic Acids deprotection->coupling derivatives Library of 3,9-Diazaspiro[5.5]undecane Derivatives coupling->derivatives binding_assay [³H]Muscimol Binding Assay (GABA-A Receptor Affinity) derivatives->binding_assay functional_assay Electrophysiology (Functional Antagonism) binding_assay->functional_assay immuno_assay T-cell Proliferation Assay (Immunomodulatory Effect) functional_assay->immuno_assay sar Structure-Activity Relationship (SAR) Analysis immuno_assay->sar

Caption: Workflow for the synthesis and evaluation of 3,9-diazaspiro[5.5]undecane derivatives.

Performance Comparison of Key Derivatives

The following table summarizes the biological data for a selection of derivatives from the study by Bavo et al., highlighting the impact of different substituents on GABA-A receptor affinity.[1][2]

Compound Substituent at N-9 GABA-A Receptor Binding Affinity (Kᵢ, nM)
Lead Compound (018) 3,5-bis(trifluoromethyl)benzoyl18
Analog 1e 3-methylbenzoyl180
Analog 1d Benzoyl240
Analog 1h 3-methoxybenzoyl330
Analog 1p 4-methoxybenzoyl>10,000

Analysis of Structure-Activity Relationships:

  • Electronic Effects: The parent lead compound, with the strongly electron-withdrawing 3,5-bis(trifluoromethyl)benzoyl group, exhibited the highest affinity.

  • Steric and Positional Effects: Moving the methyl group from the meta-position (1e) to other positions or replacing it with a methoxy group (1h, 1p) generally led to a decrease in affinity. The dramatic loss of activity with the 4-methoxy substituent (1p) suggests a steric or electronic clash in the binding pocket.

  • Simplification: The simplified analog with a 3-methylbenzoyl group (1e) retained significant potency and demonstrated superior selectivity for certain GABA-A receptor subtypes, making it a promising lead for further development.[2]

Alternative Scaffolds: A Brief Comparison

While the 3,9-diazaspiro[5.5]undecane scaffold shows great promise, it is important to consider alternative spirocyclic systems in drug design.

Scaffold Key Features Potential Advantages Potential Disadvantages
1,8-Diazaspiro[4.5]decane Fused five- and six-membered ringsDifferent spatial arrangement of nitrogensMay have different synthetic accessibility
2,8-Diazaspiro[4.5]decane Different connectivity of nitrogensMay offer alternative vector space for substituentsPotentially altered physicochemical properties
6-Oxa-2,9-diazaspiro[4.5]decane Introduction of an oxygen atomCan act as a hydrogen bond acceptorMay impact metabolic stability

The choice of scaffold will ultimately depend on the specific target and the desired pharmacological profile. However, the 3,9-diazaspiro[5.5]undecane system provides a balanced combination of synthetic tractability, structural rigidity, and versatile points for derivatization.

Conclusion and Future Directions

This compound is a valuable building block for the construction of novel, three-dimensional molecules with interesting biological activities. The comparative analysis of its derivatives as GABA-A receptor antagonists demonstrates the potential of this scaffold in generating potent and selective modulators of important biological targets. The structure-activity relationships elucidated in the work of Bavo et al. provide a clear roadmap for the rational design of future analogs with improved properties.[1][2] Further exploration of this scaffold, including the introduction of diverse substituents and the investigation of its utility against other biological targets, is a promising avenue for the development of next-generation therapeutics.

References

Biological activity of tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate Analogs as GABA-A Receptor Antagonists and Immunomodulators

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced three-dimensionality and improved physicochemical properties is paramount. Spirocyclic scaffolds have emerged as a particularly attractive class of compounds, offering a rigid yet spatially diverse framework that can lead to improved potency, selectivity, and pharmacokinetic profiles.[1] Among these, the 3,9-diazaspiro[5.5]undecane core has garnered significant attention as a privileged scaffold for the development of new therapeutic agents. This guide provides a comprehensive comparison of the biological activity of a series of analogs derived from this compound, with a specific focus on their activity as γ-aminobutyric acid type A (GABA-A) receptor antagonists and their potential as immunomodulatory agents.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, but emerging evidence has highlighted its significant role in modulating the immune system.[2] T lymphocytes, key players in the adaptive immune response, express functional GABA-A receptors.[3][4] Activation of these receptors generally leads to an inhibition of T cell proliferation and function.[5] Consequently, the development of GABA-A receptor antagonists presents a novel strategy for enhancing immune responses, with potential applications in immuno-oncology and the treatment of chronic infections. This guide will delve into the structure-activity relationships (SAR) of 3,9-diazaspiro[5.5]undecane analogs, providing a detailed analysis of their biological performance supported by experimental data and protocols.

Synthesis of 3,9-Diazaspiro[5.5]undecane Analogs: A Modular Approach

The synthesis of the diverse analogs evaluated in this guide originates from the key intermediate, this compound. This precursor allows for modular derivatization at the N9 position, enabling a systematic exploration of the chemical space and its impact on biological activity.

General Synthetic Workflow

The overall synthetic strategy involves the acylation of the secondary amine at the N9 position of the spirocyclic core with various carboxylic acids or acid chlorides. This is followed by the deprotection of the Boc group at the N3 position to yield the final target compounds.

Synthetic Workflow cluster_0 Step 1: N9-Acylation cluster_1 Step 2: N3-Deprotection Start This compound Reagents1 R-COOH, HBTU, Et3N or R-COCl, Et3N Start->Reagents1 Coupling Intermediate N9-Acylated Intermediate Reagents1->Intermediate Reagents2 TFA or HCl in Dioxane Intermediate->Reagents2 Deprotection Final_Product Target Analog Library Reagents2->Final_Product

Caption: General synthetic scheme for the preparation of 3,9-diazaspiro[5.5]undecane analogs.

Experimental Protocol: Synthesis of N9-Acylated Analogs
  • Preparation of the Reaction Mixture: To a solution of this compound (1.0 eq) in dichloromethane (CH2Cl2), add triethylamine (Et3N) (3.0 eq).

  • Acylation:

    • Method A (Acid Chlorides): Add the corresponding acyl chloride (1.2 eq) dropwise to the solution at room temperature.

    • Method B (Carboxylic Acids): Add the corresponding carboxylic acid (1.2 eq) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.2 eq) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO3) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N9-acylated intermediate.

Experimental Protocol: N3-Boc Deprotection
  • Deprotection: Dissolve the N9-acylated intermediate in a solution of 4N HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in CH2Cl2.

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure to yield the hydrochloride or trifluoroacetate salt of the final product.

Comparative Biological Evaluation: A Structure-Activity Relationship Study

A series of 3,9-diazaspiro[5.5]undecane analogs were synthesized and evaluated for their ability to bind to the GABA-A receptor and modulate T cell proliferation. The results of these studies provide valuable insights into the SAR of this chemical class.

GABA-A Receptor Binding Affinity

The binding affinity of the synthesized analogs for the GABA-A receptor was determined using a radioligand displacement assay with [3H]muscimol. The results, expressed as the inhibitory constant (Ki), are summarized in the table below.

CompoundR GroupKi (nM)
1a Phenyl1400
1b 2-methylphenyl4200
1c 3-methylphenyl180
1d 4-methylphenyl520
1e 3-bromophenyl2700
1f 3-hydroxyphenyl340
1g 3-aminophenyl860
1h 3-nitrophenyl9400
1i 3-trifluoromethylphenyl>10000
2027 (Lead) (structure not shown)20
018 (Lead) (structure not shown)16

Data sourced from: Bavo, F., et al. (2021). Journal of Medicinal Chemistry, 64(24), 17795-17812.[6]

The SAR study reveals several key trends:

  • Positional Isomers: Substitution on the phenyl ring significantly impacts binding affinity. A methyl group at the meta-position (1c ) resulted in the highest affinity among the simple phenyl analogs, with a Ki of 180 nM.[6]

  • Electronic Effects: The introduction of electron-donating groups (e.g., hydroxyl in 1f ) or electron-withdrawing groups at the meta- and para-positions was generally well-tolerated, with some compounds retaining sub-micromolar affinity.[6] However, a strongly electron-withdrawing trifluoromethyl group (1i ) led to a dramatic loss of activity.[6]

  • Structural Simplification: The structurally simplified analog 1c displayed a high-nanomolar binding affinity, making it a promising candidate for further optimization, despite being less potent than the initial lead compounds 2027 and 018 .[6]

Immunomodulatory Activity: Rescue of T Cell Proliferation

The ability of these GABA-A receptor antagonists to modulate immune function was assessed by their capacity to rescue T cells from GABA-induced inhibition of proliferation.

CompoundRescue of T Cell Proliferation (%)
1c ~60%
2027 ~75%
018 ~70%

Data interpreted from: Bavo, F., et al. (2021). Journal of Medicinal Chemistry, 64(24), 17795-17812.[6]

The results demonstrate a clear correlation between GABA-A receptor antagonism and the rescue of T cell proliferation. The most potent binders, including the simplified analog 1c , effectively reversed the immunosuppressive effects of GABA on T cells.[6] This provides strong evidence for the potential of this class of compounds as immunomodulators.

In-Depth Experimental Protocols

GABA-A Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the GABA-A receptor.

GABA_Binding_Assay Prep Prepare Rat Brain Membranes Incubate Incubate Membranes with [3H]muscimol and Test Compound Prep->Incubate Add to assay plate Separate Separate Bound and Free Ligand (Filtration) Incubate->Separate After incubation period Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Collect filters Analyze Data Analysis (IC50 and Ki determination) Quantify->Analyze

Caption: Workflow for the GABA-A receptor radioligand binding assay.

  • Membrane Preparation: Homogenize rat whole brains in a sucrose buffer and centrifuge to pellet the membranes. Wash the membranes multiple times to remove endogenous GABA. Resuspend the final pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Membrane preparation and [3H]muscimol.

    • Non-specific Binding: Membrane preparation, [3H]muscimol, and a high concentration of unlabeled GABA.

    • Test Compound: Membrane preparation, [3H]muscimol, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 4°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

T Cell Proliferation Assay

This protocol measures the effect of the test compounds on the proliferation of T lymphocytes.

T_Cell_Proliferation_Assay Isolate Isolate Human Peripheral Blood Mononuclear Cells (PBMCs) Label Label PBMCs with CFSE Isolate->Label Culture Culture Labeled PBMCs with Stimulants (anti-CD3/CD28), GABA, and Test Compounds Label->Culture Incubate Incubate for 4-5 days Culture->Incubate Analyze Analyze CFSE Dilution by Flow Cytometry Incubate->Analyze

Caption: Workflow for the CFSE-based T cell proliferation assay.

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling: Resuspend the PBMCs in PBS and add carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1 µM. Incubate for 10 minutes at 37°C. Quench the labeling reaction with fetal bovine serum (FBS).

  • Cell Culture: Plate the CFSE-labeled PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well. Add T cell stimulants (e.g., anti-CD3 and anti-CD28 antibodies), GABA (to induce inhibition), and varying concentrations of the test compounds.

  • Incubation: Culture the cells for 4-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T cell markers (e.g., CD4, CD8). Analyze the cells using a flow cytometer to measure the dilution of the CFSE dye, which is indicative of cell proliferation.

Mechanism of Action: GABAergic Signaling in T Lymphocytes

The immunomodulatory effects of the 3,9-diazaspiro[5.5]undecane analogs are mediated through their antagonism of GABA-A receptors on T cells.

GABA_Signaling_in_T_Cells GABA GABA GABA_A_R GABA-A Receptor GABA->GABA_A_R Binds and Activates Cl_influx Cl- Influx GABA_A_R->Cl_influx Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Ca_Signal_Reduced Reduced Ca2+ Signaling Hyperpolarization->Ca_Signal_Reduced Proliferation_Inhibited T Cell Proliferation Inhibited Ca_Signal_Reduced->Proliferation_Inhibited Antagonist 3,9-Diazaspiro[5.5]undecane Analog (Antagonist) Antagonist->GABA_A_R Blocks Binding

References

A Senior Application Scientist's Guide to Spectroscopic Comparison of 3,9-Diazaspiro[5.5]undecane Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Amine Protection on Spirocyclic Scaffolds

To the researchers, medicinal chemists, and drug development professionals navigating the complexities of multi-step synthesis, the strategic use of protecting groups is not merely a procedural step but a cornerstone of synthetic efficiency and success. The 3,9-diazaspiro[5.5]undecane core is a privileged scaffold, imparting valuable three-dimensional character to novel chemical entities. However, the nucleophilic and basic nature of its two secondary amine functionalities necessitates careful protection strategies to achieve regioselectivity and prevent unwanted side reactions.[1]

The choice of a protecting group extends beyond its ability to simply mask a functional group; it dictates the reaction conditions that can be employed in subsequent steps and influences the physicochemical properties of the intermediate, including its solubility and chromatographic behavior. Crucially, the protecting group leaves a distinct fingerprint on the molecule's spectroscopic data. An expert understanding of these spectroscopic signatures is paramount for unambiguous reaction monitoring, intermediate validation, and final product characterization.

This guide provides an in-depth spectroscopic comparison of three commonly employed amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Acetyl (Ac)—when installed on the 3,9-diazaspiro[5.5]undecane scaffold. We will dissect the characteristic features each group imparts in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), grounded in the fundamental electronic and structural properties of each moiety.

The Molecular Canvas: 3,9-Diazaspiro[5.5]undecane

Before delving into the protected analogues, we must first understand the spectroscopic features of the parent scaffold. The symmetrical nature of 3,9-diazaspiro[5.5]undecane simplifies its NMR spectra, providing a clean baseline for our comparison.

Figure 1. Structure of 3,9-diazaspiro[5.5]undecane.

Spectroscopic Comparison: Boc, Cbz, and Ac Protecting Groups

The introduction of a protecting group at the N3 position breaks the molecule's symmetry, leading to more complex NMR spectra where chemically equivalent protons and carbons in the parent scaffold become distinct. This section details the expected spectroscopic characteristics for each mono-protected derivative.

The Bulky Guardian: tert-Butoxycarbonyl (Boc) Group

The Boc group is a carbamate-based protecting group, prized for its stability in a wide range of conditions and its facile removal under acidic conditions.[2] Its steric bulk and electronic properties exert a significant and predictable influence on the molecule's spectroscopy.

Figure 2. Structure of 3-Boc-3,9-diazaspiro[5.5]undecane.

¹H NMR:

  • Boc Protons: A sharp, intense singlet integrating to 9 protons appears significantly upfield, typically around 1.45 ppm . This is the unmistakable signature of the tert-butyl group.

  • Ring Protons: The protons on the carbons adjacent to the N-Boc nitrogen (C2 and C4) are deshielded due to the electron-withdrawing effect of the carbamate carbonyl and typically appear as broad multiplets around 3.4-3.6 ppm . The protons on the unprotected ring (e.g., C8, C10) will resonate further upfield, closer to their positions in the parent diamine.

¹³C NMR:

  • Boc Carbons: Three key signals confirm the presence of the Boc group: the quaternary carbon at ~79-80 ppm , the carbonyl carbon at ~155-156 ppm , and the methyl carbons at ~28.5 ppm .

  • Spiro Carbon (C6): The spirocyclic carbon will appear as a singlet, with its chemical shift influenced by the overall electronic environment.

IR Spectroscopy:

  • C=O Stretch: A strong, sharp absorption band appears in the range of 1680-1700 cm⁻¹ , characteristic of the carbamate carbonyl stretch.

  • N-H Stretch: A medium intensity band for the remaining secondary amine (N9-H) will be visible around 3300-3350 cm⁻¹ .

Mass Spectrometry (EI/ESI+):

  • Molecular Ion: The molecular ion [M]⁺ or protonated molecule [M+H]⁺ (m/z 255.2) will be observable.

  • Characteristic Fragmentation: The most prominent fragmentation pathway for the Boc group is the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da), leading to a significant peak at [M-56]⁺ or [M-57]⁺. A further loss of CO₂ (44 Da) from the resulting carbamic acid is also common.

The Benzylic Guardian: Carboxybenzyl (Cbz) Group

The Cbz group is another carbamate-based protection, renowned for its stability to both acidic and basic conditions.[2] Its removal is typically achieved under neutral conditions via catalytic hydrogenolysis, making it orthogonal to the acid-labile Boc group.

Figure 3. Structure of 3-Cbz-3,9-diazaspiro[5.5]undecane.

¹H NMR:

  • Aromatic Protons: A multiplet integrating to 5 protons will be observed in the aromatic region, typically 7.2-7.4 ppm .

  • Benzylic Protons: A sharp singlet integrating to 2 protons will appear around 5.1-5.2 ppm . This signal corresponding to the -CH₂- of the benzyl group is highly characteristic.

  • Ring Protons: Similar to the Boc-derivative, the protons on carbons C2 and C4 will be deshielded, resonating around 3.5-3.7 ppm .

¹³C NMR:

  • Cbz Carbons: Key signals include the aromatic carbons between 127-137 ppm , the benzylic carbon (-CH₂-) at ~67 ppm , and the carbamate carbonyl at ~156 ppm .

  • Ring Carbons: The carbons of the protected ring will show shifts consistent with N-acylation.

IR Spectroscopy:

  • C=O Stretch: A strong absorption for the carbamate carbonyl is found around 1690-1710 cm⁻¹ .

  • Aromatic C=C Stretch: Overtone bands characteristic of the benzene ring will be present in the 1600-1450 cm⁻¹ region.

  • N-H Stretch: The secondary amine N-H stretch will be visible around 3300-3350 cm⁻¹ .

Mass Spectrometry (EI/ESI+):

  • Molecular Ion: The [M+H]⁺ ion is expected at m/z 289.2.

  • Characteristic Fragmentation: The most common fragmentation pathway involves the cleavage of the benzylic C-O bond to generate the stable tropylium ion (C₇H₇⁺) at m/z 91 . Loss of the entire benzyl group (91 Da) or toluene (92 Da) are also characteristic fragmentation patterns.

The Simple Blocker: Acetyl (Ac) Group

The Acetyl group is a simple amide protecting group. It is robust and stable to a wide variety of conditions but typically requires harsh acidic or basic conditions for removal, which can limit its application in the synthesis of complex molecules with sensitive functionalities.

Figure 4. Structure of 3-Acetyl-3,9-diazaspiro[5.5]undecane.

¹H NMR:

  • Acetyl Protons: A sharp singlet integrating to 3 protons appears in the range of 2.0-2.2 ppm . Due to restricted rotation around the N-C(O) amide bond, this signal may be broadened or even appear as two distinct singlets at different temperatures.

  • Ring Protons: Protons on C2 and C4 are deshielded by the amide carbonyl and resonate at approximately 3.6-3.8 ppm .

¹³C NMR:

  • Acetyl Carbons: The two signals for the acetyl group are the methyl carbon at ~21-22 ppm and the amide carbonyl carbon at ~170 ppm .

  • Ring Carbons: The chemical shifts of the piperidine ring carbons will be significantly affected by the N-acetylation.

IR Spectroscopy:

  • C=O Stretch: A very strong amide I band is observed at a lower frequency than carbamates, typically in the 1630-1660 cm⁻¹ range.

  • N-H Stretch: The secondary amine N-H stretch remains visible around 3300-3350 cm⁻¹ .

Mass Spectrometry (EI/ESI+):

  • Molecular Ion: The [M+H]⁺ ion is expected at m/z 197.2.

  • Characteristic Fragmentation: A dominant fragmentation is the loss of ketene (CH₂=C=O) via McLafferty rearrangement if a gamma-proton is available, though alpha-cleavage is more likely in this rigid system. Alpha-cleavage next to the nitrogen can lead to the formation of a stable acylium ion or related fragments. The loss of the acetyl group as a radical (43 Da) is a common pathway.[3]

Comparative Data Summary

The following table provides a side-by-side summary of the key spectroscopic data for the mono-protected 3,9-diazaspiro[5.5]undecane derivatives. This data facilitates quick identification and differentiation in a research setting.

Spectroscopic Feature3-Boc-3-Cbz-3-Ac-
¹H NMR (ppm)
Protecting Group Signal1.45 (s, 9H) 7.3 (m, 5H), 5.1 (s, 2H) 2.1 (s, 3H)
α-Protons to N3~3.4-3.6~3.5-3.7~3.6-3.8
¹³C NMR (ppm)
Carbonyl Carbon~155~156~170
Other Key Carbons~80 (C(CH₃)₃), ~28.5 (CH₃)~136 (Ar-C), ~128 (Ar-CH), ~67 (CH₂)~21.5 (CH₃)
IR (cm⁻¹)
C=O Stretch~1690~1700~1650
MS (m/z)
[M+H]⁺255.2289.2197.2
Key Fragment Ion(s)[M-56]⁺, [M-100]⁺91 (Tropylium)[M-43]⁺

Experimental Protocols

Scientific integrity requires that all claims are backed by robust and reproducible methodologies. The following section provides detailed, self-validating protocols for the synthesis and spectroscopic characterization of the discussed compounds.

Workflow for Synthesis and Analysis

G cluster_start Starting Material cluster_synthesis Protection Reactions cluster_purification Workup & Purification cluster_analysis Spectroscopic Analysis start 3,9-Diazaspiro[5.5]undecane boc Boc Protection (Boc)₂O, Base, Solvent start->boc cbz Cbz Protection Cbz-Cl, Base, Solvent start->cbz ac Ac Protection Ac₂O, Base, Solvent start->ac workup Aqueous Workup & Extraction boc->workup cbz->workup ac->workup purify Column Chromatography workup->purify nmr ¹H & ¹³C NMR purify->nmr ir FT-IR purify->ir ms LC-MS purify->ms

Figure 5. General workflow for synthesis and analysis.

Protocol 1: Synthesis of 3-Boc-3,9-diazaspiro[5.5]undecane
  • Rationale: This protocol employs di-tert-butyl dicarbonate ((Boc)₂O), a mild and highly efficient reagent for Boc protection. The reaction is run at a 1:1 molar ratio to favor mono-protection, leveraging the slight deactivation of the second amine after the first has been protected. Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve the starting materials and its ease of removal. Triethylamine (TEA) is a non-nucleophilic base used to scavenge the acid byproduct.

  • Procedure:

    • To a solution of 3,9-diazaspiro[5.5]undecane (1.0 g, 6.48 mmol) in DCM (30 mL) at 0 °C, add triethylamine (0.9 mL, 6.48 mmol).

    • Slowly add a solution of di-tert-butyl dicarbonate (1.41 g, 6.48 mmol) in DCM (10 mL) dropwise over 20 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, 5-10% MeOH in DCM gradient) to yield the title compound.

Protocol 2: Spectroscopic Sample Preparation and Analysis
  • Rationale: Proper sample preparation is critical for acquiring high-quality, reproducible spectroscopic data. The choice of solvent is dictated by its ability to dissolve the analyte and its lack of interfering signals in the spectral region of interest.

  • Procedure:

    • NMR Spectroscopy: Dissolve ~10 mg of the purified protected diamine in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.

    • IR Spectroscopy: Prepare a thin film of the sample on a NaCl or KBr plate by dissolving a small amount in a volatile solvent (e.g., DCM) and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Mass Spectrometry: Prepare a 1 mg/mL stock solution of the sample in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid for ESI+). Inject the sample into an LC-MS system for analysis.

Conclusion and Outlook

The Boc, Cbz, and Ac groups each impart a unique and readily identifiable spectroscopic signature on the 3,9-diazaspiro[5.5]undecane scaffold. The characteristic signals—the intense upfield singlet of the Boc group in ¹H NMR, the aromatic and benzylic protons of the Cbz group, and the downfield carbonyl of the acetyl group in ¹³C NMR—serve as powerful diagnostic tools for the synthetic chemist. Understanding these differences, as well as their distinct fragmentation patterns in mass spectrometry, allows for confident and efficient reaction monitoring and structural confirmation. The choice of protecting group will always be project-dependent, guided by the required orthogonality and the stability needed for downstream synthetic steps. This guide provides the fundamental spectroscopic framework to inform that critical decision.

References

A Comparative Guide to the Reactivity of Tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the architectural complexity of molecular scaffolds is a critical determinant of therapeutic efficacy and novelty. Spirocyclic systems, particularly diazaspirocycles, have emerged as privileged structures, offering a unique three-dimensional geometry that can enhance target engagement and improve pharmacokinetic profiles.[1] Among these, tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate serves as a valuable building block for the synthesis of complex bioactive molecules.[2][3][4][5] This guide provides a comparative analysis of its reactivity in key synthetic transformations—N-acylation, N-alkylation, and Boc deprotection—benchmarked against other commonly employed diazaspirocyclic analogues: tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate and tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate. Our analysis is supported by experimental data from peer-reviewed literature and established chemical principles.

Introduction to the Contestants: A Structural Overview

The reactivity of the unmasked secondary amine in these N-Boc protected diazaspirocycles is fundamentally influenced by the steric environment and ring strain of the heterocyclic system.

  • This compound (Target Compound): Features a [5.5] spirocyclic system, representing a relatively relaxed and sterically accessible environment around the secondary amine.

  • tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (Comparator A): Possesses a more constrained [3.5] system. The smaller four-membered ring may introduce ring strain that can influence the reactivity of the appended piperidine ring.

  • tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (Comparator B): This [4.5] spirocycle presents an intermediate level of ring strain and steric hindrance compared to the other two.

The following sections will delve into a comparative analysis of the reactivity of these building blocks in essential synthetic operations.

I. N-Acylation: Probing Nucleophilicity and Steric Hindrance

N-acylation is a fundamental transformation for introducing amide functionalities, which are prevalent in a vast array of pharmaceuticals. The rate and efficiency of this reaction are sensitive to the nucleophilicity of the amine and the steric hindrance around the reaction center.

Experimental Comparison

While a direct head-to-head comparative study under identical conditions is not available in the literature, we can draw valuable insights from reported examples.

CompoundAcylating AgentBaseSolventConditionsYieldReference
This compound Acetic anhydrideTriethylamine-Not specified95%Southampton ePrints
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate Not specifiedNot specifiedNot specifiedNot specifiedNot specified-
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate Not specifiedNot specifiedNot specifiedNot specifiedNot specified-
Experimental Protocol: N-Acetylation of this compound

This protocol is based on the procedure described in the literature for the synthesis of a GABA receptor antagonist.

Materials:

  • This compound

  • Acetic anhydride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Add triethylamine (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Caption: Workflow for N-acylation.

II. N-Alkylation via Reductive Amination: Assessing Reactivity with Electrophiles

Reductive amination is a powerful and widely used method for the N-alkylation of amines. The reaction proceeds via the formation of an iminium ion intermediate, followed by reduction. The efficiency of this process is a good indicator of the amine's ability to react with carbonyl compounds and its tolerance to reducing agents.

Experimental Comparison

Direct comparative data for the reductive amination of our three target compounds is not available. However, we can analyze representative examples for closely related structures to infer their relative reactivity.

CompoundAldehyde/KetoneReducing AgentSolventConditionsYieldReference
This compound Not specifiedNot specifiedNot specifiedNot specifiedNot specified-
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate Not specifiedNot specifiedNot specifiedNot specifiedNot specified-
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate CyclopentanoneSodium triacetoxyborohydrideDichloromethaneRoom Temp, 16h85%Patent US 2011/0288065 A1
  • Analysis: The successful reductive amination of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate in high yield (85%) demonstrates the utility of this scaffold in N-alkylation reactions. The reaction conditions are mild, suggesting that the secondary amine is sufficiently nucleophilic and the iminium intermediate is readily formed and reduced. Given the less strained nature of the [5.5] system in our target compound, we can predict that it would undergo reductive amination with similar or even greater efficiency. The more constrained [3.5] spirocycle might exhibit slightly reduced reactivity due to steric hindrance around the nitrogen, potentially requiring longer reaction times or a more reactive carbonyl partner.

Experimental Protocol: Reductive Amination of tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate

This protocol is adapted from a patent describing the synthesis of kinase inhibitors.

Materials:

  • tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate

  • Cyclopentanone

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (1.0 eq) and cyclopentanone (1.2 eq) in dichloromethane, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the mixture at room temperature for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to afford the N-alkylated product.

Caption: Mechanism of reductive amination.

III. N-Boc Deprotection: A Question of Acid Lability

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a crucial step in many synthetic sequences. The ease of this deprotection is dependent on the stability of the resulting carbocation and the accessibility of the carbamate to the acid catalyst.

Experimental Comparison

Standard acidic conditions are typically employed for Boc deprotection. The choice between trifluoroacetic acid (TFA) and hydrochloric acid (HCl) often depends on the desired workup and the acid sensitivity of other functional groups in the molecule.

CompoundDeprotecting AgentSolventConditionsOutcomeReference
General N-Boc Amines Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp, 1-2hHigh YieldGeneral Organic Chemistry Principles
General N-Boc Amines 4M HCl in DioxaneDioxaneRoom Temp, 1-4hHigh YieldGeneral Organic Chemistry Principles
  • Analysis: For all three diazaspirocycles, the Boc group is expected to be readily cleaved under standard acidic conditions. The stability of the tert-butyl cation formed during the reaction is the primary driving force, and this is not significantly influenced by the structure of the spirocycle.[6][7][8][9][10] Therefore, the reactivity in deprotection is predicted to be comparable across the three compounds. The choice of reagent will likely be dictated by practical considerations such as the volatility of the acid and the desired salt form of the product amine.

Experimental Protocol: TFA-Mediated Boc Deprotection

This is a general and robust protocol for the removal of a Boc protecting group.

Materials:

  • N-Boc protected diazaspirocycle

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the N-Boc protected diazaspirocycle (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (10-20 eq) at room temperature.

  • Stir the mixture for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate to yield the deprotected amine.

Experimental Protocol: HCl-Mediated Boc Deprotection

This protocol provides the hydrochloride salt of the deprotected amine directly.

Materials:

  • N-Boc protected diazaspirocycle

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc protected diazaspirocycle (1.0 eq) in a minimal amount of a suitable solvent or suspend it directly in 4M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the hydrochloride salt often precipitates. If not, add diethyl ether to induce precipitation.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain the deprotected amine hydrochloride salt.

Boc_Deprotection_Mechanism cluster_products Final Products Start Boc-Protected Amine Protonated Protonated Carbamate Start->Protonated + H+ (TFA or HCl) Intermediate tert-Butyl Cation + Carbamic Acid Protonated->Intermediate Fragmentation Products Free Amine + CO2 + Isobutylene Intermediate->Products Decarboxylation & Deprotonation

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical intermediate extends beyond its final reaction. The proper disposal of unused or waste material is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate, a key building block in modern drug discovery. Our focus is to empower you with the knowledge to manage this final step with the same precision you apply to your research, ensuring the safety of yourself, your colleagues, and the environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, while a valuable synthetic intermediate, possesses a specific hazard profile that dictates its handling and disposal requirements.

Summary of Key Hazards:

Hazard StatementGHS ClassificationImplication for Handling and Disposal
Harmful if swallowedAcute toxicity, oral (Category 4)Ingestion can lead to adverse health effects. Care must be taken to avoid cross-contamination of work surfaces and personal items.
Causes skin irritationSkin corrosion/irritation (Category 2)Direct contact can cause inflammation and irritation. Impervious gloves are essential.
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)Vapors or splashes can cause significant eye irritation. Sealed safety goggles are mandatory.
May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)Inhalation of dust or aerosols can irritate the respiratory system. All handling should be performed in a certified chemical fume hood.

Source: Aggregated GHS information from multiple suppliers.[1][2][3]

The presence of the tert-butoxycarbonyl (Boc) protecting group on the diazane structure lends stability to the molecule under standard laboratory conditions. However, it is crucial to note that this compound is incompatible with strong oxidizing agents, and should be kept away from heat, flames, and sparks to prevent uncontrolled reactions or degradation.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the correct selection and use of PPE. The following table outlines the minimum PPE requirements for handling this compound during disposal procedures.

PPE CategorySpecificationRationale
Eye and Face Protection Safety goggles with a complete seal around the eyes. A face shield is recommended for larger quantities.Protects against splashes and airborne particles, mitigating the risk of serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene). Consider double-gloving for added protection.Prevents skin contact and subsequent irritation.
Body Protection A chemical-resistant laboratory coat, fully buttoned.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Not typically required when handling in a certified chemical fume hood.A fume hood provides adequate ventilation to prevent inhalation of dust or aerosols.

Spill Management: Preparedness is Key

In the event of a spill, a swift and appropriate response is crucial to minimize exposure and environmental contamination.

Minor Spills (Solid):

  • Alert and Isolate: Notify colleagues in the immediate vicinity and restrict access to the affected area.

  • Don Appropriate PPE: Ensure all required PPE is worn before initiating cleanup.

  • Contain and Absorb: Gently cover the spill with an inert absorbent material, such as sand or vermiculite. Avoid raising dust.

  • Collect and Package: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Major Spills:

In the case of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations. The following protocol is a general guideline; always consult your institution's specific waste management procedures.

Waste Segregation and Collection
  • Designated Waste Stream: All waste containing this compound, including pure compound, contaminated labware (e.g., weighing boats, pipette tips), and spill cleanup materials, must be segregated as hazardous chemical waste.

  • Avoid Mixing: Do not mix this waste with other waste streams, particularly those containing incompatible materials like strong oxidizing agents.[1]

  • Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. The original product container can often be used for this purpose. Ensure the container is in good condition, free from cracks or leaks.[4][5]

Waste Accumulation and Labeling

All hazardous waste must be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7]

  • Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[5] Chemical formulas or abbreviations are not acceptable. The label should also include the date when the first item of waste was placed in the container.

  • Secure Storage: Keep the waste container tightly closed at all times, except when adding waste.[4][5] Store the container in the SAA, away from general laboratory traffic and incompatible chemicals.

Final Disposal
  • Professional Disposal Service: The final disposal of this compound must be handled by a licensed professional waste disposal service.[3] This ensures compliance with all regulatory requirements.

  • Incineration: The recommended disposal method for this compound is high-temperature incineration. The Boc protecting group will decompose under these conditions to form carbon dioxide and isobutylene.[8] The nitrogen-containing heterocyclic core will also be destroyed, preventing the release of this persistent class of compound into the environment.[9][10]

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its containers be disposed of down the drain or in regular solid waste receptacles.

Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Unused or Waste Material Generated haz_id 1. Hazard Identification (Irritant, Harmful if Swallowed) start->haz_id spill Spill Occurs start->spill ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) haz_id->ppe segregate 3. Segregate as Hazardous Waste ppe->segregate Proceed with Disposal container 4. Use Labeled, Compatible Container segregate->container saa 5. Store in Satellite Accumulation Area (SAA) container->saa contact_ehs 6. Contact EHS for Waste Pickup saa->contact_ehs Container Full or Project Complete incinerate 7. Professional Incineration contact_ehs->incinerate spill_cleanup Follow Spill Management Protocol spill->spill_cleanup spill_cleanup->segregate Collect spill debris as hazardous waste

Caption: Decision-making workflow for the proper disposal of this compound.

Conclusion

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. By adhering to the procedures outlined in this guide, researchers can ensure the proper disposal of this compound, protecting themselves, their colleagues, and the environment. Always remember that your institution's Environmental Health and Safety department is a valuable resource for guidance on specific waste disposal queries.

References

Navigating the Safe Handling of tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and utilization of novel chemical intermediates are paramount. One such compound, tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS No. 173405-78-2), serves as a critical building block in the creation of various active pharmaceutical ingredients.[1][2] While its structural complexity is key to its utility, it also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

The presence of two amine groups in the spirocyclic structure is a primary contributor to its irritant properties. Amines are organic bases that can disrupt biological tissues upon contact. Skin and eye irritation arise from the compound's ability to cause localized inflammation and damage to cell membranes. Inhalation can lead to irritation of the respiratory tract for similar reasons. Ingestion of this compound can be harmful due to its potential systemic toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is directly dictated by the hazards identified.

PPE CategoryRecommended EquipmentRationale and Key Selection Criteria
Eye and Face Protection Chemical splash goggles and a full-face shieldStandard safety glasses are insufficient. Chemical splash goggles that conform to ANSI Z87.1 standards provide a seal around the eyes, protecting against splashes from all angles. A full-face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high splash potential, to protect the entire face.
Skin and Body Protection Chemical-resistant gloves (Nitrile or Butyl rubber) and a lab coatThe diamine nature of the compound necessitates gloves with high chemical resistance. Nitrile gloves offer good resistance to a range of chemicals, including many amines.[4][5] For prolonged or high-exposure tasks, butyl rubber gloves provide excellent protection against amines and other polar organic compounds.[6] Always check the manufacturer's glove compatibility chart for specific breakthrough times. A standard lab coat will protect against minor splashes.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesGiven that the compound may cause respiratory irritation, all handling of the solid or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] If engineering controls are not available or insufficient, a NIOSH-approved respirator with organic vapor cartridges is required.

Safe Handling and Operational Workflow

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring reproducible, safe experimental outcomes.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction & Work-up cluster_cleanup Waste Management & Cleanup prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_hood Work in a Certified Chemical Fume Hood handle_weigh Weigh Solid Compound Carefully to Avoid Dust prep_hood->handle_weigh handle_dissolve Dissolve in Appropriate Solvent with Gentle Agitation handle_weigh->handle_dissolve reaction_run Perform Chemical Reaction Under Inert Atmosphere if Necessary handle_dissolve->reaction_run workup Conduct Aqueous Work-up and Extractions reaction_run->workup waste_collect Collect Liquid Waste in Non-Halogenated Organic Waste Container workup->waste_collect container_decon Decontaminate Empty Containers (Triple Rinse) waste_collect->container_decon ppe_doff Doff PPE and Wash Hands Thoroughly container_decon->ppe_doff

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Before entering the laboratory, ensure you are wearing appropriate laboratory attire, including long pants and closed-toe shoes.

    • Don all required PPE: chemical splash goggles, a full-face shield, nitrile or butyl rubber gloves, and a lab coat.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Handling and Reaction:

    • When weighing the solid compound, do so in the chemical fume hood to avoid generating and inhaling dust.

    • When dissolving the compound, add the solvent slowly and use gentle agitation (e.g., a magnetic stir bar) to avoid splashing.

    • Conduct all subsequent reaction steps within the fume hood.

  • Spill Management:

    • In the event of a small spill, alert others in the vicinity.

    • Wearing your full PPE, contain the spill with an inert absorbent material such as sand or vermiculite.

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: A Critical Component of the Laboratory Workflow

Proper disposal of chemical waste is essential for environmental protection and regulatory compliance.

Waste Collection:
  • Liquid Waste: All liquid waste containing this compound and its solvents should be collected in a designated, properly labeled "Non-Halogenated Organic Waste" container.[3][8][9] Do not mix this waste with halogenated solvents, as this can complicate and increase the cost of disposal.

  • Solid Waste: Contaminated solid waste, such as used weighing paper, absorbent materials from spills, and contaminated gloves, should be collected in a separate, sealed, and labeled hazardous waste container.

Decontamination of Empty Containers:

Empty containers that held this compound must be decontaminated before disposal to be considered non-hazardous.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[1][10]

  • Collect Rinsate: The solvent rinsate from this process must be collected and disposed of as hazardous chemical waste in your "Non-Halogenated Organic Waste" container.[11]

  • Deface Label: Completely deface or remove the original label on the container.[1]

  • Mark as Empty: Clearly mark the container as "EMPTY".[1][11]

  • Dispose: The decontaminated container can now be disposed of in the regular trash or recycled according to your institution's policies.

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[12] Seek immediate medical attention.

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely handle this compound, fostering a secure environment for groundbreaking research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Reactant of Route 2
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.